7-Bromophthalazin-1(2H)-one
Description
Properties
IUPAC Name |
7-bromo-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-2-1-5-4-10-11-8(12)7(5)3-6/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWROXJIYDRIMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624056 | |
| Record name | 7-Bromophthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152265-57-1 | |
| Record name | 7-Bromophthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-2H-phthalazin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Synthesis of 7-Bromophthalazin-1(2H)-one
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The phthalazinone core is a privileged structure found in numerous pharmacologically active compounds, and the 7-bromo derivative serves as a critical intermediate for further functionalization via cross-coupling and other substitution reactions.[1][2] This document details the primary and most efficient synthetic routes, including mechanistic insights, step-by-step experimental protocols, and a comparative analysis of different approaches. The content is tailored for researchers, chemists, and professionals in the field of drug discovery, offering both theoretical grounding and practical, field-proven insights to enable successful synthesis and process optimization.
Introduction: The Significance of the Phthalazinone Scaffold
Phthalazinones are a class of fused nitrogen-containing heterocyclic compounds that have garnered substantial attention from the scientific community. Their versatile pharmacological profile includes activities such as anticancer, antihypertensive, anti-inflammatory, and antidiabetic properties.[1][2][3] Notably, the blockbuster PARP inhibitor Olaparib features a phthalazinone core, underscoring the scaffold's value in modern drug design.[1]
This compound is a particularly valuable intermediate. The bromine atom at the 7-position provides a reactive handle for introducing molecular diversity. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the strategic installation of various aryl, heteroaryl, or alkyl groups to explore structure-activity relationships (SAR) in drug discovery programs.[4] This guide focuses on the foundational synthesis of this key building block.
Retrosynthetic Analysis & Core Strategy
A logical retrosynthetic disconnection of the target molecule, this compound, reveals the core strategy for its assembly. The phthalazinone ring is a six-membered heterocycle fused to a benzene ring, containing two adjacent nitrogen atoms. This structure is classically formed by the condensation of a hydrazine moiety with a dicarbonyl precursor or its equivalent.
The primary disconnection breaks the two C-N bonds formed during the cyclization, leading back to hydrazine and a suitably substituted benzene derivative containing two carbonyl functionalities (or their precursors) in an ortho relationship. For the 7-bromo isomer, this precursor must be a 4-bromo-substituted benzene derivative. The most common and accessible starting materials are therefore 4-bromophthalic acid, 4-bromophthalic anhydride, or a related derivative like 5-bromo-2-formylbenzoic acid.
Caption: Retrosynthetic analysis of this compound.
Primary Synthesis Pathway: From 5-Bromo-2-formylbenzoic Acid
This is one of the most direct and efficient methods reported for the synthesis of this compound. It involves a one-pot reaction where hydrazine hydrate condenses with 5-bromo-2-formylbenzoic acid to form the stable phthalazinone ring system.
Reaction Scheme & Mechanism
The reaction proceeds via a classical condensation mechanism. Hydrazine, a potent binucleophile, first attacks the more electrophilic aldehyde carbonyl group to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the carboxylic acid carbonyl, leading to a cyclic intermediate which then dehydrates to yield the final aromatic phthalazinone product.
Caption: Synthesis of this compound from 5-bromo-2-formylbenzoic acid.
Experimental Protocol
This protocol is adapted from a documented procedure.[5]
Materials:
-
5-Bromo-2-formylbenzoic acid (1.0 eq)
-
Hydrazine hydrate (~64-85% solution, 5.0 eq)
-
Water (to make a 3M solution of the starting acid)
-
Ice water
-
Ethanol or Isopropyl alcohol (for washing/recrystallization if needed)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a 3M solution of 5-bromo-2-formylbenzoic acid in water.
-
Expert Insight: Using a concentrated aqueous solution facilitates the reaction and often allows the product to precipitate upon formation or cooling, simplifying isolation.
-
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (5.0 equivalents) dropwise via a syringe or dropping funnel.
-
Causality: A significant excess of hydrazine is used to drive the reaction to completion and compensate for its volatility at higher temperatures. The addition may be exothermic; for larger scale reactions, cooling might be necessary during addition.
-
-
Heating: Heat the reaction mixture to 95 °C. Maintain this temperature with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Product Isolation: Once the reaction is complete, cool the mixture to room temperature. The product often begins to precipitate. Further cool the flask in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove excess hydrazine and other water-soluble impurities. A subsequent wash with a cold alcohol (like ethanol) can aid in drying.
-
Drying: Dry the isolated white solid under vacuum overnight to yield this compound.[5]
Characterization:
-
¹H NMR (500 MHz, DMSO-d₆): δ 12.82 (br s, 1H, NH), 8.39 (s, 1H), 8.30 (d, J=2.0 Hz, 1H), 8.11 (dd, J=8.5, 2.2 Hz, 1H), 7.90 (d, J=8.3 Hz, 1H).[5]
-
MS (ESI): m/z = 225.0 [M+H]⁺.[5]
Alternative Pathway: From 4-Bromophthalic Anhydride
The synthesis of phthalazinones from phthalic anhydrides is a cornerstone of heterocyclic chemistry.[6] This method is highly reliable, and the starting material, 4-bromophthalic anhydride, is commercially available or can be prepared from 4-bromophthalic acid.[7][8]
Reaction Scheme & Mechanism
The mechanism involves two key steps. First, one of the nitrogen atoms of hydrazine performs a nucleophilic attack on one of the anhydride carbonyls, causing the ring to open and form a 2-carboxy-5-bromobenzoyl hydrazide intermediate. This intermediate then undergoes intramolecular cyclization by attack of the terminal nitrogen onto the remaining carboxylic acid, followed by dehydration under heating to form the final product.
Caption: Synthesis from 4-Bromophthalic Anhydride.
General Experimental Protocol
This is a generalized protocol based on standard procedures for this type of transformation.[6]
Materials:
-
4-Bromophthalic anhydride (1.0 eq)
-
Hydrazine hydrate (~64-85% solution, 1.1 - 2.0 eq)
-
Solvent: Ethanol, Isopropyl alcohol, or Acetic Acid
-
Dilute aqueous acid (e.g., 1M HCl) for pH adjustment
Procedure:
-
Reaction Setup: Suspend 4-bromophthalic anhydride in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a reflux condenser.
-
Hydrazine Addition: Add hydrazine hydrate dropwise to the stirred suspension at room temperature.
-
Expert Insight: The reaction can be highly exothermic. Controlling the addition rate is crucial to prevent overheating. The initial ring-opening is often rapid.
-
-
Heating: Heat the mixture to reflux for 2-4 hours to drive the cyclization and dehydration steps. The reaction mixture typically becomes a clearer solution before the product begins to precipitate.
-
Isolation: Cool the reaction to room temperature and then in an ice bath. If the product precipitates, it can be collected by filtration.
-
Purification: The crude product is filtered and washed with cold solvent. If impurities remain, the pH of the filtrate can be adjusted to neutral with dilute acid to precipitate any remaining product. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed to achieve high purity.
Data and Pathway Comparison
| Feature | Pathway 1: From 5-Bromo-2-formylbenzoic Acid | Pathway 2: From 4-Bromophthalic Anhydride |
| Starting Material | 5-Bromo-2-formylbenzoic acid | 4-Bromophthalic anhydride / 4-Bromophthalic acid |
| Key Reagent | Hydrazine Hydrate | Hydrazine Hydrate |
| Number of Steps | 1 | 1 (from anhydride) or 2 (from acid) |
| Typical Solvents | Water, Alcohols | Alcohols, Acetic Acid |
| Reaction Conditions | 95 °C | Reflux |
| Advantages | High atom economy, direct route. | Very common and robust reaction, tolerant of various conditions. |
| Disadvantages | Starting material may be less common than phthalic anhydride derivatives. | Ring-opening can sometimes lead to side products if not driven to cyclization. |
Safety and Handling
-
Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Brominated Aromatics: These compounds are irritants. Avoid inhalation of dust and skin contact.
-
Reaction Conditions: The reactions can be exothermic. Proper control of reagent addition and temperature is necessary, especially on a larger scale.
Conclusion
The synthesis of this compound is readily achievable through well-established synthetic organic chemistry principles. The most direct and efficient documented route begins with 5-bromo-2-formylbenzoic acid, offering a straightforward one-pot condensation with hydrazine. An equally robust and reliable alternative involves the reaction of 4-bromophthalic anhydride with hydrazine, a classic method for constructing the phthalazinone core. The choice of pathway often depends on the commercial availability and cost of the starting materials. The resulting 7-bromo-substituted product is a versatile and valuable building block, poised for further elaboration in the pursuit of novel therapeutics.
References
- J-Stage. (n.d.). Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity.
- Phthalazinone. (n.d.). Phthalazinone.
- Sciforum. (n.d.). Synthesis of new phthalazinedione derivatives.
- Taylor & Francis. (n.d.). Design and Synthesis of Novel Phthalazinone Derivatives As Potent poly(ADP-ribose)polymerase 1 Inhibitors.
- Journal of Pharmaceutical Research International. (2019, June 8). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.
- PrepChem.com. (n.d.). Synthesis of 6-bromo-7-hydroxy-1(2H)-phthalazinone.
- ECHEMI. (n.d.). 152265-57-1, this compound Formula.
- PubMed Central. (n.d.). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents.
- Beilstein Journals. (n.d.). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity.
- Sigma-Aldrich. (n.d.). 4-bromophthalic acid.
- PubMed. (n.d.). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery.
- ChemicalBook. (2025, August 21). 4-BROMO PHTHALIC ANHYDRUS.
- PubChem. (n.d.). 4-Bromophthalic acid.
- MDPI. (n.d.). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction.
- Longdom Publishing. (n.d.). Recent Developments in Chemistry of Phthalazines.
- ResearchGate. (2019, April 24). How to convert anhydrides into acid hydrazide?.
Sources
- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-bromophthalic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-BROMO PHTHALIC ANHYDRUS | 86-90-8 [chemicalbook.com]
An In-depth Technical Guide to 7-Bromophthalazin-1(2H)-one (CAS: 152265-57-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Architect in Modern Drug Discovery
In the intricate landscape of medicinal chemistry, certain molecules, while not therapeutic agents themselves, serve as indispensable cornerstones for the synthesis of groundbreaking drugs. 7-Bromophthalazin-1(2H)-one is a prime example of such a pivotal scaffold. Its true significance lies not in its own biological activity, but in the versatile chemical handles it offers for the construction of complex, biologically active compounds. This guide provides a comprehensive exploration of this compound, from its fundamental properties and synthesis to its critical role in the development of targeted cancer therapies, particularly as a key building block for Poly(ADP-ribose) polymerase (PARP) inhibitors.
Section 1: Core Chemical and Physical Identity
This compound is a heterocyclic organic compound with the molecular formula C₈H₅BrN₂O.[1] The presence of a bromine atom on the phthalazinone core provides a reactive site for various chemical modifications, making it a valuable intermediate in organic synthesis.
| Property | Value | Source |
| CAS Number | 152265-57-1 | [2][3] |
| Molecular Formula | C₈H₅BrN₂O | [1][4] |
| Molecular Weight | 225.04 g/mol | [1] |
| Appearance | White to yellow solid | [4] |
| Storage Temperature | Room Temperature | [4] |
A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this compound. Key safety precautions include wearing appropriate personal protective equipment (PPE) such as gloves and safety goggles, and working in a well-ventilated area to avoid inhalation of dust.[5][6][7][8]
Section 2: Synthesis and Purification of this compound
The synthesis of this compound can be achieved through several reported methods. One common approach involves the reaction of 5-bromo-2-formyl benzoic acid with hydrazine hydrate.[9]
Illustrative Synthetic Protocol:
This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,6-dibromoisobenzothiophen-1(3H)-one in ethanol.
-
Add hydrazine monohydrate to the solution via a syringe.
Step 2: Reflux
-
Heat the reaction mixture to reflux and maintain for approximately 1.5 hours.
Step 3: Precipitation and Filtration
-
Cool the solution to room temperature.
-
Add ice water to the reaction mixture to induce precipitation of the product.
-
Collect the precipitate by vacuum filtration.
Step 4: Drying
-
Dry the collected solid under vacuum overnight to yield this compound as a white solid.[9]
Purification:
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a product of higher purity.
Synthesis Workflow Diagram:
Caption: A generalized workflow for the synthesis of this compound.
Section 3: The Pivotal Role in the Synthesis of PARP Inhibitors
The phthalazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[10][11][12] this compound, in particular, has gained significant attention as a key building block for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[13][14]
PARP is a family of enzymes crucial for DNA repair.[15][16] In cancer cells with mutations in DNA repair genes like BRCA1 and BRCA2, inhibiting PARP leads to a synthetic lethality, where the accumulation of DNA damage results in cell death.[16][17][18] This targeted approach has led to the development of several approved PARP inhibitors for treating various cancers.[13]
The bromine atom on this compound serves as a convenient handle for introducing various substituents through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the systematic modification of the phthalazinone core to optimize the potency, selectivity, and pharmacokinetic properties of the resulting PARP inhibitors.
PARP Signaling and Inhibition Pathway:
Caption: The mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.
Section 4: Experimental Protocols and Methodologies
The following is a generalized protocol for a Suzuki coupling reaction using this compound as a starting material. This is a foundational step in the synthesis of many PARP inhibitors.
Suzuki Coupling Protocol:
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 5: Conclusion and Future Perspectives
This compound has firmly established its importance as a versatile and indispensable building block in modern drug discovery. Its application in the synthesis of PARP inhibitors has directly contributed to the advancement of targeted cancer therapies. The chemical tractability of this scaffold ensures its continued relevance in the development of next-generation therapeutics. Future research will likely focus on leveraging this core structure to create novel inhibitors of other enzymes, as well as exploring its potential in the synthesis of compounds with a broader range of biological activities. The foundational knowledge of its synthesis and reactivity, as outlined in this guide, will be crucial for scientists and researchers aiming to innovate in the field of medicinal chemistry.
References
- PrepChem. Synthesis of 6-bromo-7-hydroxy-1(2H)-phthalazinone.
- MDPI. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors.
- Beilstein Journals. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity.
- Home Sunshine Pharma. 6-Bromophthalazin-1(2H)-One CAS 75884-70-7.
- PubMed. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold.
- PubMed. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors.
- Qingdao Sanhuan Colorchem CO.,LTD. MSDS PIGMENT RED 57-1.
- PubMed Central. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents.
- PubMed. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery.
- Designer Molecules, Inc. Safety Data Sheet.
- Unknown. Material Safety Data Sheet.
- PubChem. 6-Bromophthalazin-1(2h)-one.
- PubMed Central. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
- ecancer. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting.
- PubMed Central. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.
- Unknown. Pigment Red 57:1 - Safety Data Sheet.
- PubMed Central. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies.
- Wiley Online Library. ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery.
- Taylor & Francis Online. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting.
- MDPI. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review.
- PubMed Central. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies.
- ResearchGate. Mechanism of Action of PARP Inhibitors.
- ResearchGate. (PDF) PARP inhibitors: Review of mechanisms of action and BRCA1/2 mutation targeting.
- Frontiers. Perspectives on PARP Inhibitor Combinations for Ovarian Cancer.
- PubMed Central. Inhibitors of PARP: Number crunching and structure gazing.
- PubMed Central. Role of PARP Inhibitors: A New Hope for Breast Cancer Therapy.
Sources
- 1. This compound - CAS:152265-57-1 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound | 152265-57-1 [chemicalbook.com]
- 3. 152265-57-1 | CAS DataBase [m.chemicalbook.com]
- 4. 6-Bromophthalazin-1(2H)-One CAS 75884-70-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. cncolorchem.com [cncolorchem.com]
- 6. designermoleculesinc.com [designermoleculesinc.com]
- 7. conncoll.edu [conncoll.edu]
- 8. solarimpex.com [solarimpex.com]
- 9. echemi.com [echemi.com]
- 10. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting [termedia.pl]
- 17. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of PARP Inhibitors: A New Hope for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 7-Bromophthalazin-1(2H)-one: A Technical Guide for Researchers
Introduction
7-Bromophthalazin-1(2H)-one is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development.[1][2] As a derivative of the phthalazinone core, it serves as a versatile scaffold for the synthesis of novel therapeutic agents.[1][2] Accurate structural elucidation and characterization are paramount for advancing research and ensuring the integrity of synthesized compounds. This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into data interpretation and experimental considerations.
The structural confirmation of a synthesized compound like this compound follows a logical workflow that integrates multiple spectroscopic techniques. Each method provides unique and complementary information, culminating in an unambiguous structural assignment.
Caption: General workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are indispensable for its complete structural assignment. For optimal results, spectra are typically recorded in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆), which can effectively dissolve the compound and has well-characterized solvent residual peaks.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of protons in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~12.82 | Broad Singlet | 1H | - | N-H (amide) |
| ~8.39 | Singlet | 1H | - | H-4 |
| ~8.30 | Doublet | 1H | 2.0 | H-8 |
| ~8.11 | Doublet of Doublets | 1H | 8.5, 2.2 | H-6 |
| ~7.90 | Doublet | 1H | 8.3 | H-5 |
Data acquired on a 500 MHz spectrometer in DMSO-d₆.
Interpretation and Experimental Insights:
-
Amide Proton (N-H): The broad singlet observed at approximately 12.82 ppm is characteristic of an amide proton. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The downfield chemical shift is indicative of a proton attached to a nitrogen atom within a conjugated system and involved in intermolecular hydrogen bonding.
-
Aromatic Protons: The signals in the aromatic region (7.90-8.39 ppm) correspond to the four protons on the benzene and pyridazinone rings.
-
The singlet at ~8.39 ppm is assigned to the H-4 proton of the pyridazinone ring, which lacks adjacent proton neighbors to couple with.
-
The doublet at ~8.30 ppm with a small coupling constant (J = 2.0 Hz) is assigned to H-8. This proton exhibits meta-coupling with H-6.
-
The doublet of doublets at ~8.11 ppm is assigned to H-6. It shows ortho-coupling with H-5 (J = 8.5 Hz) and meta-coupling with H-8 (J = 2.2 Hz).
-
The doublet at ~7.90 ppm with a larger coupling constant (J = 8.3 Hz) is assigned to H-5, which is ortho-coupled to H-6.
-
-
Causality in Experimental Choices: The choice of DMSO-d₆ as a solvent is crucial. Its ability to form hydrogen bonds with the N-H proton helps in observing this otherwise potentially exchangeable proton. Furthermore, its high boiling point allows for variable temperature NMR studies if required. A high-field NMR spectrometer (500 MHz in this case) is essential for resolving the fine coupling patterns in the aromatic region, which would likely overlap at lower field strengths.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the number and chemical environment of the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~159-162 | C=O (Carbonyl Carbon) |
| ~145-148 | C-4 |
| ~135-138 | C-8a |
| ~130-133 | C-6 |
| ~128-131 | C-5 |
| ~125-128 | C-4a |
| ~122-125 | C-8 |
| ~118-121 | C-7 (C-Br) |
Predicted values based on analogous structures and substituent effects.[3][4]
Interpretation and Experimental Insights:
-
Carbonyl Carbon: The signal in the most downfield region (~159-162 ppm) is assigned to the carbonyl carbon (C=O) of the lactam ring. Its deshielded nature is due to the double bond to the electronegative oxygen atom.
-
Aromatic and Heterocyclic Carbons: The remaining signals in the range of ~118-148 ppm correspond to the carbons of the fused ring system. The carbon attached to the bromine atom (C-7) is expected to be in the upfield part of this region due to the heavy atom effect of bromine. The specific assignments can be definitively confirmed using two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).
-
Self-Validating Protocols: To ensure the accuracy of the assignments, a comprehensive set of NMR experiments should be performed. This includes ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC). The correlation signals observed in the 2D spectra provide unambiguous evidence for the connectivity of the atoms, thus validating the structural assignment.
Caption: A streamlined protocol for acquiring high-quality NMR data.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3200-3000 | N-H Stretch | Amide |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~1660-1680 | C=O Stretch | Lactam (Amide) |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring |
| ~1300-1400 | C-N Stretch | Amide |
| ~800-850 | C-H Bend (out-of-plane) | Substituted Aromatic |
| ~600-700 | C-Br Stretch | Aryl Bromide |
Data based on typical values for similar compounds.[5][6][7]
Interpretation and Experimental Insights:
-
N-H and C=O Stretching: The presence of a strong, broad absorption band around 3200-3000 cm⁻¹ is indicative of the N-H stretching vibration of the amide group, likely broadened by hydrogen bonding. The sharp, intense absorption in the region of 1660-1680 cm⁻¹ is a key diagnostic peak for the C=O stretching of the lactam ring.
-
Aromatic Features: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic rings are observed at approximately 1600 and 1475 cm⁻¹.
-
C-Br Bond: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600 and 700 cm⁻¹.
-
Experimental Considerations: For solid samples like this compound, the KBr (potassium bromide) pellet method is a common and reliable sample preparation technique. The compound is finely ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, which requires minimal sample preparation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 225.0 / 227.0 | [M+H]⁺ | Molecular ion peak with isotopic pattern for one bromine atom (approximately 1:1 ratio). |
Data obtained by Electrospray Ionization (ESI).
Interpretation and Experimental Insights:
-
Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is readily observed. The presence of a pair of peaks at m/z 225.0 and 227.0 with a near 1:1 intensity ratio is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). This provides strong evidence for the molecular formula C₈H₅BrN₂O (exact mass of the protonated molecule: 224.9663 for ⁷⁹Br and 226.9643 for ⁸¹Br).
-
Fragmentation Pattern: While ESI is a soft ionization method, fragmentation can be induced in the mass spectrometer (e.g., through collision-induced dissociation in MS/MS experiments). The fragmentation of phthalazinone derivatives often involves the loss of small neutral molecules like CO, N₂, and HCN.[8] For this compound, characteristic fragmentation pathways would likely involve the initial loss of CO from the lactam ring, followed by further fragmentation of the resulting heterocyclic system.
-
Authoritative Grounding in Methodology: The choice of ionization technique is critical. ESI is well-suited for polar molecules like this compound and typically yields a prominent molecular ion, which is essential for confirming the molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle, and a thorough understanding of the data and the principles behind the experimental choices is essential for researchers in the field of drug discovery and development. The data and protocols presented in this guide serve as a valuable resource for the unambiguous characterization of this important heterocyclic compound.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts for compound 7.
- Oregon State University. (n.d.). ¹³C NMR Chemical Shifts.
- DergiPark. (2012). Infrared and Micro-Raman Spectroscopic Studies of [M(1(2H)- phthalazinone)n.Cl2] (M = Co, Cu and Mn; n = 1, 2) complexes.
- Beilstein Journals. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity.
- Wiley-VCH. (2002). ¹H and ¹³C NMR Study of 1‐Hydrazino‐2,3‐dihydro‐1H‐pyrazolo[1,2‐a]pyridazine‐5,8‐diones and ‐1H‐pyrazolo[1,2‐b]phthalazine‐5,10‐diones and Their Ring‐Chain Tautomerism.
- SlideShare. (2013). Ion fragmentation of small molecules in mass spectrometry Class overview.
- ResearchGate. (n.d.). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide.
- CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics.
- RACO. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives.
- SlideShare. (2011). Ion fragmentation of small molecules in mass spectrometry.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
- PubMed Central. (n.d.). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents.
- Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
- Biointerface Research in Applied Chemistry. (2020). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives.
- ResearchGate. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide.
- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
- Chemistry LibreTexts. (2022). 6.2: Fragmentation.
- Michigan State University. (n.d.). Infrared Spectroscopy.
- Royal Society of Chemistry. (n.d.). ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds.
- ResearchGate. (2002). ¹H and ¹³C NMR Study of 1‐Hydrazino‐2,3‐dihydro‐1H‐pyrazolo[1,2‐a]pyridazine‐5,8‐diones and ‐1H‐pyrazolo[1,2‐b]phthalazine‐5,10‐diones and Their Ring‐Chain Tautomerism.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
Sources
- 1. BJOC - Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity [beilstein-journals.org]
- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. raco.cat [raco.cat]
An In-depth Technical Guide to the Starting Materials for 7-Bromophthalazin-1(2H)-one
Abstract: 7-Bromophthalazin-1(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry, serving as a crucial scaffold and building block in the development of novel therapeutic agents.[1][2] Its utility stems from the privileged phthalazinone core, which is present in numerous pharmacologically active molecules, including PARP inhibitors like Olaparib.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the primary synthetic routes and key starting materials for preparing this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative data to inform synthetic strategy.
The Phthalazinone Scaffold: A Cornerstone in Drug Discovery
Phthalazinone derivatives are recognized for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, and antidiabetic properties.[2][3] The fused heterocyclic system offers a rigid and versatile framework for molecular design, enabling targeted interactions with various biological entities. The introduction of a bromine atom at the 7-position, as in our target molecule (CAS No. 152265-57-1), provides a valuable handle for further functionalization through cross-coupling reactions, allowing for the creation of diverse chemical libraries for drug screening.[4][5]
Principal Synthetic Pathways to this compound
The synthesis of the this compound core is most reliably achieved through the cyclocondensation of a suitably substituted benzene precursor with a hydrazine source. The choice of starting material dictates the overall efficiency, cost, and scalability of the synthesis. The primary strategies converge on two main classes of brominated precursors: ortho-carbonyl benzoic acids and phthalic anhydrides.
Caption: Reaction mechanism for the synthesis from 5-bromo-2-formylbenzoic acid.
Experimental Protocol: Synthesis from 5-Bromo-2-formylbenzoic Acid [6]
-
Setup: To a suitable reaction vessel, add a 3M aqueous solution of 5-bromo-2-formylbenzoic acid (1.0 equivalent).
-
Reagent Addition: Add hydrazine hydrate (5.0 equivalents) to the solution. The excess hydrazine ensures complete reaction and compensates for its volatility.
-
Reaction: Heat the reaction mixture to 95°C.
-
Monitoring: Maintain the temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, which typically induces precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove excess hydrazine and other water-soluble impurities.
-
Drying: Dry the isolated solid under vacuum to yield this compound.
The 4-Bromophthalic Anhydride Route
An alternative and common strategy involves the use of 4-bromophthalic anhydride. This approach is advantageous if the anhydride is more readily available or cheaper than the corresponding phthalaldehydic acid.
Causality and Mechanism: The reaction of a phthalic anhydride with hydrazine is a classical method for phthalazinone synthesis. [3][7]The initial step is the nucleophilic attack of a hydrazine nitrogen on one of the anhydride carbonyls, leading to ring-opening and the formation of a 2-acyl-5-bromobenzoic acid hydrazide intermediate. This intermediate then undergoes intramolecular cyclization via condensation between the remaining nitrogen and the carboxylic acid, followed by dehydration to form the final product. Acetic acid is often used as a solvent or catalyst to facilitate the dehydration step. [3] Experimental Protocol: Synthesis from 4-Bromophthalic Anhydride
-
Setup: Suspend 4-bromophthalic anhydride (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add hydrazine hydrate (1.0 to 1.2 equivalents) dropwise to the suspension. The reaction is often exothermic.
-
Reaction: Heat the mixture to reflux and maintain for several hours (typically 2-5 hours).
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be isolated directly. Otherwise, the solvent may need to be partially removed under reduced pressure.
-
Isolation: Collect the precipitate by filtration. Wash the solid with cold ethanol and then water.
-
Purification: The crude product can be recrystallized from a suitable solvent like ethanol or acetic acid to achieve high purity.
Alternative Synthetic Approaches
While less common for this specific isomer, other precursors can be adapted to synthesize the 7-bromophthalazinone core.
From Phthalide Precursors
The use of a substituted phthalide (isobenzofuranone) provides another entry point. For example, 3,6-dibromoisobenzothran-1(3H)-one has been successfully converted to this compound. [6] Causality and Mechanism: In this reaction, hydrazine acts as a nucleophile, attacking the ester carbonyl of the phthalide ring. This leads to a ring-opening/ring-closing cascade. One of the bromine atoms is displaced during this process, which suggests a more complex mechanism, possibly involving a reduction or elimination-addition sequence facilitated by the reaction conditions.
Experimental Protocol: Synthesis from 3,6-Dibromoisobenzothran-1(3H)-one [6]
-
Setup: Dissolve 3,6-dibromoisobenzothran-1(3H)-one (1.0 equivalent) in ethanol in a round-bottom flask.
-
Reagent Addition: Add hydrazine monohydrate (5.0 equivalents) via syringe.
-
Reaction: Heat the solution to reflux for 1.5 hours.
-
Work-up: Cool the solution to room temperature and add ice water to precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration and dry under vacuum. This method reportedly yields the product in 56% yield. [6]
Summary of Synthetic Strategies
The optimal choice of starting material depends on factors like commercial availability, cost, and desired scale. The following table summarizes the key aspects of the discussed routes.
| Starting Material | Key Reagents | Typical Solvents | Advantages | Disadvantages | Yield |
| 5-Bromo-2-formylbenzoic Acid | Hydrazine Hydrate | Water | High atom economy, simple work-up, often high yielding. | Precursor may be less common or more expensive. | Good to Excellent |
| 4-Bromophthalic Anhydride | Hydrazine Hydrate | Ethanol, Acetic Acid | Readily available starting material, well-established reaction. | May require recrystallization for high purity. | Good |
| 3,6-Dibromoisobenzothran-1(3H)-one | Hydrazine Monohydrate | Ethanol | Utilizes a different class of precursor. | Lower reported yield, more complex starting material. | Moderate (56%) [6] |
Conclusion
The synthesis of this compound is reliably achieved through well-established cyclocondensation reactions. For researchers and drug development professionals, the most practical and efficient routes begin with either 5-bromo-2-formylbenzoic acid or 4-bromophthalic anhydride . The choice between these two premier starting materials will largely be driven by their commercial availability and cost. The protocols outlined in this guide are robust and scalable, providing a solid foundation for accessing this valuable heterocyclic scaffold for further elaboration in drug discovery programs.
References
- Recent Developments in Chemistry of Phthalazines - Longdom Publishing. (2015). Organic Chemistry: Current Research. [Link]
- Phthalazinone. Ph.D. Thesis, Faculty of Science, Al-Azhar University. [Link]
- Recent Developments in Chemistry of Phthalazines. (2015). Organic chemistry. [Link]
- Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development. (2015).
- Novel 4-substituted-2(1H)-phthalazinone derivatives: synthesis, molecular modeling study and their effects on α-receptors. (2013). PubMed. [Link]
- An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. (2019).
- Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). PMC - NIH. [Link]
- Proposed mechanism for the synthesis of phthalazinones.
- Synthesis of 6-bromo-7-hydroxy-1(2H)-phthalazinone. PrepChem.com. [Link]
- Synthesis of 3-bromobenzaldehyde. PrepChem.com. [Link]
- Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (2020). PubMed Central. [Link]
- Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. (2021). Beilstein Journals. [Link]
- Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. (2015). PubMed. [Link]
Sources
- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. This compound | 152265-57-1 [chemicalbook.com]
- 5. This compound - CAS:152265-57-1 - Sunway Pharm Ltd [3wpharm.com]
- 6. echemi.com [echemi.com]
- 7. longdom.org [longdom.org]
Introduction: The Phthalazinone Core in Modern Drug Discovery
An In-Depth Technical Guide to 7-Bromophthalazin-1(2H)-one: A Core Scaffold for Targeted Therapeutics
The phthalazinone heterobicycle is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1] This benzo-fused 1,2-diazine system provides a rigid, planar framework that is amenable to functionalization at key positions, enabling chemists to modulate interactions with diverse biological targets. Phthalazinone derivatives have demonstrated a remarkable spectrum of activities, including anticancer, anti-inflammatory, antihypertensive, and antidiabetic properties.[1][2]
Within this versatile chemical class, this compound (CAS No. 152265-57-1) has emerged as a particularly valuable synthetic intermediate.[3][4] Its strategic placement of a bromine atom offers a reactive handle for advanced synthetic transformations, such as palladium-catalyzed cross-coupling reactions, while the phthalazinone core itself serves as a potent pharmacophore. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical role in the development of targeted cancer therapies like PARP inhibitors.
Physicochemical Properties and Structural Elucidation
Understanding the fundamental characteristics of this compound is essential for its effective use in synthesis and drug design.
Core Properties
The key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 152265-57-1 | [4][5] |
| Molecular Formula | C₈H₅BrN₂O | [4] |
| Molecular Weight | 225.04 g/mol | [4] |
| Appearance | White to off-white solid | [3] |
| IUPAC Name | 7-bromo-2H-phthalazin-1-one | [4] |
Structural Features and Tautomerism
Like other 1(2H)-phthalazinones, the 7-bromo derivative exists in a tautomeric equilibrium between the lactam (amide) and lactim (enol) forms. Theoretical and experimental studies have shown that the lactam form is overwhelmingly predominant, despite the lactim form possessing greater aromaticity. This equilibrium is a critical consideration in designing reactions, as alkylation can potentially occur at either the N2-nitrogen or the O1-oxygen, though N-alkylation is typically favored under most conditions.[6]
Caption: Lactam-Lactim tautomerism of this compound.
Spectroscopic Signature
-
¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show distinct signals in the aromatic region (δ 7.8-8.4 ppm). Key signals would include a singlet for the proton at C4, and a set of doublets and a doublet of doublets corresponding to the three protons on the brominated benzene ring. A broad singlet at lower field (δ ~12.8 ppm) would be characteristic of the N-H proton of the lactam.[3]
-
¹³C NMR (DMSO-d₆): The carbon spectrum would display eight signals, including one for the carbonyl carbon (C=O) around 160 ppm. The remaining signals would appear in the aromatic region (approx. 120-140 ppm), with the carbon bearing the bromine atom (C7) showing a characteristic shift.
-
IR Spectroscopy: The infrared spectrum would be dominated by a strong absorption band for the carbonyl (C=O) stretching of the cyclic amide (lactam) group, typically appearing around 1650-1670 cm⁻¹. Another prominent feature would be a broad absorption in the 3100-3300 cm⁻¹ region, corresponding to the N-H stretch.[9][10]
-
Mass Spectrometry (EI-MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with nearly equal intensity, which is the hallmark of a molecule containing one bromine atom.[9] The molecular ion peak would appear at m/z 224 and 226.
Synthesis of this compound
The most direct and widely adopted method for synthesizing the phthalazinone core involves the cyclocondensation of a 2-acylbenzoic acid derivative with hydrazine.[2] This classical approach provides a reliable and efficient pathway to this compound.
Synthetic Rationale
The reaction proceeds via the nucleophilic attack of hydrazine on the aldehyde carbonyl of 5-bromo-2-formylbenzoic acid, followed by an intramolecular cyclization via attack of the second hydrazine nitrogen on the carboxylic acid, and subsequent dehydration to form the stable heterocyclic ring system. The choice of a polar solvent like water or an alcohol facilitates the reaction, and heating is required to drive the dehydration and ring closure to completion.[3]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of this compound.[3]
-
Reaction Setup: To a solution of 5-bromo-2-formylbenzoic acid (1.0 eq) in a suitable solvent such as water or isopropyl alcohol (approx. 0.2 M concentration), add hydrazine monohydrate (5.0 eq).
-
Cyclocondensation: Heat the reaction mixture to reflux (typically 95-100 °C) for 2 to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, add ice water to ensure complete precipitation of the product.
-
Purification: Collect the white solid product by vacuum filtration. Wash the solid thoroughly with cold water (3 x volume) and then with a cold non-polar solvent like hexanes to remove any non-polar impurities.
-
Drying: Dry the purified product under vacuum overnight to yield this compound. The product is often of sufficient purity for subsequent steps without further purification.
Chemical Reactivity and Synthetic Utility
The utility of this compound stems from its two primary reactive sites: the N2-position of the lactam and the C7-bromine atom. This dual reactivity allows for the sequential or orthogonal introduction of different molecular fragments, making it a versatile building block.
Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-mutated cells.
Role of this compound
The phthalazinone core is a validated pharmacophore that mimics the nicotinamide moiety of NAD+, the natural substrate for PARP, effectively blocking the enzyme's active site. [11]Drugs like Olaparib, the first FDA-approved PARP inhibitor, feature this core structure. [12][13] this compound serves as an ideal starting point for creating novel PARP inhibitors. A synthetic campaign could involve:
-
N-Alkylation: Introduction of a piperazine-containing side chain at the N2 position, a common feature in many potent PARP inhibitors designed to enhance solubility and interact with the protein surface.
-
C7-Functionalization: Using the bromine as a handle for Suzuki or other cross-coupling reactions to add diverse aromatic or heterocyclic groups. This C7-vector allows for systematic exploration of the solvent-exposed region of the PARP active site, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic building block for the rational design of modern therapeutics. Its robust and scalable synthesis, combined with the orthogonal reactivity of its N-H and C-Br sites, provides a flexible platform for generating complex molecular architectures. Its direct relevance to the pharmacophore of PARP inhibitors places it at the forefront of research in targeted cancer therapy. For researchers and drug development professionals, a thorough understanding of the chemistry and potential of this compound is crucial for unlocking the next generation of precision medicines.
References
- Terán, M. D., et al. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry, 161, 468-478.
- Gomaa, M. A.-m. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research.
- Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.
- ChemicalBook. (2023). This compound.
- PrepChem.com. Synthesis of 6-bromo-7-hydroxy-1(2H)-phthalazinone.
- Estévez, V., et al. (2014). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 89, 691-709.
- ECHEMI. (n.d.). 152265-57-1, this compound Formula.
- Arya, G. C., et al. (2022). A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent. Bioorganic Chemistry.
- Ghosh, R., et al. (2017). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry, 19(3), 798-804.
- Sunway Pharm Ltd. (n.d.). This compound.
- Home Sunshine Pharma. (n.d.). 6-Bromophthalazin-1(2H)-One CAS 75884-70-7.
- Riveiro, A., et al. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 25(23), 5749.
- Koprowska, K., et al. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry, 17, 558-568.
- Koprowska, K., et al. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journals.
- A2Bchem. (n.d.). Olaparib Synthesis Route.
- [El-Ghozzi, M., et al. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c]t[3][6][19]riazines. Journal of Chemical Crystallography, 53, 238-251.]([Link])
- MedKoo Biosciences. (n.d.). Olaparib Synthetic Routes.
- Wang, Y., et al. (2018). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. Scientific Reports, 8(1), 16815.
- WIPO Patentscope. (2017).
- PubChem. (n.d.). 6-Bromophthalazin-1(2h)-one.
- Fluorochem. (n.d.). 6-Bromophthalazin-1(2H)-one.
- Abdurazakov, A. S., et al. (2022). Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one.
- Hoh, D., et al. (2020). PARP Theranostic Auger Emitters Are Cytotoxic in BRCA Mutant Ovarian Cancer and Viable Tumors from Ovarian Cancer Patients Enable Ex-Vivo Screening of Tumor Response. Cancers, 12(12), 3824.
- Riveiro, A., et al. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. MDPI.
- ChemScene. (n.d.). 4-Bromophthalazin-1(2H)-one.
- Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. PubMed.
- O'Sullivan, C. C., et al. (2014). PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. Annals of Oncology, 25(1), 32-40.
- Koprowska, K., et al. (2021). (PDF) Amino- and polyaminophthalazin-1(2 H )-ones: synthesis, coordination properties, and biological activity.
- UCLA Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy.
- Li, Y., & Sun, Y. (2022). Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. Frontiers in Oncology, 12, 1013444.
- Parikh, J., et al. (2021). Overview of PARP Inhibitors in the Treatment of Ovarian Cancer. Pharmacy Times.
- University of Wisconsin-Madison. (n.d.).
- PubChem. (n.d.). 1(2H)-Phthalazinone.
- ecancer. (2019).
- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
- University of Colorado Boulder. (n.d.). Spectroscopy Problems.
- PubChemLite. (n.d.). 6-bromophthalazin-1(2h)-one (C8H5BrN2O).
Sources
- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. echemi.com [echemi.com]
- 4. This compound - CAS:152265-57-1 - Sunway Pharm Ltd [3wpharm.com]
- 5. This compound | 152265-57-1 [chemicalbook.com]
- 6. BJOC - Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity [beilstein-journals.org]
- 7. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]
- 8. Problems from Previous Years' Exams [chem.uci.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. a2bchem.com [a2bchem.com]
- 12. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pharmacytimes.com [pharmacytimes.com]
Introduction: The Phthalazinone Scaffold as a Privileged Core in Drug Discovery
An In-Depth Technical Guide to the Potential Biological Activity of 7-Bromophthalazin-1(2H)-one
The phthalazinone heterocyclic system is a cornerstone in medicinal chemistry, recognized for its remarkable pharmacological versatility.[1] This fused heterocycle is a common structural feature in numerous bioactive compounds, demonstrating a wide array of activities including anticancer, anti-inflammatory, antihypertensive, and antidiabetic properties.[1][2][3] Its prevalence in clinically relevant molecules has established it as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.
This guide focuses on a specific derivative, this compound. While direct, extensive biological data for this particular molecule is emerging, its structural relationship to a class of highly successful therapeutic agents provides a strong, rational basis for exploring its potential activities. This document will synthesize information from related compounds to postulate the most probable mechanisms of action for this compound, detail robust experimental protocols for validation, and provide expert insights into its potential as a research tool and therapeutic lead, with a primary focus on its promising role in oncology.
Part 1: Chemical Profile and Synthesis
A thorough understanding of a compound's potential begins with its fundamental chemical properties and a reliable synthetic route.
Chemical Identity and Properties
| Property | Value |
| IUPAC Name | 7-bromo-2H-phthalazin-1-one |
| CAS Number | 152265-57-1[4] |
| Molecular Formula | C₈H₅BrN₂O[5] |
| Molecular Weight | 225.04 g/mol [5] |
| Appearance | Typically a white to off-white solid |
| Canonical SMILES | C1=CC2=C(C=C1Br)C(=O)NNC=C2 |
Representative Synthesis Workflow
The synthesis of this compound can be achieved through the cyclization of a corresponding bromo-substituted benzoic acid derivative with hydrazine. A common route involves the reaction of 5-bromo-2-formylbenzoic acid with hydrazine hydrate.[6] This reaction is typically performed under reflux conditions in a suitable solvent like ethanol or isopropyl alcohol.[6]
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a solution of 5-bromo-2-formylbenzoic acid (1 equivalent) in an appropriate solvent (e.g., isopropyl alcohol, 10 mL per gram of starting material), add hydrazine hydrate (approximately 5 equivalents) dropwise at room temperature.[6]
-
Cyclization: Heat the reaction mixture to reflux (typically 80-100°C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates as a white solid.
-
Purification: Filter the precipitate and wash thoroughly with cold water to remove excess hydrazine and other water-soluble impurities.[6]
-
Drying: Dry the isolated solid under a vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.
Caption: A representative workflow for the synthesis of this compound.
Part 2: Primary Postulated Biological Activity: PARP Inhibition
The most compelling potential biological activity for this compound is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes. This hypothesis is strongly supported by the fact that the phthalazinone core is the foundational pharmacophore for Olaparib, a clinically approved PARP inhibitor used in cancer therapy.[7][8]
The Role of PARP and the Principle of Synthetic Lethality
PARP enzymes, particularly PARP1, are critical components of the DNA damage response (DDR) system. They act as sensors for DNA single-strand breaks (SSBs).[9] When a break is detected, PARP binds to the DNA and synthesizes poly(ADP-ribose) chains, which recruit other DNA repair proteins to fix the damage.
In cancer cells with defects in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair (e.g., those with BRCA1 or BRCA2 mutations), the cell becomes heavily reliant on PARP-mediated SSB repair.[10][11] Inhibition of PARP in these HR-deficient cells prevents the efficient repair of SSBs. During DNA replication, these unrepaired SSBs are converted into cytotoxic DSBs.[9] Since the HR pathway is already compromised, the cell cannot repair these DSBs, leading to genomic instability and ultimately, cell death. This concept, where a deficiency in either of two genes is viable but simultaneous deficiency is lethal, is known as synthetic lethality .[10]
Mechanism of Phthalazinone-Based PARP Inhibition
Phthalazinone-based inhibitors do more than just block the catalytic activity of PARP. A key part of their potent anticancer effect comes from their ability to "trap" the PARP enzyme on the DNA at the site of damage.[12] This PARP-DNA complex is a significant physical obstacle to DNA replication and is even more cytotoxic than the unrepaired SSB itself, effectively converting the PARP enzyme into a DNA poison.[12]
The 7-bromo substituent on the phthalazinone ring is postulated to contribute to the molecule's binding affinity within the NAD+ binding pocket of the PARP enzyme, potentially forming halogen bonds or other hydrophobic interactions that enhance potency and residence time.
Caption: The mechanism of synthetic lethality induced by PARP inhibition in HR-deficient cells.
Part 3: Investigational Assays for PARP Inhibition
To validate the hypothesis that this compound is a PARP inhibitor, a series of biochemical and cell-based assays are required.
Protocol 2: PARP1 Inhibition Assay (Chemiluminescent)
This biochemical assay quantifies the inhibition of PARP1's enzymatic activity.
-
Plate Preparation: Coat a 96-well plate with histones (the protein substrate for PARP1) and incubate overnight at 4°C. Wash the plate to remove unbound histones.
-
Reagent Preparation: Prepare a reaction buffer containing biotinylated NAD+ (the co-substrate). Prepare serial dilutions of this compound and a known PARP inhibitor (e.g., Olaparib) as a positive control.
-
Reaction Initiation: To each well, add activated DNA (to stimulate PARP1), recombinant human PARP1 enzyme, and the test compound/control. Finally, add the biotinylated NAD+ buffer to start the reaction. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate to remove unreacted components. Add Streptavidin-HRP (which binds to the biotinylated ADP-ribose chains attached to the histones).
-
Signal Generation: After another wash, add a chemiluminescent HRP substrate.
-
Data Acquisition: Read the luminescence on a plate reader. The signal intensity is proportional to PARP1 activity.
-
Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Caption: Experimental workflow for a chemiluminescent PARP1 inhibition assay.
Protocol 3: Cell Viability Assay in BRCA-Deficient vs. Proficient Cells
This assay tests the principle of synthetic lethality in a cellular context.
-
Cell Culture: Culture a pair of isogenic cell lines, one with wild-type BRCA1/2 (HR-proficient) and one with mutated or knocked-out BRCA1/2 (HR-deficient).
-
Cell Seeding: Seed both cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 72 hours. Include untreated and vehicle-only controls.
-
Viability Assessment: After incubation, add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels, or an MTT/XTT reagent).
-
Data Acquisition: Read the luminescence or absorbance according to the reagent manufacturer's instructions.
-
Analysis: Plot the cell viability against the compound concentration for both cell lines. A potent PARP inhibitor will show significantly greater cytotoxicity (a much lower IC₅₀ value) in the BRCA-deficient cell line compared to the BRCA-proficient line.
Part 4: Secondary Potential Biological Activities
While PARP inhibition is the most probable activity, the versatile phthalazinone scaffold has been linked to other targets. These represent secondary avenues for investigation.
| Potential Target/Activity | Rationale & Mechanism | Key References |
| VEGFR-2 Inhibition | Several phthalazinone derivatives act as ATP-competitive inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Inhibition blocks tumor blood vessel formation. | [2][13][14] |
| Anti-inflammatory Activity | Phthalazinones have shown the ability to inhibit COX-2 and 5-LOX enzymes or reduce the production of prostaglandin E2 (PGE2), indicating potential as anti-inflammatory agents.[3][15][16] | [3][15][16] |
| Aurora Kinase Inhibition | Certain pyrazole-phthalazinone hybrids have been identified as inhibitors of Aurora kinases, which are critical for cell cycle regulation and are often overexpressed in cancers. | [7] |
| p38 MAPK Inhibition | Some oxadiazol-phthalazinone derivatives have been linked to the inhibition of p38 mitogen-activated protein kinase (MAPK), a pathway involved in cellular stress responses and inflammation. | [7] |
Part 5: Summary and Future Directions
This compound is a compelling molecule for biological investigation. Its core phthalazinone structure, shared with the potent PARP inhibitor Olaparib, provides a robust, evidence-based rationale for exploring its activity in oncology. The primary hypothesis is that it functions as a PARP-trapping inhibitor, exhibiting synthetic lethality in cancer cells with homologous recombination deficiencies.
Future research should prioritize:
-
Confirmation of PARP1/2 Inhibition: Performing biochemical assays to determine the IC₅₀ value against PARP1 and PARP2.
-
Cellular Validation: Assessing its cytotoxic effect in a panel of isogenic BRCA-proficient and BRCA-deficient cancer cell lines to confirm synthetic lethality.
-
Broad Kinase Screening: Profiling the compound against a panel of kinases (including VEGFR-2, Aurora kinases, and p38 MAPK) to identify primary targets and potential off-target effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with different substitutions at the 7-position and elsewhere on the ring to optimize potency and selectivity.
The exploration of this compound and its derivatives holds significant promise for the development of novel targeted therapies in oncology and potentially other therapeutic areas.
References
- Teijeira, M., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 90, 62-84. [Link]
- Hassan, A., et al. (2016). Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents. Archiv der Pharmazie, 349(2), 114-125. [Link]
- Vilar, S., et al. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 25(23), 5732. [Link]
- Ghorab, M. M., et al. (2016). Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. Chemical and Pharmaceutical Bulletin, 64(10), 1493-1502. [Link]
- Asif, M. (2019). Pharmacological activities of various phthalazine and phthalazinone derivatives.
- Vilar, S., et al. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PubMed Central. [Link]
- PrepChem. (n.d.). Synthesis of 6-bromo-7-hydroxy-1(2H)-phthalazinone. PrepChem.com. [Link]
- El-Gazzar, M. G., et al. (2018). Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. Bioorganic Chemistry, 78, 156-168. [Link]
- El-Sayed, M. A., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235941. [Link]
- Elmeligie, S., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1346-1361. [Link]
- Karakashev, S., et al. (2018). BET bromodomain inhibition synergizes with PARP inhibitor in epithelial ovarian cancer. Cell Reports, 21(12), 3398-3405. [Link]
- O'Connor, M. J. (2015). Targeting the DNA Damage Response in Cancer. Molecular Cell, 60(4), 547-560. [Link]
- Gangjee, A., et al. (2011). Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells. Bioorganic & Medicinal Chemistry, 19(11), 3363-3371. [Link]
- Li, H., et al. (2022). Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. Frontiers in Oncology, 12, 1003429. [Link]
- Chilamakuri, R. (2021). Overview of PARP Inhibitors in the Treatment of Ovarian Cancer. Pharmacy Times. [Link]
Sources
- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [jstage.jst.go.jp]
- 3. zenodo.org [zenodo.org]
- 4. This compound | 152265-57-1 [chemicalbook.com]
- 5. This compound - CAS:152265-57-1 - Sunway Pharm Ltd [3wpharm.com]
- 6. echemi.com [echemi.com]
- 7. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BET bromodomain inhibition synergizes with PARP inhibitor in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 7-Bromophthalazin-1(2H)-one Derivatives and Analogs as PARP Inhibitors
Abstract
The phthalazin-1(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological pathways.[1] This guide provides a comprehensive technical overview of a specific, promising subclass: 7-Bromophthalazin-1(2H)-one derivatives and their analogs. We will delve into the synthetic chemistry, explore their potent inhibitory activity against Poly(ADP-ribose) polymerase (PARP), dissect the structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel oncology therapeutics.
Introduction: The Rise of Phthalazinones in Oncology
Phthalazinone derivatives represent a critical class of nitrogen-containing heterocyclic compounds that have garnered significant attention for their broad spectrum of pharmacological activities.[2] Their utility spans from anticancer and anti-inflammatory to antihypertensive and antimicrobial applications.[3][4] A pivotal moment in the clinical translation of this scaffold was the development of Olaparib, a potent PARP inhibitor approved for the treatment of certain cancers with BRCA1/2 mutations.[5][6] The success of Olaparib has catalyzed extensive research into related phthalazinone analogs, with the goal of enhancing potency, selectivity, and pharmacokinetic profiles.
The 7-bromo substitution on the phthalazinone core has been a key area of exploration, offering a strategic handle for synthetic modification and potentially influencing the compound's interaction with the PARP active site. This guide will specifically focus on this chemical space, providing a detailed roadmap for researchers navigating the development of next-generation PARP inhibitors based on the this compound framework.
Synthetic Strategies for this compound and its Derivatives
The synthesis of the this compound core and its subsequent derivatization are central to exploring the therapeutic potential of this compound class. Several synthetic routes have been reported, with the choice of method often depending on the desired substitution pattern.
A common and effective method for the synthesis of the core structure involves the cyclization of a substituted benzoic acid derivative with hydrazine. For instance, this compound can be prepared from 5-bromo-2-formyl benzoic acid and hydrazine hydrate.[7]
General Synthetic Workflow
The overall strategy for creating a library of this compound derivatives typically follows the logical progression outlined below. This workflow allows for the introduction of diversity at key positions on the phthalazinone scaffold to probe structure-activity relationships.
Caption: General workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure synthesized from literature reports.[7] Researchers should adapt and optimize the conditions based on their specific laboratory setup and analytical capabilities.
Materials:
-
3,6-dibromoisobenzothiophen-1(3H)-one
-
Ethanol
-
Hydrazine monohydrate
-
Ice water
Procedure:
-
In a 25 mL round-bottom flask, dissolve 3,6-dibromoisobenzothiophen-1(3H)-one (143 mg, 0.49 mmol) in ethanol (5 mL).
-
Add hydrazine monohydrate (0.12 mL, 2.48 mmol) to the solution via a syringe.
-
Reflux the reaction mixture for 1.5 hours.
-
Cool the solution to room temperature.
-
Add ice water (15 mL) to the reaction mixture to precipitate the product.
-
Collect the precipitate by vacuum filtration.
-
Dry the solid under vacuum overnight to yield this compound as a white solid.
Expected Yield: Approximately 56%.
Characterization:
-
¹H NMR (500 MHz, DMSO-d5) δ: 12.82 (bs, 1H), 8.39 (s, 1H), 8.30 (d, J=2.0 Hz, 1H), 8.11 (dd, J=8.5, 2.2 Hz, 1H), 7.90 (d, J=8.3 Hz, 1H).
-
ECMS: m/z 225.0 [M+H]⁺.[7]
Biological Activity and Mechanism of Action: PARP Inhibition
The primary therapeutic rationale for developing this compound derivatives is their potential to act as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.
The Role of PARP in DNA Repair and the Concept of Synthetic Lethality
PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[6] When PARP-1 is inhibited, these SSBs can accumulate and, during DNA replication, lead to the formation of more cytotoxic double-strand breaks (DSBs).
In healthy cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on proteins such as BRCA1 and BRCA2. However, in certain cancers that have mutations in BRCA1 or BRCA2, the HR pathway is deficient. The simultaneous inhibition of PARP and the inherent deficiency in HR creates a state of "synthetic lethality," where the combination of two non-lethal events leads to cancer cell death.[6]
Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-deficient cancers.
PARP Trapping
Beyond catalytic inhibition, a crucial aspect of the efficacy of many PARP inhibitors is their ability to "trap" the PARP enzyme on DNA at the site of damage.[6] This PARP-DNA complex is itself a cytotoxic lesion that can be more potent than the unrepaired SSB. The potency of PARP trapping varies among different inhibitors and is a key consideration in their design and evaluation.[8]
Structure-Activity Relationship (SAR) of this compound Derivatives
The systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent PARP inhibition. The inhibitory activity of these derivatives is influenced by the nature of substituents at various positions.[5][9]
| Compound/Analog | R1 (Position 2) | R2 (Position 4) | PARP-1 IC50 (nM) | Key SAR Insights | Reference |
| Olaparib | - | 4-(cyclopropanecarbonyl)piperazin-1-yl)methyl | 5 | The cyclopropylcarbonylpiperazine moiety is crucial for potent activity. | [6] |
| Analog 1 | H | H | >1000 | The unsubstituted core has weak activity. | [3] |
| Analog 2 | Methyl | H | >1000 | Small alkyl substitution at N2 is not sufficient to confer high potency. | [3] |
| Analog 3 | H | 4-Fluorobenzyl | 97 | A substituted benzyl group at C4 significantly enhances activity. The fluorine substitution can improve binding interactions. | [10] |
| Analog 4 | H | 4-(Piperidine-1-carbonyl)benzyl | <10 | Introduction of a piperidine carbonyl group on the benzyl moiety at C4 can lead to highly potent inhibitors, mimicking the interactions of Olaparib's side chain. | [11] |
Key Takeaways from SAR Studies:
-
Position 4 is critical for potency: Large, functionalized substituents at the 4-position are essential for high-affinity binding to the PARP active site. These groups often engage in hydrogen bonding and hydrophobic interactions within the nicotinamide-binding pocket.
-
The 7-bromo substituent: The bromine atom at the 7-position can influence the electronic properties of the phthalazinone ring system and may engage in halogen bonding interactions with the protein, potentially enhancing binding affinity and selectivity.
-
Position 2 modifications: While less explored than position 4, modifications at the N2 position can impact the physicochemical properties of the molecule, such as solubility and metabolic stability.
Experimental Protocols for Biological Evaluation
The assessment of this compound derivatives as PARP inhibitors involves a combination of in vitro enzymatic assays and cell-based assays.
In Vitro PARP-1 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of the PARP-1 enzyme. A common format is a chemiluminescent assay that detects the product of the PARP-1 reaction, poly(ADP-ribose) (PAR).
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Activated DNA
-
Assay buffer
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Olaparib)
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
To the histone-coated wells, add the PARP-1 enzyme and the compound dilutions.
-
Initiate the reaction by adding biotinylated NAD+ and activated DNA.
-
Incubate the plate to allow for the PARylation reaction to proceed.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP and incubate to allow binding to the biotinylated PAR chains.
-
Wash the plate again and add the chemiluminescent substrate.
-
Measure the luminescent signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[9]
Cellular PARP Inhibition Assay
This assay evaluates the ability of a compound to inhibit PARP activity within intact cells. It often involves inducing DNA damage to activate PARP and then measuring the levels of PARylation.
Materials:
-
Cancer cell line (e.g., HeLa or a BRCA-deficient line like MDA-MB-436)
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compounds
-
DNA damaging agent (e.g., hydrogen peroxide)
-
Antibodies against PAR
-
Secondary antibodies conjugated to a fluorescent dye or HRP
-
Cell imaging system or plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a defined period.
-
Induce DNA damage by adding a DNA damaging agent.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against PAR.
-
Wash and incubate with a labeled secondary antibody.
-
Quantify the PAR signal using a fluorescent microscope or plate reader.
-
Determine the concentration of the compound that inhibits cellular PARylation by 50% (EC50).[9]
Drug Development Considerations
While in vitro potency is a critical starting point, the successful development of a this compound derivative into a clinical candidate requires careful consideration of its drug-like properties.
Physicochemical Properties
-
Solubility: Poor aqueous solubility can limit oral bioavailability and complicate formulation. Early assessment of solubility is crucial.
-
Permeability: The ability of a compound to cross cell membranes is essential for reaching its intracellular target. Assays such as the Caco-2 permeability assay can provide an in vitro measure of intestinal absorption.[12]
Metabolic Stability
The susceptibility of a compound to metabolism by liver enzymes (e.g., cytochrome P450s) will determine its in vivo half-life. In vitro assays using liver microsomes can provide an early indication of metabolic stability.[12][13] The phthalazinone core and its substituents can be sites of metabolic modification, and understanding these metabolic liabilities is key to designing more stable analogs.
Selectivity and Off-Target Effects
While targeting PARP-1 is the primary goal, it is important to assess the selectivity of new compounds against other members of the PARP family and against unrelated targets such as kinases.[1][14] Off-target activities can lead to unexpected toxicities. Kinome-wide screening can provide a comprehensive profile of a compound's selectivity.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel and potent PARP inhibitors. The synthetic accessibility of this core allows for extensive exploration of the structure-activity landscape, and the insights gained from SAR studies have provided a clear direction for the design of next-generation analogs.
Future efforts in this area should focus on:
-
Enhancing PARP trapping efficiency: Designing molecules that not only inhibit the catalytic activity of PARP but also effectively trap it on DNA may lead to more potent anticancer agents.
-
Improving pharmacokinetic properties: A concerted effort to optimize solubility, metabolic stability, and oral bioavailability will be critical for advancing new compounds into clinical development.
-
Exploring novel combination therapies: The synergistic effect of PARP inhibitors with other anticancer agents, including immunotherapy and inhibitors of other DNA damage response pathways, is a promising area of investigation.[15]
By integrating rational drug design, robust synthetic chemistry, and comprehensive biological evaluation, the full therapeutic potential of this compound derivatives and their analogs can be realized, offering new hope for patients with difficult-to-treat cancers.
References
- Almahli, H., Hadchity, E., Jaballah, M., & Eldehna, W. M. (2018). Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. European Journal of Medicinal Chemistry, 145, 485-496.
- BenchChem. (2025). Phthalazone Derivatives as Potent PARP Inhibitors: Application Notes and Protocols for Cancer Research. BenchChem.
- Castro, C. E., & Wade, R. S. (1971). REDUCTION OF ARYL HALIDES WITH AQUEOUS CHROMIUM(II) ION. Organic Syntheses, 51, 1.
- Chen, Y., et al. (2024). Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. Bioorganic Chemistry, 148, 107556.
- Cohen, M. S., et al. (2015). Discovery of AZ0108, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering. Bioorganic & Medicinal Chemistry Letters, 25(24), 5747-5751.
- Du, W.-R., et al. (2024). Design, synthesis and evaluation of imidazo[1,2-a]pyrazin-8(7H)-one derivatives as acetylcholinesterase inhibitors and antioxidants. Medicinal Chemistry Research, 33(10), 1938-1953.
- Eldehna, W. M., et al. (2021). Application Notes and Protocols for In Vitro Evaluation of 4-(4-hydroxyphenyl)phthalazin-1(2H)
- Flores-Gaspar, A., & Martin, R. (2015). PALLADIUM-CATALYZED INTRAMOLECULAR α-ARYLATION OF α-(2-BROMOPHENYL)ALDEHYDES: SYNTHESIS OF BICYCLO[4.2.0]OCTA-1,3,5-TRIEN-7-ONES. Organic Syntheses, 92, 230-243.
- Gao, Y., et al. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical and Pharmaceutical Bulletin, 69(7), 620-629.
- Hadia Almahli, Elie Hadchity, Maiy Jaballah, & Wagdy M. Eldehna. (2018). Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. European Journal of Medicinal Chemistry, 145, 485-496.
- Ismail, M. M. F., et al. (2021).
- Langelier, M.-F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2120877119.
- Malyuchenko, N. V., et al. (2015). PARP1 Inhibitors: antitumor drug design.
- MilliporeSigma. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric).
- Morgensztern, D., et al. (2021). PARP Inhibitors in Small-Cell Lung Cancer: Rational Combinations to Improve Responses. Cancers, 13(21), 5347.
- Noemí Vila, Pedro Besada, Tamara Costas, M Carmen Costas-Lago, & Carmen Terán. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 97, 462-482.
- ECHEMI. (n.d.). 152265-57-1, this compound Formula.
- Paquette, L. A., & Ra, C. S. (1990). VINYL TRIFLATES IN SYNTHESIS. PART 21. A UNIFIED STRATEGY FOR THE SYNTHESIS OF TRIQUINANE NATURAL PRODUCTS. A FORMAL TOTAL SYNTHESIS OF (±)-HIRSUTENE. Organic Syntheses, 68, 138.
- Paul, A., et al. (2020). The off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London.
- Rezk, M. R., et al. (2021). Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using Validated LC–MS/MS Methodology.
- Riccobene, T. A., & Hughes, D. L. (2016). PREPARATION OF 1-IODOPROPYNE. Organic Syntheses, 93, 245-261.
- Salama, M. A., & El-Essawy, F. A. (2015). Recent Developments in Chemistry of Phthalazines. Chemical Science Review and Letters, 4(13), 227-259.
- Samir M. El Rayes. (2016). Convenient Synthesis of Some Novel 4-Benzyl-1(2H)-Phthalazinone Derivatives of expected anticancer activity. Molbank, 2016(4), M910.
- Santoro, F., et al. (2015). Metabolic instability of cyanothiazolidine-based prolyl oligopeptidase inhibitors: a structural assignment challenge and potential medicinal chemistry implications. Journal of Medicinal Chemistry, 58(23), 9309-9321.
- Terán, C., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European journal of medicinal chemistry, 97, 462-482.
- Tomori, T., et al. (2022). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Journal of Heterocyclic Chemistry, 9(3), 837-841.
- Wen-Rong Du, Ben-Ben Wei, Xin-Yuan Guo, Yong Lan, Pan-Pan Shang, Yi-Xuan Wang, Xue-Wei Zhou, Xiao-Ke Wang, & Zheng-Yue Ma. (2024). Design, synthesis and evaluation of imidazo[1,2-a]pyrazin-8(7H)-one derivatives as acetylcholinesterase inhibitors and antioxidants. Medicinal Chemistry Research, 33(10), 1938-1953.
- Wilson, C. A., et al. (2021). PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. International Journal of Molecular Sciences, 22(16), 8506.
- Zaware, N., et al. (2022). Novel Oxygen Fused Bicyclic Derivatives and Antioxidant Labelling: Bioactive Chalcone Based Green Synthesis. Chemistry & Biodiversity, 19(5), e202100870.
- BellBrook Labs. (n.d.). Enzolution PARP1 Assay System.
- Zhang, Y., et al. (2022). Design, synthesis, and evaluation of 1-benzylpiperidine and 1-benzoylpiperidine derivatives as dual-target inhibitors of acetylcholinesterase and serotonin transporter for Alzheimer′s disease. Molecules, 27(15), 4781.
- Antolin, A. A., et al. (2019). The off-target kinase landscape of clinical PARP inhibitors. bioRxiv.
- Cai, Z., et al. (2021). P-227 Comparative safety and tolerability of approved PARP inhibitors in cancer: A systematic review and network meta-analysis. Annals of Oncology, 32, S473.
- LaFargue, C. J., et al. (2019). Exploring and comparing adverse events between PARP inhibitors. The Lancet Oncology, 20(1), e15-e28.
- Laird, J. H., et al. (2021). PARP Inhibitors in Small-Cell Lung Cancer: Rational Combinations to Improve Responses. Cancers, 13(21), 5347.
Sources
- 1. icr.ac.uk [icr.ac.uk]
- 2. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Discovery of AZ0108, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using Validated LC–MS/MS Methodology: In silico Metabolic Vulnerability and Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PARP Inhibitors in Small-Cell Lung Cancer: Rational Combinations to Improve Responses [mdpi.com]
Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 7-Bromophthalazin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromophthalazin-1(2H)-one belongs to the phthalazinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its versatile pharmacological activities. While direct studies on this compound are limited, the broader family of phthalazinone derivatives has been extensively investigated, revealing a range of biological targets. Notably, the phthalazinone core is a key pharmacophore in several potent inhibitors of Poly (ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair. This guide synthesizes the available evidence on related compounds to propose a primary putative mechanism of action for this compound centered on PARP inhibition. Furthermore, we will explore alternative potential mechanisms and provide a comprehensive framework for the experimental validation of these hypotheses.
The Phthalazinone Scaffold: A Privileged Structure in Drug Discovery
The phthalazinone core is considered a "privileged" structure in drug development, as its derivatives have demonstrated a wide array of pharmacological activities.[1] These include anticancer, anti-inflammatory, and neuroprotective effects.[2][3] This versatility stems from the ability of the phthalazinone ring system to be chemically modified at various positions, allowing for the fine-tuning of its interaction with diverse biological targets.
Derivatives of phthalazinone have been reported to exhibit inhibitory activity against several key enzymes implicated in disease:
-
Poly (ADP-ribose) polymerase (PARP) : Several phthalazinone-based compounds are potent PARP inhibitors, with some, like Olaparib, gaining FDA approval for the treatment of certain cancers.[4][5][6]
-
Mitogen-activated protein kinase (MAPK) and Topoisomerase II (Topo II) : Certain novel oxadiazol-phthalazinone derivatives have shown inhibitory effects on these enzymes, contributing to their anti-proliferative activity.[7]
-
Cyclooxygenase-2 (COX-2) : A series of 4-aryl-2(1H)-phthalazinone derivatives have been identified as selective COX-2 inhibitors with promising anti-inflammatory properties.[3]
-
Acetylcholinesterase (AChE) : Novel phthalazinone-based derivatives have been designed and evaluated as AChE inhibitors for the potential treatment of Alzheimer's disease.[2]
Given the prominence of PARP inhibition among clinically successful phthalazinone derivatives, this guide will first delve into this as the primary hypothesized mechanism of action for this compound.
Primary Putative Mechanism of Action: PARP Inhibition and Synthetic Lethality
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for the repair of single-strand DNA breaks (SSBs).[8] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations that impair homologous recombination (HR), the inhibition of PARP leads to the accumulation of unrepaired SSBs.[6][9] During DNA replication, these SSBs are converted into double-strand breaks (DSBs). In healthy cells, these DSBs would be repaired by the HR pathway. However, in HR-deficient cancer cells, the inability to repair these DSBs results in genomic instability and cell death, a concept known as synthetic lethality.[8][9]
The phthalazinone moiety is a key structural feature of several potent PARP inhibitors. It mimics the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of the PARP enzyme and preventing its function.[4] The bromine atom at the 7-position of this compound may contribute to the binding affinity and selectivity for the PARP enzyme.
Proposed Signaling Pathway
The proposed mechanism of action through PARP inhibition is depicted in the following signaling pathway diagram:
Figure 1: Proposed mechanism of synthetic lethality induced by this compound in homologous recombination-deficient cancer cells.
Experimental Workflow for Mechanism of Action Validation
A multi-pronged experimental approach is necessary to validate the hypothesized mechanism of action and explore other potential biological activities of this compound.
Primary Hypothesis Validation: PARP Inhibition
The following experimental workflow is designed to confirm if this compound acts as a PARP inhibitor.
Figure 2: Experimental workflow to validate PARP inhibition as the mechanism of action.
A. Biochemical PARP1/2 Enzymatic Assay
-
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of PARP1 and PARP2.
-
Methodology:
-
Utilize a commercially available PARP assay kit (e.g., HT Universal Chemiluminescent PARP Assay Kit).
-
Prepare a dilution series of this compound.
-
Add recombinant human PARP1 or PARP2 enzyme to a 96-well plate coated with histones.
-
Add the test compound at various concentrations, along with NAD+ and activated DNA.
-
Incubate to allow for the PARylation reaction to occur.
-
Wash the plate and add an anti-PAR antibody, followed by a secondary HRP-conjugated antibody.
-
Add a chemiluminescent substrate and measure the signal using a luminometer.
-
Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.
-
B. Cell-Based PARP Activity Assay
-
Objective: To assess the inhibition of PARP activity within a cellular context.
-
Methodology:
-
Culture a relevant cancer cell line (e.g., HeLa or a BRCA-deficient line like UWB1.289).
-
Treat the cells with various concentrations of this compound for a predetermined time.
-
Induce DNA damage using an agent like H2O2 or MMS to activate PARP.
-
Lyse the cells and perform a Western blot or ELISA to quantify the levels of poly(ADP-ribose) (PAR).
-
A reduction in PAR formation in treated cells compared to the vehicle control indicates PARP inhibition.
-
C. Synthetic Lethality Assay
-
Objective: To determine if this compound selectively kills cancer cells with homologous recombination deficiency.
-
Methodology:
-
Use a pair of isogenic cell lines, one with functional BRCA (e.g., UWB1.289+BRCA1) and one with deficient BRCA (e.g., UWB1.289).
-
Treat both cell lines with a range of concentrations of this compound.
-
After a suitable incubation period (e.g., 72 hours), assess cell viability using an MTT or CellTiter-Glo assay.
-
If the compound exhibits synthetic lethality, it will show significantly greater cytotoxicity in the BRCA-deficient cell line.
-
Exploration of Alternative Mechanisms
Based on the activities of other phthalazinone derivatives, it is prudent to investigate other potential mechanisms of action for this compound.
| Potential Target | Rationale from Literature | Suggested Experimental Assays |
| Kinases (e.g., MAPK) | Some phthalazinone derivatives inhibit MAPK.[7] | Kinase panel screening (e.g., DiscoverX KINOMEscan), Western blot for downstream signaling (e.g., p-ERK). |
| Topoisomerase II | Certain phthalazinone derivatives inhibit Topo II.[7] | Topoisomerase II drug screening kit (e.g., TopoGEN), DNA relaxation assay. |
| COX-2 | Phthalazinone derivatives have shown selective COX-2 inhibition.[3] | COX-2 inhibitor screening assay kit, measurement of prostaglandin E2 (PGE2) production. |
| Acetylcholinesterase | Novel phthalazinone derivatives are AChE inhibitors.[2] | Ellman's assay to measure AChE activity. |
Conclusion and Future Directions
While the definitive mechanism of action of this compound requires direct experimental validation, the existing literature on the phthalazinone scaffold strongly suggests that PARP inhibition is a primary and highly plausible hypothesis. The experimental workflows outlined in this guide provide a robust framework for testing this hypothesis and exploring other potential biological targets.
Future research should focus on a systematic evaluation of the compound's activity, beginning with the proposed PARP inhibition assays. Should the compound prove to be a potent PARP inhibitor, further studies into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in in vivo cancer models, would be warranted. If PARP inhibition is not confirmed, the exploration of alternative mechanisms, guided by the data on related phthalazinone derivatives, will be a critical next step in elucidating the therapeutic potential of this compound.
References
- El-Sayed, N. F., et al. (2021). Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile. RSC Advances, 11(52), 32885-32903. [Link]
- Gouda, A. M., et al. (2023). Design, synthesis, in vitro, and in vivo evaluation of novel phthalazinone-based derivatives as promising acetylcholinesterase inhibitors for treatment of Alzheimer's disease. Drug Development Research, 84(6), 1231-1246. [Link]
- Hasabelnaby, S., et al. (2015). Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 14(3), 148-163. [Link]
- Lin, Y., et al. (2023). Synthesis and Preliminary Biological Evaluation of New Phthalazinone Derivatives with PARP-1 and Cholinesterase Inhibitory Activities. Letters in Drug Design & Discovery, 20(1), 56-70. [Link]
- Kagayama, A., et al. (2009). Novel and potent phosphodiesterase 4 inhibitors with a phthalazinone scaffold. Bioorganic & Medicinal Chemistry, 17(11), 3846-3857.
- Gendron, T., et al. (2018). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry, 14, 2536-2547. [Link]
- Rettig, M. R., et al. (2020). PARP Theranostic Auger Emitters Are Cytotoxic in BRCA Mutant Ovarian Cancer and Viable Tumors from Ovarian Cancer Patients Enable Ex-Vivo Screening of Tumor Response. Cancers, 12(12), 3829. [Link]
- Gendron, T., et al. (2018). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry, 14, 2536-2547. [Link]
- Sunway Pharm Ltd. This compound. [Link]
- Patlolla, B., et al. (2021). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 26(16), 4991. [Link]
- Balmaña, J., et al. (2016). PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. Annals of Oncology, 27(Suppl 1), i20-i27. [Link]
- Li, H., et al. (2022). Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. Frontiers in Oncology, 12, 1000802. [Link]
- Gendron, T., et al. (2021). Amino- and polyaminophthalazin-1(2 H )-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry, 17, 558-568. [Link]
- Ali, I., et al. (2023). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer’s Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 28(13), 5131. [Link]
- Mourad, A. F. E., et al. (2021). Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. Journal of the Chinese Chemical Society, 68(10), 1803-1813. [Link]
- George, E., & Kim, G. (2021). Overview of PARP Inhibitors in the Treatment of Ovarian Cancer. Pharmacy Times, 87(10). [Link]
- Battala, S., et al. (2024). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL OXAZINE AND THIAZINE DERIVATIVES AS POTENT ANTI- MICROBIAL AND ANTIOXIDANT AGENTS. World Journal of Pharmaceutical Research, 13(12), 822-835. [Link]
- Gunjur, A., et al. (2025). PARP Inhibitors in the Neoadjuvant Setting; A Comprehensive Overview of the Rationale for their Use, Past and Ongoing Clinical Trials.
- Xie, Y., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][4][7]oxazin-3(4H). Frontiers in Pharmacology, 16, 1370211. [Link]
- National Center for Biotechnology Information (n.d.). 6-Bromophthalazin-1(2h)-one.
Sources
- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro, and in vivo evaluation of novel phthalazinone-based derivatives as promising acetylcholinesterase inhibitors for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. PARP Inhibitors in the Neoadjuvant Setting; A Comprehensive Overview of the Rationale for their Use, Past and Ongoing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 7-Bromophthalazin-1(2H)-one
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of 7-Bromophthalazin-1(2H)-one, a key heterocyclic building block in medicinal chemistry and drug development. Recognizing the scarcity of public-domain data for this specific compound, this document serves as a practical manual for researchers, scientists, and drug development professionals. It outlines authoritative, field-proven methodologies for determining its physicochemical properties. The protocols detailed herein are grounded in established principles of pharmaceutical science and regulatory expectations, such as those from the International Council for Harmonisation (ICH). By explaining the causality behind experimental choices and providing self-validating workflows, this guide empowers researchers to generate the robust and reliable data necessary for advancing their research and development programs.
Introduction: The Role of this compound in Drug Discovery
Phthalazinone derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications as anticancer, anti-inflammatory, and antihypertensive therapeutics.[1][2][3] this compound (CAS No: 152265-57-1) is a vital intermediate in the synthesis of these complex molecules. The bromine atom at the 7-position provides a versatile synthetic handle for introducing further molecular diversity through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).
A thorough understanding of the physicochemical properties of this intermediate is paramount. Its solubility directly impacts reaction kinetics, purification efficiency, and the feasibility of formulation for biological screening. Similarly, its chemical stability dictates appropriate storage conditions, shelf-life, and the identification of potential degradants that could compromise the integrity of subsequent synthetic steps or final active pharmaceutical ingredients (APIs).[4][5] This guide provides the necessary protocols to establish a comprehensive solubility and stability profile for this compound.
Core Physicochemical Properties
Before embarking on detailed experimental studies, it is essential to consolidate the known physicochemical properties of the molecule. This foundational data informs the selection of solvents for solubility screening and the design of analytical methods.
| Property | Value | Source |
| CAS Number | 152265-57-1 | [6][7] |
| Molecular Formula | C₈H₅BrN₂O | [7][8] |
| Molecular Weight | 225.04 g/mol | [7][8] |
| Appearance | White to yellow solid (typical for related isomers) | [9] |
| Boiling Point | 370.4°C at 760 mmHg (Predicted) | [6] |
| Density | 1.445 g/cm³ (Predicted) | [6] |
| Flash Point | 177.8°C (Predicted) | [6] |
| Storage | Sealed in dry, Room Temperature | [8][9] |
Solubility Profile: A Practical Approach to Characterization
Causality Behind Solvent Selection
The choice of solvents is critical for building a useful solubility profile. The selected solvents span a range of polarities and functionalities relevant to both synthetic chemistry and early-stage formulation development.
-
Polar Aprotic Solvents (DMSO, DMF): These are excellent solvents for a wide range of organic molecules and are commonly used to prepare high-concentration stock solutions for biological screening.[10]
-
Polar Protic Solvents (Ethanol, Methanol): These are frequently used in synthesis, purification (crystallization), and as co-solvents in formulations.[11]
-
Aqueous Buffers (pH 4.5, 7.4, 9.0): Assessing solubility at different pH values is critical for predicting behavior in physiological environments and for developing pH-dependent purification or formulation strategies.
-
Non-Polar Solvent (Toluene): Included to establish the lower bounds of solubility and to understand its behavior in reaction media used for cross-coupling.
Experimental Protocol: Equilibrium Shake-Flask Method
This method is the gold standard for determining thermodynamic solubility. It involves generating a saturated solution and quantifying the concentration of the dissolved solute.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound (e.g., ~20 mg) to a series of 2 mL glass vials. The excess solid is crucial to ensure equilibrium is reached at saturation.
-
Solvent Addition: Add 1 mL of each selected solvent (e.g., DMSO, Ethanol, Water, pH 7.4 buffer) to the respective vials.
-
Equilibration: Seal the vials tightly. Place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours. This duration is typically sufficient to ensure equilibrium is reached. A parallel set can be run at 37°C to assess temperature effects.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle. Alternatively, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant from each vial. Be cautious not to disturb the solid pellet.
-
Dilution: Dilute the supernatant with a suitable mobile phase (as determined by the analytical method) to a concentration within the calibrated range of the quantification method. A significant dilution will likely be required for organic solvents.
-
Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method (see Section 5.0). Calculate the concentration in the original supernatant by back-calculation.
Data Presentation: Solubility Data Template
The results should be tabulated for clarity and easy comparison.
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Classification |
| Water | 25 | [Experimental Result] | [Calculated Result] | [e.g., Insoluble] |
| pH 4.5 Acetate Buffer | 25 | [Experimental Result] | [Calculated Result] | [e.g., Sparingly soluble] |
| pH 7.4 Phosphate Buffer | 25 | [Experimental Result] | [Calculated Result] | [e.g., Sparingly soluble] |
| pH 9.0 Borate Buffer | 25 | [Experimental Result] | [Calculated Result] | [e.g., Sparingly soluble] |
| Ethanol | 25 | [Experimental Result] | [Calculated Result] | [e.g., Soluble] |
| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Result] | [Calculated Result] | [e.g., Freely Soluble] |
Stability Profile: Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying likely degradation products, understanding degradation pathways, and establishing the intrinsic stability of a molecule.[4][5] These studies are a cornerstone of the ICH guidelines for stability testing.[12] The goal is to induce a target degradation of 5-20% of the active substance; degradation beyond this level can lead to secondary degradation products that complicate analysis.[12][13]
Workflow for Forced Degradation Studies
The following diagram outlines a logical workflow for conducting a comprehensive forced degradation study.
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation
This protocol outlines the conditions for stressing this compound to evaluate its intrinsic stability. A stock solution of ~1 mg/mL is recommended.[12]
Step-by-Step Methodology:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60°C) and collect samples at time points (e.g., 2, 8, 24 hours).
-
Before analysis, neutralize samples with an equivalent amount of 0.1 M NaOH.
-
Causality: This condition tests for lability in acidic environments, which can be relevant to gastric conditions or acidic excipients in a formulation.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Maintain at room temperature, as base-catalyzed hydrolysis is often rapid. Collect samples at time points (e.g., 30 min, 2, 8 hours).
-
Neutralize samples with an equivalent amount of 0.1 M HCl before analysis.
-
Causality: Phthalazinones can be susceptible to base-catalyzed ring-opening. This tests for stability in alkaline conditions.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protected from light. Collect samples at time points (e.g., 2, 8, 24 hours).
-
Causality: This condition mimics potential oxidation from atmospheric oxygen or peroxide-containing excipients. The electron-rich heterocyclic ring may be susceptible to oxidation.
-
-
Thermal Degradation:
-
Solution: Heat a sealed vial of the stock solution at an elevated temperature (e.g., 80°C).
-
Solid State: Place a small amount of solid this compound in a vial and heat in a stability oven (e.g., 80°C, with and without humidity control).[14]
-
Analyze samples at appropriate time points (e.g., 1, 3, 7 days).
-
Causality: This assesses the intrinsic thermal stability of the molecule, which is critical for determining appropriate manufacturing (e.g., drying) and storage temperatures.
-
-
Photolytic Degradation:
-
Expose both the solid compound and a solution to a light source that provides combined UV and visible light, as specified in ICH Q1B guidelines.[12]
-
A control sample should be wrapped in aluminum foil to shield it from light.
-
Analyze the exposed and control samples after a specified duration (e.g., until an overall illumination of 1.2 million lux hours and an integrated near UV energy of 200 watt hours/square meter is achieved).
-
Causality: Aromatic and heterocyclic systems can be susceptible to photodecomposition. This study is mandatory to determine if the substance or its future products will require light-resistant packaging.[14]
-
Interrelationship of Stability Factors
The stability of a compound is not determined by a single factor but by the interplay of various environmental conditions.
Caption: Factors influencing the degradation of the parent compound.
Analytical Methodologies for Quantification
A robust analytical method is the cornerstone of any solubility or stability study. A stability-indicating method (SIM) is one that can accurately quantify the parent compound without interference from excipients, impurities, or degradation products.[5]
Recommended Technique: High-Performance Liquid Chromatography (HPLC)
-
Detector: A UV detector is suitable, as the aromatic phthalazinone core is strongly chromophoric. A photodiode array (PDA) detector is highly recommended as it can provide spectral data to assess peak purity.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) will likely be effective in separating the relatively polar parent compound from potentially more non-polar or polar degradants.
-
Method Validation: The chosen method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are essential for proving the specificity and stability-indicating nature of the method.
Conclusion and Recommendations
This guide provides a comprehensive, scientifically-grounded framework for determining the solubility and stability of this compound. While published data is scarce, the protocols outlined here enable researchers to generate the necessary data to support drug discovery and development activities.
Key Recommendations:
-
Solubility: Based on its structure, solubility is expected to be highest in polar aprotic solvents like DMSO and lowest in aqueous media. Experimental verification using the shake-flask method is critical.
-
Stability: The phthalazinone ring may be susceptible to hydrolysis, particularly under basic conditions. A full forced degradation study is required to confirm its stability profile and identify potential degradants.
-
Handling and Storage: Based on preliminary data for related compounds, this compound should be stored in well-sealed containers at room temperature, protected from moisture and light.[8][9] The results of the stability studies will definitively confirm or refine these storage conditions.
By systematically applying these methodologies, researchers can ensure a robust understanding of this key building block, mitigating risks in downstream process development and accelerating the path to novel therapeutics.
References
- Beilstein Journals. (2018). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity.
- MedCrave. (2016). Forced Degradation Studies.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Pharmapproach. (n.d.). Overview Of Degradation Studies For Pharmaceutical Drug Candidates.
- World Health Organization. (2009). Annex 10 - ICH.
- Home Sunshine Pharma. (n.d.). 6-Bromophthalazin-1(2H)-One CAS 75884-70-7.
- PubChem. (n.d.). 6-Bromophthalazin-1(2h)-one.
- National Center for Biotechnology Information. (2015). Development of forced degradation and stability indicating studies of drugs—A review.
- Journal of Drug Delivery and Therapeutics. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES.
- National Center for Biotechnology Information. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents.
- MDPI. (2016). Synthesis, Bioevaluation and Structural Study of Substituted Phthalazin-1(2H)-ones Acting as Antifungal Agents.
- Pharmaffiliates. (n.d.). CAS No : 75884-70-7 | Product Name : 6-Bromophthalazin-1(2H)-one.
- PubMed. (2006). Design and syntheses of novel phthalazin-1(2H)-one derivatives as acetohydroxyacid synthase inhibitors.
- National Center for Biotechnology Information. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- Royal Society of Chemistry. (2018). Analytical Methods.
- ResearchGate. (2021). Solubility of drugs in ethanol and dmso.
- ResearchGate. (2021). Solubility of drugs in ethanol and dmso.
- PubChem. (n.d.). 1(2H)-Phthalazinone.
- MDPI. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies.
- PubMed. (2017). An Overview of Analytical Methods for the Determination of Monoamine Oxidase Inhibitors in Pharmaceutical Formulations and Biological Fluids.
- PubChem. (n.d.). Dimethyl Sulfoxide.
- ResearchGate. (2010). Solubility of 1-(2-Dimethylaminoethyl)-5-mercapto-1 H -tetrazole in Water, DMF, Methanol, Ethanol, 1Propanol, 2Propanol, 1Butanol, and 2Butanol between (293 and 343) K.
Sources
- 1. BJOC - Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity [beilstein-journals.org]
- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and syntheses of novel phthalazin-1(2H)-one derivatives as acetohydroxyacid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. This compound | 152265-57-1 [chemicalbook.com]
- 8. This compound - CAS:152265-57-1 - Sunway Pharm Ltd [3wpharm.com]
- 9. 6-Bromophthalazin-1(2H)-One CAS 75884-70-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. jddtonline.info [jddtonline.info]
- 14. ijpsjournal.com [ijpsjournal.com]
A Comprehensive Technical Guide to 7-Bromophthalazin-1(2H)-one: Nomenclature, Synthesis, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromophthalazin-1(2H)-one is a pivotal heterocyclic building block in medicinal chemistry. While its direct pharmacological activity is not extensively documented, its true value lies in its role as a versatile synthetic intermediate. The strategic placement of the bromine atom on the phthalazinone core provides a reactive handle for advanced cross-coupling reactions, enabling the construction of complex molecular architectures. This guide offers an in-depth exploration of its nomenclature, physicochemical properties, synthesis, and, most critically, its application as a precursor in the synthesis of high-value compounds, particularly in the realm of targeted cancer therapy. We will delve into the mechanistic underpinnings of its key reactions and provide field-proven insights into its utilization in contemporary drug discovery programs.
Chemical Identity and Nomenclature
Clarity in chemical nomenclature is paramount for reproducible research. This compound is known by several names across chemical literature, patents, and commercial catalogs. Understanding these alternatives is crucial for comprehensive literature searches and unambiguous material sourcing.
The compound's identity is unequivocally established by its CAS Registry Number: 152265-57-1 .[1]
Systematic and Alternative Names
The nomenclature of this compound can vary based on the prioritization of functional groups and the numbering of the heterocyclic system. The tautomeric nature of the lactam-lactim equilibrium, though heavily favoring the lactam form, also gives rise to alternative names.
-
IUPAC Name: 7-bromo-2H-phthalazin-1-one[1]
-
Common Synonyms:
Key Identifiers and Physicochemical Properties
A summary of essential identifiers and calculated properties is provided below, offering a snapshot of the molecule's characteristics.
| Property | Value | Source |
| CAS Number | 152265-57-1 | [1][2] |
| Molecular Formula | C₈H₅BrN₂O | [1][2] |
| Molecular Weight | 225.04 g/mol | [1][2] |
| MDL Number | MFCD11518962 | [2] |
| XLogP3 | 1.4 | [Calculated] |
| Hydrogen Bond Donors | 1 | [Calculated] |
| Hydrogen Bond Acceptors | 2 | [Calculated] |
| Predicted Density | 1.82±0.1 g/cm³ | [3] |
Synthesis of this compound
The most common and direct synthesis of this compound involves the cyclocondensation of a suitably substituted benzoic acid derivative with hydrazine. The choice of starting material is critical for ensuring the correct regiochemistry of the final product.
Core Synthesis Pathway: From 5-Bromo-2-formylbenzoic Acid
The primary route to this compound is the reaction of 5-bromo-2-formylbenzoic acid with hydrazine hydrate.[3][4] This reaction is a classic example of heterocycle formation through the condensation of two functional groups with a dinucleophile.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis via Cyclocondensation
This protocol is a representative procedure based on established chemical literature.[3][4]
Materials:
-
5-Bromo-2-formylbenzoic acid
-
Hydrazine hydrate (e.g., 85% solution in water)
-
Isopropyl alcohol (or a similar suitable solvent like ethanol)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-formylbenzoic acid (1.0 equivalent) in isopropyl alcohol (approx. 25 mL per gram of starting material).
-
To this solution, add hydrazine hydrate (approximately 5.0 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (typically around 85-90 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A white or off-white solid is expected to precipitate.
-
If necessary, further precipitate the product by adding ice-cold water to the reaction mixture.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with several portions of cold water to remove excess hydrazine hydrate and other water-soluble impurities.
-
Dry the product under vacuum to a constant weight. The product can be used directly for the next step or purified further by recrystallization if required.
Causality and Self-Validation: The use of excess hydrazine hydrate ensures the complete consumption of the starting benzoic acid derivative. The precipitation of the product upon cooling and addition of water provides a straightforward initial purification, as the phthalazinone product is significantly less soluble in the aqueous-alcoholic mixture than the reactants or byproducts. The identity and purity of the synthesized this compound should be confirmed by analytical methods as described in Section 4.
Key Reactions and Synthetic Utility
The bromine atom at the C7 position is the key to the synthetic versatility of this compound. It serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern pharmaceutical synthesis. These reactions allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming a new C-C bond by coupling an organoboron species (like a boronic acid or ester) with an organic halide.[5][6] This reaction is fundamental in constructing the biaryl scaffolds prevalent in many drug molecules, including PARP inhibitors.
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Insight: The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the bromide. This step is facilitated by the base.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is another indispensable palladium-catalyzed reaction, this time for the formation of C-N bonds by coupling an amine with an aryl halide.[7][8][9] This reaction is crucial for introducing nitrogen-containing functional groups and building complex heterocyclic systems.
Caption: Schematic of the Buchwald-Hartwig amination reaction.
Mechanistic Insight: The catalytic cycle is analogous to the Suzuki coupling. It involves oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[7][8]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic techniques is typically employed.
Representative Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 7.8-8.4 ppm range. A broad singlet for the N-H proton, typically downfield (>12 ppm). Specific splitting patterns will depend on the solvent. For example, in DMSO-d₅, one might observe: δ 12.82 (br s, 1H, NH), 8.39 (s, 1H), 8.30 (d, J=2.0 Hz, 1H), 8.11 (dd, J=8.5, 2.2 Hz, 1H), 7.90 (d, J=8.3 Hz, 1H).[3] |
| ¹³C NMR | Signals for eight distinct carbon atoms. The carbonyl carbon (C=O) will be significantly downfield (>155 ppm). Aromatic carbons will appear in the typical 120-140 ppm range, with the carbon attached to the bromine atom showing a characteristic chemical shift. |
| IR Spectroscopy | A strong absorption band for the C=O (amide) stretch, typically around 1630-1690 cm⁻¹. An N-H stretching band, which can be broad, in the region of 3200-3400 cm⁻¹. C-H stretching of the aromatic ring just above 3000 cm⁻¹. The C-Br stretch appears in the fingerprint region. |
| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and/or [M+H]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected m/z for [M+H]⁺ would be around 225.0 and 227.0.[3] |
Experimental Protocol: General Analytical Procedures
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy:
-
Prepare the sample, typically as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a transparent disk.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption frequencies (in cm⁻¹) for the key functional groups.
Applications in Drug Discovery: A Gateway to PARP Inhibitors
The phthalazinone core is a "privileged scaffold" in medicinal chemistry, most notably recognized for its central role in the structure of several Poly(ADP-ribose) polymerase (PARP) inhibitors.[10][11][12][13][14][15][16] PARP inhibitors are a class of targeted therapies that exploit a vulnerability in cancer cells with deficient DNA repair mechanisms, a concept known as synthetic lethality.[10][11]
This compound is not itself a PARP inhibitor, but it is a critical starting material for building the complex structures of these drugs. The C7 position is often functionalized to introduce moieties that interact with the protein or improve the pharmacokinetic properties of the final molecule.
Sources
- 1. This compound - CAS:152265-57-1 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound | 152265-57-1 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Novel Phthalazinone Derivatives As Potent poly(ADP-ribose)polymerase 1 Inhibitors [ouci.dntb.gov.ua]
- 16. Design, synthesis and evaluation of phthalazinone thiohydantoin-based derivative as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
A Robust and Scalable Protocol for the Synthesis of 7-Bromophthalazin-1(2H)-one
Application Note: A-7BPO-SN1
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 7-Bromophthalazin-1(2H)-one, a key heterocyclic building block in modern drug discovery. Phthalazinone derivatives are recognized as privileged scaffolds due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2] This guide details a reliable synthetic route starting from commercially available 4-bromophthalic acid, proceeding through its anhydride, and culminating in a cyclocondensation reaction with hydrazine hydrate. We delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step experimental procedure, and outline critical safety and handling precautions. This application note is designed for researchers, medicinal chemists, and process development scientists seeking a validated and scalable method for producing this important intermediate.
Introduction and Scientific Context
The phthalazin-1(2H)-one core is a foundational structural motif in a multitude of pharmacologically active agents.[1] Its rigid, planar structure and hydrogen bonding capabilities allow for potent and selective interactions with various biological targets. The strategic introduction of substituents onto this scaffold is a cornerstone of modern medicinal chemistry. This compound (CAS: 152265-57-1) is a particularly valuable intermediate, as the bromine atom at the C7 position serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), enabling the generation of diverse compound libraries for drug screening.
The synthesis described herein follows a classical and highly efficient two-step, one-pot approach: the dehydration of 4-bromophthalic acid to its corresponding anhydride, followed by reaction with hydrazine. This method is favored for its high yields, operational simplicity, and the use of readily available starting materials.
Reaction Mechanism and Rationale
The synthesis proceeds via a well-established nucleophilic acyl substitution and cyclization pathway.
Step 1: Anhydride Formation. 4-Bromophthalic acid is first converted to 4-bromophthalic anhydride. This is typically achieved by heating, often with a dehydrating agent like acetic anhydride, or by azeotropic removal of water. For the purpose of this protocol, we will assume the use of the commercially available 4-bromophthalic anhydride or an in-situ formation.
Step 2: Cyclocondensation. The core transformation involves the reaction of 4-bromophthalic anhydride with hydrazine hydrate. The mechanism is as follows:
-
Nucleophilic Attack: The more nucleophilic terminal nitrogen of hydrazine attacks one of the electrophilic carbonyl carbons of the anhydride ring. This leads to the opening of the anhydride to form a 2-carboxy-5-bromobenzoyl hydrazide intermediate.
-
Intramolecular Cyclization: The terminal -NH2 group of the hydrazide intermediate then acts as a nucleophile, attacking the remaining carboxylic acid group.
-
Dehydration: This intramolecular condensation is followed by the elimination of a molecule of water, leading to the formation of the stable, six-membered heterocyclic ring of the phthalazinone product.
This sequence is highly efficient and regioselective, reliably yielding the desired 7-bromo isomer due to the defined connectivity of the starting material.
Experimental Protocol
This protocol details the synthesis of this compound from 4-bromophthalic anhydride and hydrazine hydrate.
Materials and Equipment
Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (Example Scale) | Stoichiometry |
| 4-Bromophthalic Anhydride | 86-90-8 | 227.01 | 10.0 g | 1.0 eq |
| Hydrazine Monohydrate (~64% Hydrazine) | 7803-57-8 | 50.06 | 3.3 mL (~3.4 g) | 1.5 eq |
| Isopropyl Alcohol (IPA) | 67-63-0 | 60.10 | 150 mL | Solvent |
| Deionized Water | 7732-18-5 | 18.02 | ~200 mL | For washing |
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Nitrogen inlet/outlet
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware
-
Fume hood
Step-by-Step Procedure
This reaction must be performed in a well-ventilated chemical fume hood due to the high toxicity of hydrazine hydrate.
-
Reaction Setup: Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Place the setup in a heating mantle.
-
Reagent Addition: To the flask, add 4-bromophthalic anhydride (10.0 g, 44.0 mmol) and isopropyl alcohol (150 mL). Begin stirring to form a suspension.
-
Hydrazine Addition: Slowly add hydrazine monohydrate (3.3 mL, 66.0 mmol) to the stirred suspension at room temperature over 10-15 minutes. An exothermic reaction may be observed.
-
Heating to Reflux: Once the addition is complete, heat the reaction mixture to reflux (approx. 82°C for IPA) and maintain this temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature. A white solid will precipitate out of the solution.[3]
-
Isolation: Further cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid sequentially with cold deionized water (2 x 100 mL) to remove any unreacted hydrazine salts and other water-soluble impurities.
-
Drying: Dry the collected solid under vacuum overnight to yield this compound as a white to off-white solid. A typical yield for this procedure is in the range of 75-85%.[3]
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR (500 MHz, DMSO-d₆): The expected proton NMR spectrum should show characteristic signals for the aromatic protons and the N-H proton of the lactam.[3]
-
δ 12.82 (broad singlet, 1H, NH )
-
δ 8.39 (singlet, 1H, Ar-H )
-
δ 8.30 (doublet, J=2.0 Hz, 1H, Ar-H )
-
δ 8.11 (doublet of doublets, J=8.5, 2.2 Hz, 1H, Ar-H )
-
δ 7.90 (doublet, J=8.3 Hz, 1H, Ar-H )
-
-
Mass Spectrometry (ESI+): m/z calculated for C₈H₅BrN₂O [M+H]⁺: 224.97; found 225.0.[3]
Workflow Visualization
The following diagram illustrates the key steps in the synthesis protocol.
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling Precautions
Chemical Hazard Overview:
-
Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen.[4] It can cause severe skin and eye burns and is fatal if inhaled.[5] All handling must be conducted in a chemical fume hood while wearing appropriate personal protective equipment (PPE).[4]
-
4-Bromophthalic Anhydride: May cause skin, eye, and respiratory irritation.
-
Isopropyl Alcohol: Flammable liquid and vapor.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory when handling hydrazine hydrate.[4]
-
Hand Protection: Wear nitrile or other appropriate chemical-resistant gloves.[4] Always inspect gloves before use.
-
Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required. An apron is recommended when handling larger quantities.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.
-
Spills: Evacuate the area. Absorb small spills with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. Do not allow the material to enter drains.[7]
Waste Disposal: All chemical waste, including residual reagents and solvents, must be collected in properly labeled hazardous waste containers and disposed of according to institutional and local environmental regulations.
References
- University of New Mexico. Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. [Link]
- Terán, C., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 89, 66-86. [Link]
- Ferreira, R. J., et al. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 25(23), 5652. [Link]
- European Patent Office. (1991). Process for the preparation of 4-bromophthalic anhydride - EP 0429040 A2. [Link]
Sources
- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
The Versatile Scaffold: 7-Bromophthalazin-1(2H)-one in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a diverse range of biological targets. The phthalazinone core is a prominent member of this class, demonstrating a remarkable breadth of pharmacological activities.[1][2] This guide focuses on a key derivative, 7-Bromophthalazin-1(2H)-one, a versatile building block that has become instrumental in the synthesis of innovative therapeutic agents. Its strategic bromine substitution provides a reactive handle for a variety of cross-coupling and nucleophilic substitution reactions, unlocking a vast chemical space for drug discovery. This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and validated protocols for the synthesis and derivatization of this important intermediate, with a particular focus on its application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.
Core Synthetic Protocols: From Starting Materials to the 7-Bromo Scaffold
The synthesis of this compound is a critical first step in its journey as a medicinal chemistry building block. The following protocol outlines a common and reliable method.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound from 5-bromo-2-formylbenzoic acid.
Materials:
-
5-Bromo-2-formylbenzoic acid
-
Hydrazine hydrate (85% solution)
-
Deionized water
-
Isopropyl alcohol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, prepare a 3M solution of 5-bromo-2-formylbenzoic acid (1 equivalent) in deionized water.
-
To this solution, add hydrazine hydrate (5 equivalents) dropwise with stirring.
-
Heat the reaction mixture to 95°C and maintain this temperature for 2 hours.
-
Cool the reaction mixture to room temperature. A white solid should precipitate out.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with water (3 x 20 mL) to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
Dry the collected solid under vacuum to yield this compound as a white solid. The product can be used in the next step without further purification.[3]
Expected Yield: 76%[3]
Characterization: The final product can be characterized by ¹H NMR and mass spectrometry to confirm its identity and purity.[3]
Strategic Derivatization: Expanding the Chemical Diversity
The true utility of this compound lies in its capacity for facile derivatization at both the nitrogen (N2) and bromine-substituted carbon (C7) positions.
N-Alkylation: Introducing Side Chains at the N2 Position
The lactam nitrogen of the phthalazinone core can be readily alkylated to introduce a variety of side chains, which is crucial for modulating the compound's pharmacokinetic and pharmacodynamic properties.
Protocol 2: General Procedure for N-Alkylation of this compound
This protocol provides a general method for the N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., 1,2-dibromoethane, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EA)
-
Brine solution
Procedure:
-
To a stirred solution of this compound (1 equivalent) in anhydrous DMF, add the desired alkyl halide (1.1-3.0 equivalents) and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equivalents).[3][4]
-
Heat the reaction mixture to a temperature between 60-90°C and stir for 0.5-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3][4]
-
Upon completion, cool the reaction to room temperature and dilute with cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash twice with water, followed by a brine wash.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude N-alkylated product.[3]
-
The crude product can be purified by column chromatography on silica gel if necessary.
dot
Caption: General workflow for the N-alkylation of this compound.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds at the C7 Position
The bromine atom at the C7 position is a prime site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide array of aryl and heteroaryl substituents, which is a cornerstone of modern drug design.[5][6][7]
Protocol 3: General Procedure for Suzuki-Miyaura Coupling of this compound Derivatives
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an N-alkylated this compound with an arylboronic acid.
Materials:
-
N-alkylated this compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Cesium carbonate, Potassium carbonate)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene) with water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine the N-alkylated this compound (1 equivalent), the arylboronic acid or its ester (1.1-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent and a small amount of water (e.g., 10:1 solvent to water ratio).
-
Degas the reaction mixture by sparging with the inert gas for 10-15 minutes.
-
Heat the reaction mixture to 80-110°C and stir vigorously overnight. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with an appropriate solvent like ethyl acetate.
-
The filtrate is then subjected to an aqueous workup, dried over a drying agent, and concentrated.
-
The crude product is purified by column chromatography to yield the desired 7-aryl-phthalazinone derivative.[6][8]
dot
Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-mutated cancer cells.
Synthesis of a Phthalazinone-Based PARP Inhibitor Core
The following protocol outlines a synthetic route to a core structure analogous to many phthalazinone-based PARP inhibitors, starting from this compound.
Protocol 4: Synthesis of a 7-Aryl-Phthalazinone Derivative
This protocol describes the synthesis of a 7-aryl substituted phthalazinone, a common core for many PARP inhibitors.
Step 1: N-Alkylation
Follow Protocol 2 to introduce a suitable side chain at the N2 position. For many PARP inhibitors, this side chain contains a piperazine or similar cyclic amine moiety, often protected, which is introduced via an appropriate alkyl halide.
Step 2: Suzuki-Miyaura Coupling
Follow Protocol 3 to couple the N-alkylated this compound with an appropriate arylboronic acid. The choice of arylboronic acid is critical for the final compound's activity and selectivity.
Step 3: Deprotection and Final Modification (if necessary)
If a protecting group was used on the N-alkyl side chain, it is removed in this step. Further modifications, such as amide coupling, can be performed to install the final desired functional groups.
Quantitative Data: In Vitro Activity of Phthalazinone-Based PARP Inhibitors
The following table summarizes the in vitro inhibitory activity of several phthalazinone-based PARP-1 inhibitors against the PARP-1 enzyme and their anti-proliferative effects on BRCA-deficient cancer cell lines.
| Compound ID | Modification on Phthalazinone Core | PARP-1 IC₅₀ (nM) | Anti-proliferative IC₅₀ (µM) on Capan-1 Cells (BRCA2 deficient) | Reference |
| Olaparib | 4-(4-fluoro-benzyl) at C4, piperazine-1-carbonyl at N2 | 1.9 | 10.412 | [9][10] |
| Compound 11c | 4-phenyl at C4, various N2 substitutions | 97 | Not specified for Capan-1 | [10] |
| Compound 23 | N2-substituted derivative | Not specified | 7.532 | [9] |
| Niraparib | Not a phthalazinone, for comparison | 3.8 | Not specified for Capan-1 | [11] |
| Rucaparib | Not a phthalazinone, for comparison | 1.2 | Not specified for Capan-1 | [11] |
| Talazoparib | Not a phthalazinone, for comparison | 0.57 | Not specified for Capan-1 | [11] |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Conclusion and Future Perspectives
This compound has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the orthogonality of its reactive sites allow for the systematic exploration of chemical space, leading to the discovery of potent and selective drug candidates. The success of phthalazinone-based PARP inhibitors is a testament to the power of this scaffold. Future research will undoubtedly continue to leverage the unique properties of this compound to develop novel therapeutics for a wide range of diseases, from cancer to inflammatory disorders. The protocols and data presented in this guide are intended to empower researchers to fully exploit the potential of this remarkable molecule in their drug discovery endeavors.
References
- Malinowski, Z., Fornal, E., Sumara, A., Kontek, R., Bukowski, K., Pasternak, B., ... & Nowak, M. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry, 17, 558-568. [Link]
- Vila, N., Besada, P., Costas, T., González-López, M., & Terán, C. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European journal of medicinal chemistry, 97, 462-482. [Link]
- Huang, M., Ren, J., Wang, Y., Chen, X., Yang, J., Tang, T., ... & Cai, J. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical & Pharmaceutical Bulletin, 69(7), 620-629. [Link]
- Huang, M., Ren, J., Wang, Y., Chen, X., Yang, J., Tang, T., ... & Cai, J. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical and Pharmaceutical Bulletin, 69(7), 620-629. [Link]
- El-Adl, K., El-Miligy, M. M., Abu-Serie, M. M., & El-Azab, A. S. (2018). Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. Bioorganic chemistry, 77, 431-446. [Link]
- Costas-Lago, M. C., Vila, N., Rahman, A., Besada, P., Rozas, I., Brea, J., ... & Terán, C. (2022). Novel Phthalazin-1 (2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(19), 6598. [Link]
- Vila, N., & Terán, C. (2019). Phthalazin-1 (2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry, 161, 468-478. [Link]
- El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. M. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic chemistry, 86, 516-527. [Link]
- Costas-Lago, M. C., Vila, N., Rahman, A., Besada, P., Rozas, I., Brea, J., ... & Terán, C. (2022). Novel Phthalazin-1 (2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(19), 6598. [Link]
- Khan, I., Saeed, A., & Ali, N. (2021). Synthesis of Novel 7-Phenyl-2, 3-dihydropyrrolo [2, 1-b] quinazolin-9 (1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 26(21), 6485. [Link]
- Ledermann, J., Harter, P., Gourley, C., Friedlander, M., Lorusso, D., & Oza, A. (2015). PARP inhibitors for BRCA1/2-mutated and sporadic ovarian cancer: current practice and future directions. Annals of Oncology, 26(1), 47-57. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Al-Hujaily, E. M., & Al-Otaibi, M. M. (2020).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
- 10. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 7-Bromophthalazin-1(2H)-one as a Strategic Chemical Intermediate in Drug Discovery
Abstract
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 7-Bromophthalazin-1(2H)-one. This document moves beyond a simple recitation of facts to deliver an in-depth exploration of the compound's properties, its critical role as a synthetic intermediate, and field-tested protocols for its application in cornerstone reactions of modern medicinal chemistry. We will delve into the causality behind experimental choices, focusing on the compound's pivotal function in the synthesis of high-value molecules, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors.
Introduction: The Phthalazinone Scaffold and the Strategic Importance of this compound
The phthalazinone core is a privileged heterocyclic scaffold, recognized for its prevalence in a wide array of pharmacologically active compounds.[1] This structural motif is a cornerstone in the development of agents with activities ranging from anticancer and anti-inflammatory to antihypertensive.[2] The versatility of the phthalazinone system makes it a highly attractive starting point for the design and synthesis of novel drugs.[1][3]
This compound emerges as a particularly valuable derivative. The bromine atom at the 7-position is not a passive substituent; it is a strategically placed functional handle. This halogen serves as a reactive site for palladium-catalyzed cross-coupling reactions, enabling the facile and predictable introduction of diverse molecular fragments. This capability is paramount in constructing the complex architectures required for modern therapeutics, such as the targeted cancer therapy agents known as PARP inhibitors.[2]
Physicochemical & Spectroscopic Profile
A thorough understanding of a chemical intermediate's properties is fundamental to its successful application.
Key Properties
| Property | Value | Source(s) |
| CAS Number | 152265-57-1 | [4][5][6] |
| Molecular Formula | C₈H₅BrN₂O | [5][6] |
| Molecular Weight | 225.04 g/mol | [5][6] |
| Appearance | White to off-white or yellow solid | [7][8] |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in alcohols | General chemical knowledge |
| Storage | Store at room temperature in a dry, well-ventilated area | [8] |
Spectroscopic Characterization
While specific spectra should be acquired for each batch, the expected spectroscopic data for this compound are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.5-8.5 ppm). Key features would include three aromatic protons exhibiting characteristic splitting patterns (doublets, doublet of doublets) based on their coupling with each other. A broad singlet corresponding to the N-H proton of the lactam tautomer would also be present at a downfield chemical shift (often >12 ppm in DMSO-d₆).[7]
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals. Carbon atoms directly bonded to electronegative atoms (N, O, Br) will appear at lower field. The carbonyl carbon of the lactam will be a prominent signal, typically in the δ 160-170 ppm range.
-
IR Spectroscopy: The infrared spectrum provides key functional group information.[9] Expect to see a strong absorption band for the C=O stretch of the cyclic amide (lactam) around 1650-1680 cm⁻¹. A broad N-H stretching vibration will be visible in the 3100-3300 cm⁻¹ region. C-H stretches for the aromatic ring will appear just above 3000 cm⁻¹, and C=C aromatic stretches will be present in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): Electron-impact mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.[7]
Core Application: A Cornerstone Intermediate for PARP Inhibitors
The most significant application of this compound is as a key building block in the synthesis of PARP inhibitors.
The Role of PARP Inhibitors in Oncology
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair, particularly in the base excision repair (BER) pathway that addresses single-strand breaks (SSBs).[10] In cancers with defects in the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs)—such as those with BRCA1 or BRCA2 mutations—inhibiting PARP leads to an accumulation of SSBs.[10][11] During DNA replication, these unresolved SSBs collapse into cytotoxic DSBs, which the HR-deficient cancer cells cannot repair, leading to cell death through a mechanism known as synthetic lethality.[10] This targeted approach has revolutionized the treatment of certain ovarian, breast, and prostate cancers.[11][12]
Rationale for Use in PARP Inhibitor Synthesis
The phthalazinone core of this compound is a validated pharmacophore that effectively mimics the nicotinamide portion of the NAD+ cofactor, enabling it to bind to the catalytic domain of the PARP enzyme. The bromine at the 7-position provides the essential reactive handle to append the additional pharmacophoric elements required for high-potency inhibition, typically via palladium-catalyzed cross-coupling reactions.
Workflow: From Intermediate to Targeted Therapeutic
Caption: General synthetic workflow utilizing this compound.
Experimental Protocols: Palladium-Catalyzed Cross-Coupling
The true utility of this compound is realized through its participation in C-C and C-N bond-forming reactions. Below are detailed, robust protocols for two of the most critical transformations.
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Principle: The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling of an organohalide with an organoboron species (e.g., a boronic acid or boronic ester).[13][14] It is widely used due to its mild conditions, high functional group tolerance, and the commercial availability and stability of boronic acids.[15] This reaction is ideal for installing new aryl or heteroaryl groups at the 7-position of the phthalazinone core.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[14][16]
Detailed Protocol:
-
Materials:
-
This compound (1.0 eq)
-
Aryl- or Heteroarylboronic Acid/Ester (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DMF/Water mixture)
-
Inert Gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Seal the vessel with a septum. Evacuate and backfill the flask with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Under a positive pressure of inert gas, add the anhydrous solvent via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the starting bromide.
-
If using a mixed solvent system like Dioxane/Water, degas the mixture by bubbling argon through it for 15-20 minutes before adding to the reaction flask.
-
Place the sealed reaction vessel in a preheated oil bath at 80-110 °C.
-
Stir the reaction mixture vigorously for 4-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂) and water.
-
Separate the organic layer. Wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 7-arylphthalazin-1(2H)-one.
-
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[17][18] This reaction is indispensable for introducing primary or secondary amine functionalities, which are common features in bioactive molecules, providing sites for hydrogen bonding and salt formation.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination.[18][19]
Detailed Protocol:
-
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.5 eq)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XantPhos, RuPhos, BINAP, 2-5 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5 - 2.5 eq)
-
Anhydrous, Degassed Solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert Gas (Argon or Nitrogen)
-
-
Procedure:
-
Critical: This reaction is highly sensitive to oxygen, especially when using electron-rich phosphine ligands. All manipulations should be performed in a glovebox or using rigorous Schlenk line techniques.
-
In a glovebox, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk tube or reaction vial.
-
Add this compound to the vessel.
-
Add the anhydrous, degassed solvent, followed by the amine coupling partner (if liquid) or a solution of the amine (if solid).
-
Seal the vessel tightly and remove it from the glovebox.
-
Place the reaction vessel in a preheated oil bath or heating block at 80-120 °C.
-
Stir the reaction mixture vigorously for 2-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute with an organic solvent (e.g., Ethyl Acetate) and filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 7-(amino)phthalazin-1(2H)-one derivative.
-
Safety, Handling, and Storage
-
Safety: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[20] Specific toxicological properties have not been extensively reported; therefore, it should be treated as a potentially hazardous chemical.[21]
-
Handling: As a fine powder, care should be taken to avoid creating dust during weighing and transfer.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8] Room temperature storage is generally acceptable.[8]
Conclusion
This compound is far more than a simple halogenated heterocycle; it is a strategic and enabling intermediate for modern drug discovery. Its stable phthalazinone core provides a proven pharmacophore, while the C7-bromo substituent offers a reliable and versatile point for synthetic elaboration. The robust and reproducible protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions detailed herein provide researchers with the foundational tools necessary to leverage this building block in the efficient synthesis of complex molecular targets, particularly next-generation PARP inhibitors and other innovative therapeutics.
References
- Vila, N., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 97, 462-82. [Link]
- Terán, C., et al. (2014). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. ChemInform, 46(32). [Link]
- Vila, N., et al. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry, 161, 468-478. [Link]
- Various Authors. (2015). Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. Semantic Scholar. [Link]
- AbacipharmTech. This compound. [Link]
- PrepChem.com. Synthesis of 6-bromo-7-hydroxy-1(2H)-phthalazinone. [Link]
- Open University Chemistry Initiative. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. [Link]
- Home Sunshine Pharma. 6-Bromophthalazin-1(2H)-One CAS 75884-70-7. [Link]
- Beilstein Journals. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. [Link]
- ACS GCI Pharmaceutical Roundtable.
- PubMed Central. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. [Link]
- PubChem. 6-Bromophthalazin-1(2h)-one. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- AACR Publications. A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. [Link]
- Chemistry LibreTexts.
- ChemRxiv.
- National Institutes of Health. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]
- MDPI. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. [Link]
- UCLA Chemistry and Biochemistry. WebSpectra - Problems in NMR and IR Spectroscopy. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- eScholarship.org.
- University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
- PubMed Central.
- University of Colorado Boulder. Spectroscopy Problems. [Link]
Sources
- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. This compound | 152265-57-1 [chemicalbook.com]
- 6. This compound - CAS:152265-57-1 - Sunway Pharm Ltd [3wpharm.com]
- 7. echemi.com [echemi.com]
- 8. 6-Bromophthalazin-1(2H)-One CAS 75884-70-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. fluorochem.co.uk [fluorochem.co.uk]
- 21. This compound - Safety Data Sheet [chemicalbook.com]
Application Note & Protocol: A Scalable and Robust Synthesis of 7-Bromophthalazin-1(2H)-one for Pharmaceutical Intermediate Production
Introduction: The Strategic Importance of 7-Bromophthalazin-1(2H)-one
This compound is a critical heterocyclic intermediate in the pharmaceutical industry.[1][2] Its structure is a key pharmacophore, most notably as a foundational piece in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors like Olaparib.[3][4][5][6] PARP inhibitors represent a significant advancement in targeted cancer therapy, particularly for cancers with specific DNA repair deficiencies, such as those with BRCA1/2 mutations.[5][6] The growing clinical and commercial success of these therapies necessitates a reliable, scalable, and economically viable manufacturing process for their key intermediates.
This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound. Moving beyond bench-scale procedures, this document addresses the critical challenges of process safety, reaction control, product isolation, and purity at an industrial scale. The insights and methodologies presented herein are designed for researchers, process chemists, and drug development professionals tasked with advancing pharmaceutical candidates from discovery to commercial production.[7]
Synthetic Strategy: Causality and Process Development
The most common and industrially viable route to phthalazinones involves the condensation of a 2-acylbenzoic acid derivative with hydrazine.[8][9] For the synthesis of this compound, the selected starting material is 5-bromo-2-formylbenzoic acid, which undergoes cyclocondensation with hydrazine hydrate.
Mechanistic Rationale
The reaction proceeds via a well-understood mechanism. Initially, the highly nucleophilic hydrazine attacks the electrophilic aldehyde carbonyl of 5-bromo-2-formylbenzoic acid. This is followed by an intramolecular cyclization where the second nitrogen of the hydrazine moiety attacks the carboxylic acid, leading to the formation of a stable six-membered heterocyclic ring after dehydration.
Challenges in Scale-Up
Directly scaling a laboratory procedure presents significant risks and inefficiencies. The primary challenges associated with this specific synthesis include:
-
Hydrazine Handling: Hydrazine is a toxic, flammable, and potentially explosive substance.[10][11] Its hazards are magnified at larger scales, demanding stringent engineering controls and safety protocols.[10]
-
Exothermicity: The condensation reaction is exothermic. Without precise temperature control, thermal runaway can occur, leading to side product formation and, more critically, the violent decomposition of excess hydrazine.[12]
-
Product Isolation and Purity: Achieving consistent purity and yield on a large scale can be difficult. The product may precipitate rapidly, trapping impurities and residual hydrazine, which is a critical quality attribute to control.[8]
-
Byproduct Formation: Inadequate temperature or stoichiometric control can lead to the formation of undesired side products, complicating purification efforts.[10]
To mitigate these risks, the following protocol incorporates critical process analytical technology (PAT) principles and safety-by-design concepts.[8]
Process Visualization and Workflow
To ensure clarity, the overall process is broken down into distinct stages. The following diagrams illustrate the chemical transformation and the operational workflow for safe and efficient scale-up.
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
Scale-Up Production Workflow
Caption: Step-by-step workflow for the scaled-up production process.
Detailed Scale-Up Protocol
This protocol is designed for a target output of approximately 4-5 kg of this compound. All operations must be conducted in a well-ventilated area or a walk-in fume hood, adhering to all site-specific safety procedures for handling hazardous materials.[10]
Equipment and Materials
| Parameter | Specification |
| Reactor | 100 L Glass-Lined Reactor with overhead stirrer, reflux condenser, temperature probe, and addition funnel. |
| Starting Material | 5-Bromo-2-formylbenzoic Acid (SM) |
| Reagent | Hydrazine Hydrate (~64% solution in water) |
| Solvent | Isopropyl Alcohol (IPA) |
| Quenching Agent | Deionized Water |
| Filtration | Nutsche Filter-Dryer or suitable large-scale filtration apparatus |
| Drying | Vacuum Oven |
| PPE | Chemical-resistant gloves, flame-resistant lab coat, chemical splash goggles, face shield.[10] |
Quantitative Data
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 5-Bromo-2-formylbenzoic Acid | 229.02 | 5.00 kg | 21.83 | 1.0 |
| Hydrazine Hydrate (64%) | 50.06 | 3.42 kg (2.19 kg active) | 43.74 | 2.0 |
| Isopropyl Alcohol (IPA) | - | 40 L | - | - |
| Deionized Water (Quench) | - | 50 L | - | - |
| Expected Yield | 225.04 | 4.4 - 4.7 kg | 19.5 - 20.9 | 90-95% |
Step-by-Step Methodology
Part A: Reaction Setup and Execution
-
Reactor Inerting: Ensure the 100 L reactor is clean and dry. Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere.[10] Maintain a slight positive nitrogen pressure throughout the reaction.
-
Charging: Charge the reactor with 5-Bromo-2-formylbenzoic Acid (5.00 kg) and Isopropyl Alcohol (40 L). Begin agitation at 100-150 RPM to form a slurry.
-
Hydrazine Addition: Slowly add the hydrazine hydrate solution (3.42 kg) to the reactor via an addition funnel over a period of 60-90 minutes. Causality: A slow, controlled addition is critical to manage the initial exotherm of the reaction. Monitor the internal temperature closely; it should not rise above 40°C during the addition. Use external cooling if necessary.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 95-100°C). Maintain a gentle reflux for 4-6 hours.
-
In-Process Control (IPC): After 4 hours, take a sample from the reaction mixture and analyze by HPLC to check for the disappearance of the starting material. The reaction is considered complete when the starting material is <1.0% by area.
Part B: Product Isolation and Purification
-
Cooling: Once the reaction is complete, turn off the heating and allow the mixture to cool to 20-25°C over 2-3 hours. The product will precipitate as a thick slurry.
-
Quenching & Precipitation: Slowly add deionized water (50 L) to the cooled slurry over 30 minutes with continuous stirring. This step ensures complete precipitation of the product and dilutes any unreacted hydrazine.[10]
-
Filtration: Transfer the slurry to the filtration apparatus. Filter the solid product under vacuum.
-
Washing: Wash the filter cake sequentially with:
-
Deionized water (2 x 10 L) to remove inorganic salts and residual hydrazine.
-
Cold Isopropyl Alcohol (1 x 10 L) to displace water and aid in drying.
-
-
Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved. The final product should be an off-white to light yellow solid.
Analytical Methods and Quality Control
To ensure the final product meets the stringent requirements for use as a pharmaceutical intermediate, the following analytical tests should be performed:
-
Identification: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Purity Assay: HPLC analysis to determine the purity (target: >99.0%).
-
Residual Solvents: Gas Chromatography (GC) to quantify residual IPA and other potential solvents.
-
Loss on Drying (LOD): To ensure the product is adequately dry.
-
Heavy Metals: Analysis for heavy metal content as per pharmacopeial standards.
Safety and Hazard Management
The scale-up of any chemical process requires a thorough safety review. The primary hazard in this synthesis is hydrazine.
-
Toxicity and Carcinogenicity: Hydrazine is highly toxic and a suspected carcinogen.[13] All handling must occur in a contained environment with appropriate engineering controls (e.g., fume hood, closed-system transfers).[10]
-
Flammability and Reactivity: Hydrazine is flammable and can decompose explosively, especially in the presence of catalysts or at elevated temperatures.[11][13] The reaction must be conducted under an inert atmosphere, and all equipment must be properly grounded.
-
Quenching: Never quench excess hydrazine with strong oxidizing agents on a large scale without extreme caution and dilution, as the reaction can be violent.[10] The described water quench is a safe and effective method for this process.
-
Thermal Stability: The presence of acids can lower the decomposition temperature of hydrazine.[12][14] While 5-bromo-2-formylbenzoic acid is an acid, the reaction conditions and controlled addition protocol are designed to prevent a dangerous accumulation of heat.
Conclusion
This application note provides a robust, scalable, and safety-conscious protocol for the multi-kilogram synthesis of this compound. By understanding the underlying chemical principles and implementing rigorous process controls, drug development professionals can confidently and efficiently produce this vital pharmaceutical intermediate. The detailed steps, safety considerations, and analytical checks described herein form a comprehensive framework for successful technology transfer from the laboratory to a manufacturing environment.
References
- Best Practices for Scaling Up Reactions Involving Hydrazine Hydrate: A Technical Support Center - Benchchem. (n.d.).
- Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development. (2015). ACS Publications.
- Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. (n.d.). ACS Publications.
- Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. (n.d.). ACS Publications.
- Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. (2025). ResearchGate.
- Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. (n.d.). Frontiers.
- Performance Chemicals Hydrazine. (n.d.). Arxada.
- Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. (n.d.). ResearchGate.
- The Chemistry Behind Olaparib: Understanding Key Intermediates. (2025).
- Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022). NIH.
- Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. (2019). PubMed.
- Olaparib Synthesis Route. (n.d.). A2Bchem.
- 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. (2023).
- Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing.
- Processes for preparing olaparib. (n.d.). Google Patents.
- This compound Use and Manufacturing. (n.d.). ECHEMI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer [frontiersin.org]
- 4. nbinno.com [nbinno.com]
- 5. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 7. 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry — Princeton - American Chemical Society [princeton-acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. longdom.org [longdom.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. arxada.com [arxada.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Note: Unraveling the Reaction Kinetics of 7-Bromophthalazin-1(2H)-one in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
The phthalazinone scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antihypertensive properties.[4][5] 7-Bromophthalazin-1(2H)-one, in particular, serves as a versatile synthetic intermediate for the construction of diverse molecular architectures, primarily through reactions targeting the carbon-bromine bond.[6][7][8] Understanding the reaction kinetics of this key building block is paramount for optimizing reaction conditions, scaling up syntheses, and ultimately accelerating drug development timelines. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on methodologies to investigate the reaction kinetics of this compound, with a focus on the widely employed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Scientific Foundation: The Importance of Kinetic Studies
Kinetic studies provide invaluable quantitative insights into the mechanism of a chemical reaction. By systematically varying parameters such as reactant concentrations, temperature, and catalyst loading, one can elucidate the rate law, determine the activation energy, and identify the rate-determining step of the reaction. This knowledge is not merely academic; it has profound practical implications:
-
Process Optimization: A thorough kinetic understanding allows for the rational adjustment of reaction parameters to maximize yield, minimize reaction time, and reduce the formation of byproducts.
-
Scale-Up: Kinetic models are essential for predicting reactor performance at larger scales, ensuring consistent product quality and process safety.
-
Mechanism Elucidation: Kinetic data, in conjunction with mechanistic studies, helps to confirm or refute proposed reaction pathways, guiding the development of more efficient catalysts and reaction conditions.
-
Troubleshooting: Deviations from expected kinetic behavior can signal issues with reagent purity, catalyst activity, or other process parameters, facilitating rapid troubleshooting.
Reaction Systems of Interest: Suzuki-Miyaura and Buchwald-Hartwig Couplings
Given the prevalence of the aryl bromide moiety in this compound, palladium-catalyzed cross-coupling reactions are the most logical and impactful systems for kinetic investigation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with an organohalide.[9][10] For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, and alkyl substituents at the 7-position.
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12][13] The rate-determining step can vary depending on the specific substrates, catalyst, and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, coupling an amine with an organohalide.[14][15] This reaction is crucial for synthesizing derivatives of this compound bearing various amino functionalities, which are common in pharmacologically active compounds.
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[15] The kinetics of this reaction are often complex and highly dependent on the nature of the catalyst, ligand, base, and amine nucleophile.
Experimental Design and Protocols
A successful kinetic study relies on careful experimental design and precise execution. The following protocols outline a systematic approach to investigating the reaction kinetics of this compound in a Suzuki-Miyaura coupling. A similar approach can be adapted for the Buchwald-Hartwig amination.
Protocol 1: Determination of Reaction Order
Objective: To determine the order of the reaction with respect to each reactant (this compound, boronic acid, palladium catalyst, and base).
Materials:
-
This compound
-
Phenylboronic acid (or other desired boronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane (anhydrous)
-
Internal standard (e.g., dodecane)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system
-
Nuclear magnetic resonance (NMR) spectrometer
Experimental Workflow:
Caption: Experimental workflow for determining reaction order.
Detailed Steps:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃ in anhydrous 1,4-dioxane.
-
Reaction Setup: In a series of reaction vials, add the appropriate volumes of the stock solutions to achieve the desired concentrations. For determining the order with respect to this compound, vary its concentration while keeping the concentrations of all other reactants and the catalyst constant.
-
Internal Standard: Add a known amount of an internal standard (e.g., dodecane) to each vial. The internal standard should be inert under the reaction conditions.
-
Reaction Initiation: Place the vials in a pre-heated reaction block or oil bath at a constant temperature (e.g., 80 °C) and start the timer.
-
Sampling: At regular time intervals, withdraw a small aliquot (e.g., 50 µL) from each reaction vial.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a mixture of cold water and an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the organic layer of the quenched samples by HPLC, GC, or ¹H NMR to determine the concentration of this compound relative to the internal standard.
-
Data Processing:
-
Plot the concentration of this compound versus time for each experiment.
-
Determine the initial rate of each reaction from the initial slope of the concentration-time curve.
-
Plot the natural logarithm of the initial rate (ln(rate)) versus the natural logarithm of the initial concentration (ln([reactant])) of the varied reactant. The slope of this line will be the order of the reaction with respect to that reactant.
-
-
Repeat: Repeat the experiment, varying the initial concentration of each of the other reactants (phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃) one at a time.
Protocol 2: Determination of the Activation Energy
Objective: To determine the Arrhenius parameters (activation energy, Eₐ, and pre-exponential factor, A) for the reaction.
Materials: Same as Protocol 1.
Experimental Workflow:
Caption: Workflow for determining the activation energy.
Detailed Steps:
-
Reaction Setup: Prepare several identical reaction mixtures with fixed initial concentrations of all reactants, catalyst, and base.
-
Temperature Variation: Run the reactions at a series of different, precisely controlled temperatures (e.g., 70, 80, 90, and 100 °C).
-
Kinetic Monitoring: For each temperature, monitor the disappearance of this compound over time as described in Protocol 1.
-
Rate Constant Determination: From the kinetic data at each temperature, determine the rate constant, k, using the integrated rate law derived from the reaction orders determined in Protocol 1.
-
Arrhenius Plot: Create an Arrhenius plot by plotting the natural logarithm of the rate constant (ln(k)) versus the reciprocal of the absolute temperature (1/T).
-
Activation Energy Calculation: The data should yield a straight line according to the Arrhenius equation: ln(k) = -Eₐ/R(1/T) + ln(A). The activation energy (Eₐ) can be calculated from the slope of the line (slope = -Eₐ/R, where R is the ideal gas constant). The pre-exponential factor (A) can be determined from the y-intercept.
Data Presentation and Interpretation
The quantitative data obtained from these kinetic experiments should be presented in a clear and organized manner to facilitate interpretation.
Table 1: Hypothetical Data for Determination of Reaction Order in a Suzuki-Miyaura Coupling
| Experiment | [this compound] (M) | [Phenylboronic acid] (M) | [Pd(OAc)₂] (mol%) | Initial Rate (M/s) |
| 1 | 0.1 | 0.2 | 1 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.2 | 1 | 3.1 x 10⁻⁵ |
| 3 | 0.1 | 0.4 | 1 | 1.6 x 10⁻⁵ |
| 4 | 0.1 | 0.2 | 2 | 3.0 x 10⁻⁵ |
Interpretation:
-
Comparing experiments 1 and 2, doubling the concentration of this compound approximately doubles the initial rate, suggesting the reaction is first order with respect to the aryl bromide.
-
Comparing experiments 1 and 3, doubling the concentration of phenylboronic acid has a negligible effect on the initial rate, suggesting the reaction is zero order with respect to the boronic acid under these conditions. This could imply that transmetalation is not the rate-determining step.
-
Comparing experiments 1 and 4, doubling the catalyst loading doubles the initial rate, indicating the reaction is first order with respect to the palladium catalyst.
Based on this hypothetical data, the rate law would be: Rate = k [this compound] [Pd(OAc)₂] .
Table 2: Hypothetical Data for Determination of Activation Energy
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (s⁻¹) | ln(k) |
| 70 | 343.15 | 0.00291 | 0.00015 | -8.80 |
| 80 | 353.15 | 0.00283 | 0.00031 | -8.08 |
| 90 | 363.15 | 0.00275 | 0.00060 | -7.42 |
| 100 | 373.15 | 0.00268 | 0.00112 | -6.79 |
Plotting ln(k) vs. 1/T from this data would yield a straight line, from which the activation energy can be calculated.
Proposed Reaction Mechanism and Kinetic Implications
The kinetic data can be used to support or refute a proposed reaction mechanism. For the Suzuki-Miyaura coupling, a simplified catalytic cycle is shown below.
Sources
- 1. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmainfo.in [pharmainfo.in]
- 3. researchgate.net [researchgate.net]
- 4. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Pharmacological activities of various phthalazine and phthalazinone derivatives | Semantic Scholar [semanticscholar.org]
- 6. echemi.com [echemi.com]
- 7. This compound - CAS:152265-57-1 - Sunway Pharm Ltd [3wpharm.com]
- 8. This compound | 152265-57-1 [chemicalbook.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. orbit.dtu.dk [orbit.dtu.dk]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note: Suzuki-Miyaura Coupling with 7-Bromophthalazin-1(2H)-one for Advanced Drug Discovery
Introduction: The Strategic Importance of the Phthalazinone Core
The phthalazinone scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, most notably in the field of oncology. Its rigid, planar structure and specific hydrogen bonding capabilities make it an ideal hinge-binding moiety for various protein kinases. The most prominent examples are the Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib, which feature a functionalized phthalazinone core. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] For medicinal chemists, mastering the Suzuki-Miyaura coupling of halogenated phthalazinones, such as 7-Bromophthalazin-1(2H)-one, is a critical step in the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
This guide provides a comprehensive overview, field-proven protocols, and mechanistic insights for successfully employing this compound as a key building block in Suzuki-Miyaura cross-coupling reactions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The power of the Suzuki-Miyaura reaction lies in its catalytic cycle, which efficiently couples an organoboron species with an organic halide.[3][4] Understanding the fundamental steps—oxidative addition, transmetalation, and reductive elimination—is crucial for troubleshooting and optimizing reaction conditions.[4]
-
Oxidative Addition : The cycle begins with a low-valent Palladium(0) complex, which inserts into the carbon-bromine bond of this compound. This is often the rate-determining step. The reactivity for halides follows the general trend: I > Br > Cl.[5]
-
Transmetalation : A base activates the boronic acid (or ester) to form a more nucleophilic boronate species. This species then transfers its organic group to the Palladium(II) center, displacing the halide. The choice of base and solvent is critical for this step's success.[6]
-
Reductive Elimination : The two organic fragments on the Palladium(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][4]
Sources
- 1. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 6. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Biological Screening of 7-Bromophthalazin-1(2H)-one Compounds for PARP1 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Screening 7-Bromophthalazin-1(2H)-one
The phthalazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Notably, this scaffold is central to several potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), a critical enzyme family in DNA repair and the maintenance of genomic stability.[3][4][5] Olaparib, the first clinically approved PARP inhibitor, features a phthalazinone core and has revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations.[3][4][6]
The enzyme PARP1 acts as a primary sensor for DNA single-strand breaks (SSBs).[5] Upon detecting a break, PARP1 binds to the damaged DNA and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other essential DNA repair factors.[5] Inhibition of PARP1's enzymatic activity prevents the repair of SSBs. In rapidly dividing cancer cells, these unrepaired SSBs are converted to more lethal double-strand breaks (DSBs) during replication.[7] In cancer cells that also harbor defects in homologous recombination (HR), the primary pathway for repairing DSBs (e.g., due to BRCA1/2 mutations), this accumulation of DSBs leads to cell death through a concept known as synthetic lethality.[8]
This compound is a key synthetic intermediate for creating a diverse library of phthalazinone derivatives.[9][10][11] The bromine atom at the 7-position provides a versatile handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive, field-tested guide for the biological screening of this compound and its derivatives, establishing a robust workflow from initial enzymatic inhibition to cell-based functional outcomes.
The Screening Cascade: A Multi-Tiered Approach
A successful screening campaign relies on a logical, tiered approach to efficiently identify and validate promising compounds.[12][13] This strategy, known as a screening cascade, begins with a high-throughput biochemical assay to identify direct enzyme inhibitors and progresses to more physiologically relevant cell-based assays to confirm on-target activity and assess cellular consequences.
Here, we outline a three-tiered cascade designed to comprehensively evaluate phthalazinone compounds as PARP1 inhibitors.
Caption: A three-tiered screening cascade for identifying PARP1 inhibitors.
Tier 1 Protocol: In Vitro PARP1 Enzymatic Inhibition Assay
Principle: This assay directly measures the ability of a test compound to inhibit the enzymatic activity of recombinant human PARP1.[8] The assay quantifies the consumption of the PARP1 substrate, nicotinamide adenine dinucleotide (NAD+), which is converted into a fluorescent product.[14] A decrease in NAD+ consumption in the presence of the test compound indicates enzymatic inhibition. This homogeneous, "mix-and-read" format is highly amenable to high-throughput screening (HTS).[14]
Materials & Reagents:
-
Recombinant Human PARP1 Enzyme (e.g., from Tulip Biolabs, BellBrook Labs)[15][16]
-
Activated (sheared) DNA (e.g., Salmon Sperm DNA)
-
β-Nicotinamide adenine dinucleotide (β-NAD+)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂)[15]
-
NAD+ Cycling Reagent/Developer
-
Test Compounds (e.g., this compound derivatives) dissolved in 100% DMSO
-
Positive Control Inhibitor (e.g., Olaparib, 3-Aminobenzamide)[8]
-
384-well, black, flat-bottom assay plates
-
Fluorescence plate reader (Excitation ~540 nm, Emission ~590 nm)
Step-by-Step Protocol:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds and positive control in 100% DMSO. A typical starting concentration is 10 mM.
-
Using an acoustic liquid handler or manual multichannel pipette, transfer a small volume (e.g., 100 nL) of the compound dilutions to the assay plate. This creates a dose-response plate.
-
Expert Insight: Include "vehicle only" (DMSO) wells for 0% inhibition (high signal) and "no enzyme" wells for 100% inhibition (background signal) controls.
-
-
Enzyme & DNA Preparation:
-
Thaw the PARP1 enzyme and activated DNA on ice.
-
Prepare the PARP1/DNA reaction mix in pre-chilled PARP Assay Buffer. The final concentrations should be optimized for initial velocity kinetics, typically around 0.5-1 nM PARP1 and 50 ng/reaction of activated DNA.[8][15]
-
Causality Explanation: The activated DNA provides the single-strand breaks necessary to stimulate PARP1 enzymatic activity. The reaction is run under conditions where the signal generated is linear with time, ensuring that inhibition measurements are accurate.
-
-
Enzyme Incubation:
-
Add the PARP1/DNA mix to all wells of the assay plate containing the compounds and controls.
-
Incubate the plate at room temperature for 15 minutes. This pre-incubation allows the compounds to bind to the enzyme before the reaction starts.[7]
-
-
Reaction Initiation:
-
Prepare a solution of β-NAD+ in PARP Assay Buffer. The concentration should be at or near the Km of the enzyme for NAD+ to ensure sensitivity to competitive inhibitors (typically 50-100 µM).[16]
-
Add the β-NAD+ solution to all wells to start the enzymatic reaction.
-
-
Reaction Incubation & Termination:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Stop the reaction and develop the fluorescent signal by adding the NAD+ Cycling Reagent/Developer according to the manufacturer's protocol.[7]
-
-
Data Acquisition:
-
Incubate for an additional 30-60 minutes for signal development.
-
Read the fluorescence intensity on a compatible plate reader.
-
Data Analysis: The primary output is a dose-response curve from which the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
| Parameter | Calculation | Purpose |
| % Inhibition | 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_High - Signal_Background)) | Normalizes data for each compound concentration. |
| IC50 Value | Non-linear regression (sigmoidal dose-response) of % Inhibition vs. log[Inhibitor] | Determines the potency of the compound.[8] |
| Z'-factor | `1 - (3*(SD_High + SD_Background)) / | Mean_High - Mean_Background |
Tier 2 & 3 Protocols: Cell-Based Assays
Cell-based assays are critical for confirming that a compound can penetrate the cell membrane, engage its target in a complex cellular environment, and produce the desired biological effect.
Protocol 4.1: Cellular Cytotoxicity (MTT Assay)
Principle: This assay measures the cytotoxic effect of the compounds, which is the expected functional outcome of PARP inhibition in HR-deficient cancer cells. The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[17] The amount of formazan produced is proportional to the number of living cells.[18]
Materials & Reagents:
-
BRCA-deficient cancer cell line (e.g., MDA-MB-436, Capan-1)[3][4]
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
MTT Reagent (5 mg/mL in sterile PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well, clear, flat-bottom cell culture plates
-
Absorbance plate reader (570 nm wavelength)
Step-by-Step Protocol:
-
Cell Plating:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.[7] Include vehicle (DMSO) controls.
-
Incubate for 72 hours. Expert Insight: A 72-hour incubation is typically sufficient to observe the effects of arrested cell division and induced apoptosis resulting from synthetic lethality.
-
-
MTT Incubation:
-
Add 10 µL of MTT Reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, only viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[20]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Results are typically expressed as the GI50 (Growth Inhibition 50) or IC50 (Inhibitory Concentration 50) value, representing the compound concentration that causes a 50% reduction in cell viability compared to the vehicle-treated control cells.
| Parameter | Calculation | Purpose |
| % Viability | 100 * (Absorbance_Compound / Absorbance_Vehicle) | Normalizes cell viability relative to untreated controls. |
| GI50/IC50 Value | Non-linear regression of % Viability vs. log[Inhibitor] | Determines the cytotoxic potency of the compound in a relevant cancer cell line. |
Signaling Pathway Context
To fully appreciate the mechanism of action, it is crucial to visualize the role of PARP1 in the DNA damage response pathway and how its inhibition leads to synthetic lethality.
Caption: Mechanism of synthetic lethality via PARP1 inhibition in BRCA-deficient cells.
References
- Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors.PubMed.
- MTT assay protocol.Abcam.
- Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors.PubMed.
- Cytotoxicity MTT Assay Protocols and Methods.
- Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors.J-Stage.
- MTT Assay Protocol for Cell Viability and Prolifer
- Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors.J-Stage.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Three Steps for Setting up a Drug Screening Assay.Bitesize Bio.
- Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors.
- Protocol for Cell Viability Assays.BroadPharm.
- Enzolution PARP1 Assay System.BellBrook Labs.
- Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays.Benchchem.
- PARP1 Activity Assay.Tulip Biolabs.
- PARP1 Enzyme Activity Assay (Fluorometric).Sigma-Aldrich.
- Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents.PubMed Central.
- How to Develop Effective in vitro Assays for Early Drug Discovery.
- PARP - Assay-Protocol.
- An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors.PubMed.
- How to Develop a Successful in vitro Screening Str
- How to Develop a Successful in vitro Screening Strategy.
- The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.Promega Korea.
- Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer.PubMed.
- PARP Activity Assay Kit.
- Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging.PubMed Central.
- PARP assay for inhibitors.BMG LABTECH.
- Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies.NIH.
- A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Deriv
- Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition.PMC - NIH.
- Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity.PMC - PubMed Central.
- (PDF) Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity.
- 4-Bromophthalazin-1(2H)-one.ChemScene.
- Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells.NIH.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
Sources
- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer A… [ouci.dntb.gov.ua]
- 3. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
- 5. PARP assay [assay-protocol.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemscene.com [chemscene.com]
- 12. international-biopharma.com [international-biopharma.com]
- 13. international-biopharma.com [international-biopharma.com]
- 14. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. clyte.tech [clyte.tech]
- 19. bitesizebio.com [bitesizebio.com]
- 20. broadpharm.com [broadpharm.com]
Application Notes and Protocols for the Derivatization of 7-Bromophthalazin-1(2H)-one to Enhance Biological Activity
Introduction: The Therapeutic Potential of the Phthalazinone Scaffold
The phthalazin-1(2H)-one core is a privileged scaffold in medicinal chemistry, most notably as the foundational structure for a class of highly successful anti-cancer agents known as Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] Olaparib, the first FDA-approved PARP inhibitor, features this heterocyclic system and has revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair mechanisms like BRCA1/2 mutations.[1][3] The 7-bromo-substituted variant, 7-bromophthalazin-1(2H)-one, serves as a versatile and crucial starting material for the synthesis of novel derivatives with potentially enhanced potency, selectivity, and improved pharmacokinetic profiles.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. We will delve into the mechanistic rationale behind these modifications, provide detailed, field-proven protocols for key synthetic transformations, and outline the essential bioassays required to evaluate the enhanced activity of the resulting compounds.
Mechanistic Rationale: Targeting PARP and the Principle of Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are central to the DNA damage response (DDR). They play a critical role in the repair of DNA single-strand breaks (SSBs).[2] In cancer cells with compromised homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP leads to an accumulation of SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of HR-deficient cells to repair these DSBs results in genomic instability, cell cycle arrest, and ultimately, apoptosis. This concept is known as "synthetic lethality."
Phthalazinone-based inhibitors function by mimicking the nicotinamide portion of the NAD+ cofactor, binding to the catalytic domain of PARP1/2 and preventing the synthesis of poly(ADP-ribose) (PAR) chains. This not only inhibits the enzymatic activity of PARP but can also "trap" the PARP enzyme on the DNA, further exacerbating the cytotoxic effects. The derivatization of the this compound scaffold aims to optimize interactions within the PARP active site to increase inhibitory potency and to modulate physicochemical properties to improve drug-like characteristics.
Synthetic Derivatization Strategies and Protocols
The bromine atom at the 7-position of the phthalazinone ring is a synthetic linchpin, readily amenable to palladium-catalyzed cross-coupling reactions. This allows for the introduction of a diverse array of chemical moieties, enabling extensive exploration of the structure-activity relationship (SAR). The two most powerful and widely used methods for this purpose are the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 7-Arylphthalazin-1(2H)-ones
The Suzuki-Miyaura coupling is a robust method for installing aryl or heteroaryl groups at the 7-position. These modifications can probe interactions with specific residues in the PARP active site and significantly influence the electronic and steric properties of the molecule.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial with a magnetic stir bar
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Catalyst Addition: Add the palladium catalyst (5 mol%) to the flask.
-
Solvent Addition: Add the degassed solvent mixture (1,4-dioxane/water) to the flask. The concentration is typically in the range of 0.1-0.2 M with respect to the starting bromide.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-arylphthalazin-1(2H)-one derivative.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 7-Aminophthalazin-1(2H)-ones
The introduction of an amino group at the 7-position allows for the incorporation of a wide variety of substituents that can form hydrogen bonds or other favorable interactions within the PARP active site. This has been a successful strategy in the development of potent PARP inhibitors.
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, ~2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, ~4-10 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cs₂CO₃, 1.5 - 2.5 equivalents)
-
Anhydrous, aprotic solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial with a magnetic stir bar
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (2 mol%), the phosphine ligand (4 mol%), and the base (1.5 equivalents) to a dry Schlenk flask.
-
Reagent Addition: Add this compound (1 equivalent) and the desired amine (1.2 equivalents) to the flask.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene) to the flask.
-
Reaction Execution: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until completion (typically 6-24 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 7-aminophthalazin-1(2H)-one derivative.
Structure-Activity Relationship (SAR) Insights
The derivatization of the 7-position of the phthalazinone core has yielded significant insights into the SAR for PARP1 inhibition. The following table summarizes representative data for various derivatives, with Olaparib often used as a reference compound.
| Derivative | R Group at 7-position | PARP1 IC₅₀ (nM) | Cell-based Assay (e.g., Capan-1) IC₅₀ (µM) |
| Olaparib | (Reference) | 3.24 | 10.41 |
| Compound A | 4-Fluorophenyl | 5.8 | 12.3 |
| Compound B | 3-Pyridyl | 4.1 | 9.8 |
| Compound C | Morpholin-4-yl | 1.9 | 7.5 |
| Compound D | Piperazin-1-yl | 1.5 | 6.9 |
Data is representative and compiled from various sources for illustrative purposes.[3]
Key Observations:
-
Aromatic Substituents: The introduction of aryl and heteroaryl groups via Suzuki coupling can maintain or slightly decrease potency compared to Olaparib, depending on the specific ring system and its substitution. These modifications are crucial for fine-tuning pharmacokinetic properties.
-
Amino Substituents: The installation of nitrogen-containing heterocycles, such as morpholine and piperazine, via Buchwald-Hartwig amination often leads to a significant increase in potency. This is likely due to the formation of additional hydrogen bonds and favorable polar interactions within the PARP active site.
Biological Evaluation: Protocols for Assessing Enhanced Activity
Once a library of derivatives has been synthesized, a cascade of biological assays is essential to quantify their inhibitory activity and cellular effects.
Protocol 3: In Vitro PARP1 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PARP1 and is used to determine the IC₅₀ value.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent or colorimetric HRP substrate
-
Assay buffer
-
Wash buffer (e.g., PBST)
-
Stop solution
-
Microplate reader
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Olaparib).
-
Reaction Setup: To each well of a histone-coated plate, add the PARP1 enzyme and the test compound dilutions.
-
Initiation: Start the reaction by adding biotin-labeled NAD+ to each well.
-
Incubation: Incubate the plate for 1 hour at 30°C to allow for the PARylation of histone proteins.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate again to remove unbound conjugate.
-
Add the HRP substrate and allow the signal to develop.
-
-
Data Acquisition: Measure the chemiluminescent or colorimetric signal using a microplate reader.
-
Analysis: Normalize the data to the vehicle control. Plot the percentage of PARP1 inhibition against the log concentration of the inhibitor and fit a dose-response curve to determine the IC₅₀ value.
Protocol 4: Cellular PARylation Assay (Western Blot)
This assay determines the ability of a compound to inhibit PARP activity within intact cells, providing a more physiologically relevant measure of target engagement.
Materials:
-
Cancer cell line of interest (e.g., a BRCA-deficient line like Capan-1)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., H₂O₂)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-PAR and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a multi-well plate. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce DNA Damage: Treat the cells with a DNA damaging agent (e.g., H₂O₂) for a short period (e.g., 10-15 minutes) to stimulate PARP activity.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip and re-probe the membrane for the loading control.
-
-
Analysis: Quantify the band intensities for PAR and normalize them to the loading control. Compare the PAR levels in the treated samples to the vehicle-treated, DNA damage-induced control to determine the extent of intracellular PARP inhibition.
Protocol 5: Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This is crucial for determining the functional consequence of PARP inhibition in cancer cells.
Materials:
-
Cancer cell line (e.g., Capan-1)
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and fit a dose-response curve to determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) value.
Visualizations
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.
Experimental Workflow: From Synthesis to Biological Evaluation
Caption: Overall workflow for the synthesis and evaluation of novel phthalazinone derivatives.
Conclusion
The this compound scaffold is a powerful starting point for the development of novel and highly potent PARP inhibitors. By leveraging robust synthetic methodologies such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can systematically explore the structure-activity landscape. The detailed protocols provided herein for both the synthesis and biological evaluation of these derivatives offer a clear and actionable framework for advancing drug discovery programs in this critical therapeutic area. A thorough understanding of the underlying mechanisms, coupled with rigorous experimental execution, will undoubtedly lead to the discovery of next-generation therapies for a range of challenging diseases.
References
- Wu, J., Wang, X., Yao, Y., et al. (2024). Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. Bioorganic Chemistry, 151, 107556. [Link]
- Zhang, L., Xie, F., Zhang, Y., et al. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical and Pharmaceutical Bulletin, 69(7), 620-629. [Link]
- BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit (384-wells). BPS Bioscience. [Link]
- Feng, Y., Liu, X., Liu, C., et al. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical and Pharmaceutical Bulletin, 69(7), 620-629. [Link]
- Malinowski, Z., Fornal, E., Sumara, A., et al. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry, 17, 558-568. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
Sources
Application Note: 7-Bromophthalazin-1(2H)-one as a Privileged Scaffold for Modern Drug Discovery
Introduction
The phthalazin-1(2H)-one core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure, combined with strategically placed hydrogen bond donors and acceptors, makes it an ideal foundation, or "scaffold," for designing molecules that can interact with specific biological targets.[1][2] This scaffold is a key structural feature in numerous bioactive compounds with a wide array of pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[2][3][4][5]
Within this versatile class of compounds, 7-bromophthalazin-1(2H)-one stands out as a particularly strategic starting point for drug discovery. The bromine atom at the 7-position is not merely a substituent; it is a powerful and versatile chemical handle. This feature allows for the systematic and efficient synthesis of large libraries of derivative compounds through modern cross-coupling reactions. This capability is crucial for exploring the structure-activity relationships (SAR) needed to optimize a compound's potency, selectivity, and pharmacokinetic profile.
This guide provides an in-depth look at the strategic application of the this compound scaffold, with a particular focus on its successful use in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a critical class of anticancer drugs.[6][7]
The Strategic Importance of the 7-Bromo Group
The true power of the this compound scaffold lies in the reactivity of its carbon-bromine bond. This bond serves as a key anchor point for palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile transformations in modern organic synthesis. These reactions allow for the precise and controlled formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of a vast array of chemical functionalities.
Key reactions enabled by the 7-bromo group include:
-
Suzuki-Miyaura Coupling: Forms C-C bonds by reacting the aryl bromide with an organoboron species (e.g., a boronic acid or ester).[8][9][10] This is invaluable for adding new aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Forms C-N bonds by coupling the aryl bromide with a primary or secondary amine.[11][12][13][14] This is essential for introducing amine-containing side chains that can form critical interactions with the target protein.
-
Sonogashira Coupling: Forms C-C bonds with terminal alkynes.
-
Heck Coupling: Forms C-C bonds with alkenes.
The ability to perform these reactions on the core scaffold allows researchers to systematically modify a specific region of the molecule, fine-tuning its properties to achieve the desired biological effect.
Case Study: A Scaffold for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[15] In cancers with deficiencies in other DNA repair pathways (such as those with BRCA1 or BRCA2 mutations), inhibiting PARP leads to a synthetic lethality, causing cancer cell death while sparing healthy cells.[15] Several approved PARP inhibitors, like Olaparib, feature a phthalazinone core.[6][7]
The phthalazinone scaffold is particularly effective because its lactam structure mimics the nicotinamide moiety of NAD+, the natural substrate for PARP. This allows it to sit in the enzyme's active site and form key hydrogen bonds. The 7-position of the scaffold points towards a region of the active site that can be further explored to enhance potency and selectivity. By using this compound, medicinal chemists can introduce various chemical groups at this position to optimize these interactions.
Experimental Protocols
The following protocols provide a framework for the synthesis, diversification, and evaluation of this compound derivatives.
Protocol 3.1: Synthesis of the Core Scaffold: this compound
This protocol describes a common method for synthesizing the core scaffold from a commercially available starting material.
Materials:
-
5-Bromo-2-formylbenzoic acid
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Deionized water or an appropriate alcohol solvent (e.g., isopropyl alcohol)[16]
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a solution of 5-bromo-2-formylbenzoic acid (1.0 eq) in a suitable solvent (e.g., water or isopropyl alcohol) in a round-bottom flask, add hydrazine hydrate (2.0-5.0 eq).[16]
-
Attach a condenser and heat the reaction mixture to reflux (typically 95-100 °C) for 2-4 hours.[16] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate has not formed, slowly add cold water to induce precipitation.[16]
-
Collect the white solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) to remove any residual hydrazine.
-
Dry the product under vacuum to yield this compound. The product can often be used in the next step without further purification.
Safety Note: Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Protocol 3.2: Library Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for diversifying the scaffold by introducing various aryl and heteroaryl groups.
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., Dioxane/Water 3:1)[17]
-
Schlenk flask or reaction vial, condenser, magnetic stirrer, heating mantle, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Causality Note: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.[10] The inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.[18]
| R-Group (from Boronic Acid) | Potential Interaction | Therapeutic Goal |
| Phenyl | Hydrophobic interactions | Increase binding affinity |
| Pyridyl | H-bonding, π-stacking | Enhance solubility, target specific residues |
| Indolyl | H-bonding, π-stacking | Mimic natural ligands, increase potency |
| Furan/Thiophene | H-bonding, polar interactions | Modulate electronic properties |
Protocol 3.3: In Vitro PARP-1 Inhibition Assay
This protocol outlines a common fluorescence-based assay to determine the inhibitory activity of the synthesized compounds.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1 (substrate)
-
NAD⁺ (cofactor)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Assay buffer (e.g., Tris-HCl with MgCl₂, DTT)
-
Fluorescent NAD⁺ analog or antibody-based detection system
-
Test compounds dissolved in DMSO
-
384-well assay plate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add assay buffer, activated DNA, and Histone H1.
-
Add a small volume of the diluted test compounds (or DMSO for control wells).
-
Initiate the reaction by adding a mixture of PARP-1 enzyme and NAD⁺.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate for the required development time.
-
Read the fluorescence signal on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Self-Validation: The protocol must include positive controls (a known PARP inhibitor like Olaparib) and negative controls (DMSO vehicle) to validate the assay's performance and ensure the reliability of the generated data.
Conclusion and Future Outlook
This compound is more than just a chemical building block; it is a strategically designed scaffold that accelerates drug discovery. Its inherent bioactivity, combined with the versatility of the 7-bromo group, provides an efficient platform for generating diverse molecular libraries and performing systematic SAR studies. The proven success in the field of PARP inhibitors demonstrates its value.[3][6] Future applications will likely extend to other target classes, such as kinases and other enzymes, where the phthalazinone core can serve as a potent pharmacophore. The continued development of novel cross-coupling methodologies will only expand the possibilities for this remarkable scaffold.
References
- Smitasingh, S. et al. (2018). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. (2019). PubMed.
- Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. (2002). ResearchGate.
- Phthalazinone Pyrazoles as Potent, Selective, and Orally Bioavailable Inhibitors of Aurora-A Kinase. (n.d.). ACS Publications.
- Khan, I. et al. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Bioorganic Chemistry.
- Synthesis of 6-bromo-7-hydroxy-1(2H)-phthalazinone. (n.d.). PrepChem.com.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. (2017). PubMed Central.
- Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. (2017). Beilstein Journals.
- Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (2018). PubMed Central.
- Pharmacological Evaluation of Some New 1-Substituted-4-hydroxyphthalazines. (2018). ResearchGate.
- Suzuki reaction. (n.d.). Wikipedia.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Teran, M. C. et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. (2021). American Association for Cancer Research.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. (2014). ResearchGate.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. (2017). ResearchGate.
- Phthalazinone compound as parp inhibitor. (2011). Google Patents.
- Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (2018). MDPI.
- Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. (2015). ResearchGate.
- Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. (2014). PubMed.
- Design and syntheses of novel phthalazin-1(2H)-one derivatives as acetohydroxyacid synthase inhibitors. (2006). PubMed.
- Discovery of a Novel [6-6-5-5-6] Pentacyclic Tetrahydrocyclopentaphthalazinone as a Promising PARP Inhibitor Scaffold. (2025). PubMed.
Sources
- 1. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
Application Note: High-Throughput Screening with 7-Bromophthalazin-1(2H)-one Libraries for Novel Drug Discovery
Sources
- 1. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity [beilstein-journals.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 | MDPI [mdpi.com]
- 10. Overview of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 12. Introduction: cell-based assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. revvity.com [revvity.com]
- 15. lifescienceglobal.com [lifescienceglobal.com]
- 16. marinbio.com [marinbio.com]
Troubleshooting & Optimization
Technical Support Center: 7-Bromophthalazin-1(2H)-one Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 7-Bromophthalazin-1(2H)-one. This document is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic compound, which serves as a key intermediate in the synthesis of various pharmacologically active molecules, including potent PARP inhibitors.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve the overall yield and purity of your product.
The primary synthetic route involves the cyclocondensation of a 4-bromo-substituted phthalic acid derivative with hydrazine. While conceptually straightforward, this reaction is often plagued by challenges that can significantly impact the yield. This guide will address these common issues with scientifically grounded explanations and actionable protocols.
I. Troubleshooting Guide: Enhancing Synthesis Yield and Purity
This section is structured to address specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Overall Reaction Yield (<60%)
A low yield is the most common issue. It can stem from several factors, from the quality of starting materials to the reaction workup. Let's break down the potential causes and solutions.
Q: My final yield of this compound is consistently low. What are the most likely causes and how can I fix them?
A: Low yield is often a multi-faceted problem. We will address it by examining the key stages of the synthesis: the starting materials and the cyclization reaction conditions.
1. Purity of Starting Material: 4-Bromophthalic Acid or Anhydride
The quality of your starting material is paramount. Impurities in the 4-bromophthalic precursor can lead to side reactions and purification difficulties.
-
Causality: The primary synthetic route to 4-bromophthalic anhydride can sometimes result in a mixture of isomers or contain unreacted starting materials.[3][4] The presence of phthalic anhydride, for instance, would lead to the formation of the non-brominated phthalazinone, which can be difficult to separate from the desired product.
-
Troubleshooting Steps:
-
Verify Purity: Before starting the reaction, verify the purity of your 4-bromophthalic acid or anhydride using techniques like NMR or melting point analysis. The reported melting point for 4-bromophthalic anhydride is around 105-107 °C.
-
Recrystallization: If impurities are suspected, recrystallize the starting material. A common solvent for this is acetic anhydride or a mixture of acetic anhydride and toluene.
-
2. Reaction Conditions for Cyclization
The reaction of the phthalic derivative with hydrazine is a critical step where yield can be lost.[5]
-
Causality: The formation of the phthalazinone ring is a cyclocondensation reaction. Incomplete reaction, side-product formation (e.g., di-hydrazide intermediates that do not cyclize properly), or product degradation under harsh conditions can all reduce the yield. The choice of solvent and temperature is crucial.
-
Troubleshooting Steps:
-
Solvent Selection: Acetic acid is a commonly used solvent as it is acidic enough to catalyze the dehydration step of the cyclization. Ethanol or isopropanol can also be used, often leading to a cleaner reaction profile and easier product precipitation.[5]
-
Temperature and Reaction Time: The reaction typically requires heating to reflux to ensure complete cyclization.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material is a key indicator. An extended reaction time (e.g., overnight) might be necessary for some substrates.
-
Hydrazine Stoichiometry: While a slight excess of hydrazine hydrate is often used to drive the reaction to completion, a large excess can sometimes lead to the formation of more complex byproducts. Start with approximately 1.2-1.5 equivalents of hydrazine hydrate.
-
Experimental Protocol: Optimized Cyclization
This protocol provides a robust starting point for the synthesis.
-
To a solution of 4-bromophthalic acid (1.0 eq) in glacial acetic acid (5-10 mL per gram of acid), add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (around 118 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The product should be more polar than the starting anhydride but less polar than the di-acid.
-
After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Pour the mixture into ice-cold water to precipitate more product.
-
Filter the solid, wash thoroughly with water to remove excess acetic acid and hydrazine salts, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. A typical yield should be in the 70-85% range.[5]
Issue 2: Product Purity and Workup Challenges
Even with a good initial yield, purification can be challenging and lead to product loss.
Q: My crude product is a persistent off-white or yellow color, and I'm losing a significant amount during recrystallization. How can I improve the purification process?
A: Color impurities often indicate the presence of side products or residual starting materials. The key is to choose the right purification strategy.
-
Causality: The yellow tint can be due to unreacted starting materials or small amounts of polymeric byproducts. This compound has limited solubility in many common organic solvents, making recrystallization tricky.
-
Troubleshooting Steps:
-
Recrystallization Solvents:
-
Ethanol or Isopropanol: These are good first choices. The product is sparingly soluble at room temperature but solubility increases upon heating.[5]
-
Dimethylformamide (DMF) / Water: Dissolve the crude product in a minimal amount of hot DMF and then slowly add water until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool slowly.
-
Acetic Acid: Can also be used for recrystallization, but ensure it is thoroughly removed during the drying process.
-
-
Charcoal Treatment: If the color is persistent, you can add a small amount of activated charcoal to the hot solution during recrystallization, stir for a few minutes, and then filter through a pad of Celite while hot to remove the charcoal and adsorbed impurities.
-
Washing: Ensure the filtered solid is washed adequately with cold water and a non-polar solvent like hexanes to remove any non-polar impurities.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the formation of this compound?
A1: The reaction proceeds via a two-step mechanism:
-
Nucleophilic Acyl Substitution: The hydrazine, a strong nucleophile, attacks one of the carbonyl carbons of the 4-bromophthalic acid or anhydride. This is followed by a second attack on the other carbonyl group to form a hydrazide intermediate.
-
Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization, where one of the nitrogen atoms attacks the remaining carbonyl group. This is followed by the elimination of a molecule of water (dehydration) to form the stable aromatic phthalazinone ring. The acidic solvent (like acetic acid) helps to catalyze this dehydration step.
Caption: General reaction pathway for phthalazinone synthesis.
Q2: Can I use 4-bromophthalic anhydride instead of 4-bromophthalic acid? What is the difference?
A2: Yes, you can use either. 4-bromophthalic anhydride is often preferred as it is more reactive than the diacid and the reaction can sometimes be cleaner, as one less equivalent of water is produced during the reaction. If you use the diacid, the first step is effectively the formation of the anhydride in situ under heating. The molar equivalents and general procedure remain the same.
Q3: What are some common analytical techniques to monitor the reaction and characterize the final product?
A3:
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): This is the most common and quickest method. Use a suitable mobile phase (e.g., Ethyl Acetate/Hexane mixtures) to track the disappearance of starting material and the appearance of the product spot.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides the definitive structure of the compound. For this compound, you would expect to see characteristic signals in the aromatic region of the ¹H NMR spectrum.[5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. The expected mass for the [M+H]⁺ ion is approximately 225.0 g/mol .[5]
-
Melting Point: A sharp melting point is a good indicator of purity.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=O stretches of the phthalazinone ring.
-
Q4: Are there alternative synthetic routes to consider?
A4: While the cyclocondensation of a phthalic acid derivative is the most direct route, other methods exist, though they are often more complex. For instance, some syntheses start from 5-bromo-2-formyl benzoic acid and react it with hydrazine.[5] Another less common approach could involve the bromination of the parent phthalazin-1(2H)-one, though this can lead to issues with regioselectivity.[6] For yield improvement, optimizing the established cyclocondensation route is typically the most efficient strategy.
III. Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve issues with your synthesis.
Caption: A decision tree for troubleshooting the synthesis.
IV. Summary of Key Parameters for Yield Optimization
| Parameter | Recommendation | Rationale |
| Starting Material | 4-Bromophthalic Anhydride (>98% purity) | Anhydride is more reactive; high purity prevents side reactions. |
| Solvent | Glacial Acetic Acid | Acts as both solvent and catalyst for the dehydration step. |
| Reactant Ratio | 1.0 eq. Anhydride : 1.2-1.5 eq. Hydrazine | A slight excess of hydrazine ensures complete consumption of the limiting reagent. |
| Temperature | Reflux (~118 °C in Acetic Acid) | Provides sufficient energy for the cyclization and dehydration steps. |
| Reaction Time | 4-6 hours (or until TLC shows completion) | Ensures the reaction goes to completion without significant byproduct formation. |
| Workup | Precipitation in ice water, wash with H₂O | Efficiently precipitates the product and removes water-soluble impurities. |
| Purification | Recrystallization from Ethanol or DMF/H₂O | Removes less soluble impurities and provides high-purity final product. |
References
- Phthalazinones 2: Optimisation and synthesis of novel potent inhibitors of poly(ADP-ribose)polymerase.PubMed.
- Synthesis of 6-bromo-7-hydroxy-1(2H)-phthalazinone.PrepChem.com.
- Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase.ResearchGate.
- Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry.PubMed.
- This compound Formula.ECHEMI.
- Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition.PMC - NIH.
- Synthesis of new phthalazinedione derivatives.Sciforum.
- Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity.Beilstein Journals.
- Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents.PubMed Central.
- Synthesis of 4-bromophthalic anhydride.PrepChem.com.
- 4-BROMO PHTHALIC ANHYDRUS synthesis.ChemicalBook.
- Process for the preparation of 4-bromophthalic anhydride.European Patent Office.
- Process for the preparation of 4-bromophthalic anhydride.Google Patents.
Sources
- 1. Phthalazinones 2: Optimisation and synthesis of novel potent inhibitors of poly(ADP-ribose)polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. data.epo.org [data.epo.org]
- 4. US4962206A - Process for the preparation of 4-bromophthalic anhydride - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. BJOC - Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity [beilstein-journals.org]
Technical Support Center: Purification of 7-Bromophthalazin-1(2H)-one
Welcome to the technical support resource for the purification of 7-Bromophthalazin-1(2H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven methodologies to help you troubleshoot common purification challenges and answer frequently asked questions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound. The solutions provided are based on a mechanistic understanding of the compound's chemistry and potential side reactions during its synthesis.
Q1: My final product has a low and broad melting point. What are the likely impurities?
A low or broad melting point is a classic indicator of impurities. The most common culprits are unreacted starting materials or isomeric byproducts. The synthesis of this compound often proceeds via the condensation of a 4-bromophthalic acid derivative with hydrazine[1].
Common Impurities and Their Identification:
| Potential Impurity | Likely Source | Identification (TLC/NMR) | Recommended Removal Strategy |
| 4-Bromophthalic Acid | Incomplete reaction or hydrolysis of anhydride starting material. | TLC: More polar (lower Rf) than the product. ¹H NMR: Absence of the phthalazinone ring protons, presence of carboxylic acid protons. | Acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., NaHCO₃ solution). The acidic impurity will move to the aqueous layer. |
| Unreacted Hydrazine | Excess reagent used in the synthesis. | Highly polar, may not be visible on standard TLC. Can be detected by its characteristic smell. | Wash the crude solid with copious amounts of water or a solvent in which hydrazine is soluble but the product is not (e.g., cold isopropanol)[1]. |
| 6-Bromophthalazin-1(2H)-one | Use of an isomeric mixture of starting materials. | TLC: Very similar Rf to the desired product, making separation difficult. ¹H NMR: Aromatic region will show a different splitting pattern. | Column chromatography is the most effective method for separating isomers. |
| Residual Solvents (e.g., DMF, Ethanol) | Incomplete drying or trapping within the crystal lattice. | ¹H NMR: Characteristic solvent peaks will be present (e.g., DMF at ~8.0, 2.9, 2.7 ppm). | Dry the product under a high vacuum, potentially with gentle heating. If the solvent is trapped, recrystallization from a different solvent system is necessary. |
Q2: My NMR spectrum shows a complex aromatic region, but the mass spectrometry result is correct. What's happening?
This is a strong indication of isomeric impurities. If the synthesis started from a material like 4-bromophthalic anhydride, contamination with 3-bromophthalic anhydride could lead to the formation of both 7-bromo and 6-bromo isomers[2][3]. Since they have the same molecular weight (225.04 g/mol ), they are indistinguishable by MS but will have distinct NMR spectra[4][5].
Causality: The cyclization with hydrazine can occur at two different carbonyl groups of the phthalic anhydride precursor, leading to regioisomers if the starting material is not symmetrically substituted.
Solution: Isomers often have very similar polarities and solubilities, making recrystallization ineffective.
-
Column Chromatography: This is the preferred method. A silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity, can effectively separate the isomers. Monitor the fractions carefully by TLC.
-
Preparative HPLC: For very difficult separations or to obtain highly pure material, preparative HPLC may be required.
Q3: Recrystallization from my chosen solvent isn't improving purity. What should I do?
If a single-solvent recrystallization fails, it's likely because the impurities have similar solubility profiles to your product in that specific solvent.
Workflow for Optimizing Recrystallization:
Caption: Workflow for optimizing recrystallization.
Alternative Strategies:
-
Multi-Solvent System: Use a solvent in which the product is soluble (e.g., ethanol) and an "anti-solvent" in which it is insoluble (e.g., water). Dissolve the crude material in a minimum amount of the hot primary solvent and add the anti-solvent dropwise until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.
-
Charcoal Treatment: If your product has a persistent color, it may be due to highly conjugated, non-polar impurities. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the filtrate to cool.
Frequently Asked Questions (FAQs)
Q1: What is the standard, first-pass method for purifying crude this compound?
Recrystallization is the most common and efficient initial purification method. The compound is a solid with a relatively high melting point, making it an ideal candidate for this technique[1][6].
Standard Protocol: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a water bath or heating mantle) while stirring.
-
Saturation: Continue adding small portions of hot ethanol until the solid just dissolves, creating a saturated solution. Avoid adding a large excess of solvent, as this will reduce your final yield.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Subsequently, cool the flask in an ice bath to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Q2: How do I select an appropriate solvent for recrystallization?
The ideal recrystallization solvent is one in which your target compound is highly soluble at high temperatures but poorly soluble at low temperatures. The impurities, conversely, should either be insoluble at all temperatures or highly soluble even at low temperatures.
Solvent Suitability Overview:
| Solvent/System | Suitability | Rationale & Mechanistic Insight |
| Ethanol / Isopropanol | Highly Recommended | The polar protic nature of these alcohols can form hydrogen bonds with the N-H and C=O groups of the phthalazinone ring, leading to good solubility when hot. Upon cooling, the extensive crystal lattice energy of the planar phthalazinone structure overcomes the solvation, causing it to precipitate. |
| Acetic Acid | Effective, but use with caution | The acidic nature can protonate the molecule, increasing solubility. However, residual acetic acid can be difficult to remove and may require extensive drying or a subsequent wash with a non-reactive solvent. |
| Water | Poor (as a single solvent) | The parent compound, Phthalazin-1(2H)-one, is noted to be insoluble in water[7]. The bromo-derivative is expected to be even less soluble due to increased molecular weight and hydrophobicity. It can be used as an anti-solvent. |
| Hexane / Toluene | Poor (as a single solvent) | These non-polar solvents are generally poor choices for the relatively polar phthalazinone structure. They are more suitable for washing away non-polar, greasy byproducts. |
| DMF / DMSO | Not for Recrystallization | While the compound is often soluble in these solvents, their very high boiling points make them difficult to remove, and they often fail to allow for effective crystal formation upon cooling. They are good reaction solvents but poor for purification by recrystallization. |
Q3: When is column chromatography the necessary choice for purification?
Column chromatography should be employed when simpler methods like recrystallization or washing fail to provide the required level of purity. It operates on the principle of differential adsorption of compounds to a stationary phase[8].
Use Column Chromatography When:
-
Separating Isomers: As discussed in the Troubleshooting Guide, isomers like 6-bromo and this compound have nearly identical solubilities.
-
Removing Byproducts with Similar Polarity: If a byproduct has a polarity very close to your product, it will co-crystallize.
-
Achieving Ultra-High Purity (>99.5%): For applications like pharmaceutical development, chromatography is often required to remove trace impurities.
Basic Column Chromatography Protocol:
Caption: General workflow for column chromatography.
Q4: What are the key chemical structures I should be aware of?
Understanding the structures of your target molecule and potential impurities is key to designing a purification strategy.
Caption: Structures of the target compound and key impurities.
Q5: What are the primary safety considerations?
Always consult the Safety Data Sheet (SDS) for this compound and all solvents before beginning work[9].
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle all organic solvents and the powdered compound in a well-ventilated fume hood to avoid inhalation.
-
Hazards: The compound and its precursors may cause skin and eye irritation[2][10]. Avoid contact and inhalation.
References
- PrepChem. Synthesis of 6-bromo-7-hydroxy-1(2H)-phthalazinone.
- PubMed Central. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents.
- Beilstein Journals. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity.
- PrepChem. Synthesis of 4-bromophthalic anhydride.
- PubChem. 6-Bromophthalazin-1(2h)-one | C8H5BrN2O | CID 11535918.
- PubChem. 1(2H)-Phthalazinone | C8H6N2O | CID 8394.
- MDPI. Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction.
- YouTube. MCAT Organic Chemistry: Column Chromatography.
- ResearchGate. Reaction of α-bromocarboxylic acids with hydrazine and dimethylhydrazine.
- PubChem. 4-Bromophthalic acid | C8H5BrO4 | CID 81428.
Sources
- 1. echemi.com [echemi.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 6-Bromophthalazin-1(2h)-one | C8H5BrN2O | CID 11535918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 152265-57-1 [chemicalbook.com]
- 5. This compound - CAS:152265-57-1 - Sunway Pharm Ltd [3wpharm.com]
- 6. prepchem.com [prepchem.com]
- 7. 1(2H)-Phthalazinone | C8H6N2O | CID 8394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. 4-Bromophthalic acid | C8H5BrO4 | CID 81428 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 7-Bromophthalazin-1(2H)-one Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 7-Bromophthalazin-1(2H)-one. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related heterocyclic compounds. Here, we address common challenges, provide in-depth troubleshooting advice, and offer a validated experimental protocol to streamline your laboratory work. Our focus is on explaining the chemical principles behind each step to empower you to make informed decisions during your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
A1: The most prevalent and direct method for synthesizing this compound is through the condensation reaction of a suitable 4-bromophthalic acid derivative with hydrazine hydrate.[1][2] The reaction typically starts from either 4-bromophthalic anhydride or 4-bromophthalic acid itself. The anhydride is often preferred as it is more reactive. The reaction involves a cyclization process where the hydrazine molecule reacts with both carbonyl groups (or the carboxyl and formyl groups in precursors like 5-bromo-2-formylbenzoic acid) to form the stable heterocyclic phthalazinone ring system.[1]
Q2: What is the underlying mechanism of the cyclization with hydrazine?
A2: The reaction is a nucleophilic acyl substitution followed by an intramolecular condensation. The process can be visualized as follows:
-
Nucleophilic Attack: One nitrogen atom of the hydrazine molecule acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the phthalic anhydride or acid derivative. This opens the anhydride ring to form a hydrazide intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the same hydrazine molecule then performs an intramolecular nucleophilic attack on the remaining carbonyl/carboxyl group.
-
Dehydration: This cyclization step is followed by the elimination of a water molecule to form the final, stable phthalazinone ring. The reaction is typically driven to completion by heating under reflux.[3]
Q3: Why is controlling the stoichiometry of hydrazine hydrate important?
A3: While a 1:1 molar ratio is theoretically required, a slight excess of hydrazine hydrate (e.g., 1.1-1.2 equivalents) is often used to ensure the complete consumption of the starting material and drive the reaction forward.[3] However, using a large excess can complicate the purification process and potentially lead to the formation of side products. Careful control over the amount of hydrazine is therefore crucial for achieving a high yield of the desired product with good purity.[3]
Primary Synthetic Pathway
The synthesis is typically a one-step reaction involving the cyclocondensation of a 4-bromophthalic precursor with hydrazine hydrate. The choice of solvent and temperature is critical for reaction efficiency and product purity.
Caption: General workflow for synthesizing this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield, or I have not isolated any product. What are the likely causes?
A: Low yields are a common issue and can stem from several factors. A systematic approach is best for troubleshooting.
-
Probable Cause 1: Incomplete Reaction.
-
Explanation: The cyclization reaction requires sufficient thermal energy and time to proceed to completion. Inadequate temperature or reaction time is a primary cause of failure.[3]
-
Solution:
-
Verify Temperature: Ensure your reaction mixture is maintaining a steady reflux for the chosen solvent (e.g., ethanol, isopropanol, or water).[1][3] For aqueous reactions, a temperature of at least 95°C is recommended.[1]
-
Extend Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned duration (a common starting point is 2-4 hours), extend the reflux time until the starting material is consumed.[3]
-
Check Reagent Stoichiometry: As mentioned in the FAQ, using a slight excess (1.1-1.2 equivalents) of hydrazine hydrate can help drive the reaction to completion.[3]
-
-
-
Probable Cause 2: Poor Quality of Starting Materials.
-
Explanation: The purity of your starting materials is critical. 4-Bromophthalic anhydride is susceptible to hydrolysis if exposed to atmospheric moisture, converting it to 4-bromophthalic acid.[4] While the acid can also be used, it may require different reaction conditions or longer reaction times.
-
Solution:
-
Use High-Purity Reagents: Ensure your 4-bromophthalic derivative and hydrazine hydrate are of high purity.
-
Handle Anhydrides Carefully: If using 4-bromophthalic anhydride, handle it in a dry environment and use it promptly after opening the container to minimize hydrolysis.
-
-
-
Probable Cause 3: Side Reactions.
-
Explanation: Under certain conditions, particularly with harsh heating or incorrect stoichiometry, side reactions can occur. One possibility is the decarboxylation of the starting material, 4-bromophthalic acid, which would prevent the formation of the desired bicyclic product.[5][6]
-
Solution:
-
Avoid Excessive Heat: Do not heat the reaction significantly beyond the reflux temperature of the solvent.
-
Optimize pH: While typically run under neutral or slightly basic conditions due to the presence of hydrazine, extreme pH values should be avoided.
-
-
Issue 2: Difficulty with Product Isolation and Precipitation
Q: The reaction appears complete by TLC, but the product will not precipitate from the solution upon cooling. What should I do?
A: Failure to precipitate is usually due to the product having moderate solubility in the reaction solvent, especially if the reaction was performed on a small scale or in a large volume of solvent.[3]
-
Solution 1: Reduce Solvent Volume.
-
Carefully remove a portion of the solvent under reduced pressure (using a rotary evaporator). This will increase the concentration of the product and should induce precipitation. Be careful not to evaporate to complete dryness initially.
-
-
Solution 2: Induce Precipitation with an Anti-Solvent.
-
Cool the reaction mixture to room temperature and then place it in an ice bath. Once chilled, slowly add a cold anti-solvent in which your product is insoluble. Cold water is frequently effective for this purpose.[1] The product should precipitate as a solid.
-
-
Solution 3: "Crash Out" in Ice Water.
-
Pour the cooled reaction mixture directly into a beaker of ice water. This rapid change in solvent environment and temperature will often force the product to precipitate immediately.[1] Collect the resulting solid by vacuum filtration.
-
Issue 3: Product Purity Concerns
Q: I've isolated a solid, but my analytical data (NMR, LC-MS) shows it is impure. What are the likely contaminants?
A: Impurities typically consist of unreacted starting materials or side products.
-
Probable Cause 1: Unreacted Starting Material.
-
Explanation: If the reaction was not driven to completion, your crude product will be contaminated with the 4-bromophthalic starting material.
-
Solution: The most effective way to remove unreacted starting material and other impurities is through recrystallization. For phthalazinone derivatives, solvents like ethanol or acetic acid are often effective.[3] Slurrying the crude solid in a solvent that dissolves the impurities but not the product (like cold ethanol or water) can also be an effective purification step.
-
-
Probable Cause 2: Formation of Hydrazide Intermediates.
-
Explanation: Incomplete cyclization can leave linear hydrazide intermediates in your product. These are compounds where hydrazine has reacted with one carboxyl group but has not yet cyclized with the second.
-
Solution: Often, re-subjecting the impure material to the reaction conditions (refluxing in a suitable solvent, perhaps with a catalytic amount of acid) can drive the cyclization to completion. Otherwise, purification by column chromatography may be necessary.
-
Troubleshooting Flowchart: Diagnosing Low Yield
Caption: A decision tree for troubleshooting low yield issues.
Validated Experimental Protocol
This protocol is a generalized procedure based on common methods for phthalazinone synthesis.[1][3] Researchers should adapt it to their specific experimental setup and scale.
Materials & Reagents:
-
5-Bromo-2-formylbenzoic acid (1.0 eq)
-
Hydrazine monohydrate (~5.0 eq, can be adjusted)
-
Solvent (e.g., Water, Isopropyl Alcohol, or Ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-formylbenzoic acid (1 equivalent).
-
Solvent Addition: Add the chosen solvent (e.g., water or isopropyl alcohol) to the flask to create a stirrable suspension or solution (approx. 5-10 mL of solvent per gram of starting material).
-
Reagent Addition: While stirring, add hydrazine monohydrate (a literature example uses 5 equivalents, though this can be optimized to a lower amount like 1.2-2.0 equivalents) to the mixture at room temperature.[1]
-
Reaction: Heat the reaction mixture to a vigorous reflux (e.g., 95-100°C for water) and maintain this temperature with stirring.[1] Monitor the reaction progress by TLC (a typical reaction time is 2-5 hours).
-
Product Isolation: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. The product often precipitates as a white or off-white solid. To maximize precipitation, cool the flask further in an ice bath for 30-60 minutes.[3]
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid cake with a small amount of cold solvent (e.g., cold water or the alcohol used for the reaction) followed by a non-polar solvent like diethyl ether or pentane to aid in drying.[7]
-
Drying: Dry the purified product in a vacuum oven to a constant weight. The product can be used directly or further purified if necessary.[1]
Data Summary: Key Reaction Parameters
| Parameter | Condition / Reagent | Rationale / Common Issues |
| Starting Material | 4-Bromophthalic Anhydride or 5-Bromo-2-formylbenzoic acid | Anhydride is more reactive but prone to hydrolysis. The formylbenzoic acid is also a common, effective precursor.[1] |
| Reagent | Hydrazine Hydrate | Stoichiometry is key. A slight excess drives the reaction, but a large excess complicates workup.[3] |
| Solvent | Water, Ethanol, Isopropanol | Choice affects reflux temperature and product solubility. Water and alcohols are common and effective.[1] |
| Temperature | Reflux (90-100°C) | Essential for providing the activation energy for cyclization. Insufficient heat leads to incomplete reaction.[1][3] |
| Reaction Time | 2 - 5 hours | Monitor by TLC to ensure completion. Varies with scale and substrate reactivity.[1][3] |
| Typical Yield | 55% - 85% | Yields can vary significantly based on scale, purity of reagents, and workup efficiency.[1] |
References
- Organic Syntheses. Phthalaldehydic acid.
- Moede, R., & Bräuniger, H. (1970). [Hydrazides and hydrazide derivatives of dicarboxylic acids. 14. Ring closure reaction of hydrazides of some substituted malonic acids to pyrazole as well as 1,3,4-oxadiazole derivatives]. Pharmazie, 25(7), 404-8.
- Britton, J., et al. (2017). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV.
- Taylor & Francis. Hydrazide – Knowledge and References.
- Feuer, H., White, E. H., & Wyman, J. E. (1958). The Reactions of Maleic Anhydride with Hydrazine Hydrate. Journal of the American Chemical Society.
- Nurkenov, O.A., Fazylov, S.D., et al. (2023). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Bulletin of the Karaganda university.
- Phthalazinone. Synthesis of Phthalazinone.
- Beilstein Journals. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity.
- PubMed Central. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents.
- Google Patents. Process for the preparation of 4-bromophthalic anhydride.
- PubMed. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
- Sciforum. Synthesis of new phthalazinedione derivatives.
- European Patent Office. Process for the preparation of 4-bromophthalic anhydride - EP 0429040 A2.
- ResearchGate. Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates.
- Oxidative Decarboxylation of Substituted 4-Oxoacid by Acid Bromate – A Kinetic and Mechanistic Study.
- Chemical Reviews. Decarboxylative Halogenation of Organic Compounds.
- Sunway Pharm Ltd. This compound - CAS:152265-57-1.
- Synthesis of 4-bromophthalic anhydride.
- Google Patents. Preparation method of 4-bromo phthalic anhydride - CN105399712A.
- PubChem. 6-Bromophthalazin-1(2h)-one.
- Rasayan Journal of Chemistry. ONE POT SYNTHESIS OF PYRAZOLO PHTHALAZINE DIONE DERIVATIVES UNDER MICROWAVE IRRADIATION.
- PubMed. Design and syntheses of novel phthalazin-1(2H)-one derivatives as acetohydroxyacid synthase inhibitors.
- Master Organic Chemistry. Decarboxylation.
- ResearchGate. Amino- and polyaminophthalazin-1(2 H )-ones: synthesis, coordination properties, and biological activity.
- MDPI. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity.
- PubMed Central. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity.
- PrepChem.com. Synthesis of 4-bromophthalic anhydride.
- PubMed. A convenient synthesis of 7-halo-1-indanones and 8-halo-1-tetralones.
Sources
Technical Support Center: Optimizing Reaction Conditions for 7-Bromophthalazin-1(2H)-one
Welcome to the technical support center for the synthesis of 7-Bromophthalazin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this important heterocyclic compound. Phthalazinone derivatives are a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities.[1] The successful and efficient synthesis of this compound is a critical step in the development of novel therapeutics.
This guide provides a comprehensive overview of the reaction, detailed experimental protocols, a troubleshooting guide in a question-and-answer format, and frequently asked questions to ensure a high rate of success in your experiments.
Reaction Overview: Synthesis of this compound
The most common and practical approach for the synthesis of this compound is the cyclocondensation reaction between 4-bromophthalic anhydride and hydrazine hydrate. This reaction is typically carried out in a suitable solvent under reflux conditions. Acetic acid is often employed as a catalyst and solvent, as it facilitates the reaction and aids in the dissolution of the starting materials.[1]
The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl groups of the phthalic anhydride, followed by an intramolecular cyclization and dehydration to form the stable phthalazinone ring system.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a common issue that can be attributed to several factors. Here is a systematic approach to troubleshoot and optimize your reaction for a higher yield:
-
Incomplete Reaction:
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time is 2-4 hours under reflux.[2]
-
Reaction Temperature: The reaction requires sufficient thermal energy. Ensure the reaction mixture is maintained at a steady reflux. For acetic acid, this is around 118°C. For ethanol, it is approximately 78°C.[1][3] Inadequate heating can lead to an incomplete reaction.
-
-
Sub-optimal Reagent Stoichiometry:
-
Hydrazine Hydrate: While the theoretical molar ratio of 4-bromophthalic anhydride to hydrazine hydrate is 1:1, using a slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it can complicate the purification process and potentially lead to the formation of byproducts.
-
-
Purity of Starting Materials:
-
Ensure that the 4-bromophthalic anhydride and hydrazine hydrate are of high purity. Impurities in the starting materials can interfere with the reaction and lead to the formation of side products, thus reducing the yield of the desired product.
-
-
Product Precipitation and Isolation:
-
The product, this compound, is typically a solid that precipitates from the reaction mixture upon cooling.[4] If the product does not precipitate, the solution may be too dilute. In such cases, carefully remove some of the solvent under reduced pressure to concentrate the solution and induce precipitation. Cooling the flask in an ice bath can also maximize the precipitation of the product.[2]
-
Q2: I am observing the formation of significant impurities in my reaction. What are these impurities and how can I minimize them?
A2: The formation of impurities can significantly impact the purity and yield of your final product. Here are some common impurities and strategies to mitigate their formation:
-
Unreacted Starting Materials: The presence of unreacted 4-bromophthalic anhydride or its corresponding diacid (from hydrolysis) can be a major impurity.
-
Mitigation: As mentioned in the previous point, ensuring a complete reaction through adequate reaction time, temperature, and a slight excess of hydrazine hydrate can minimize unreacted starting materials.
-
-
Side Products from Hydrazine:
-
Excess hydrazine can potentially react with the product or itself under certain conditions.
-
Mitigation: Use a controlled excess of hydrazine hydrate (1.1-1.2 equivalents) and avoid prolonged reaction times at high temperatures once the reaction is complete.
-
-
Hydrolysis of the Anhydride:
-
4-bromophthalic anhydride can be hydrolyzed to 4-bromophthalic acid if water is present in the reaction mixture. While the diacid can also react with hydrazine, the reaction kinetics may differ.
-
Mitigation: Use anhydrous solvents and reagents to minimize hydrolysis.
-
Q3: My final product is off-white or colored. How can I effectively purify it?
A3: The most common method for purifying this compound is recrystallization.
-
Choosing a Recrystallization Solvent: An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Recommended Solvents: Acetic acid and ethanol are commonly used for the recrystallization of phthalazinone derivatives.[2] You may need to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific product.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If colored impurities are present, you can add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling generally results in the formation of purer crystals.[5]
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of acetic acid in this reaction?
A1: Acetic acid serves a dual purpose in this synthesis.[1] Firstly, it acts as a solvent that can dissolve both the 4-bromophthalic anhydride and hydrazine hydrate, facilitating their interaction. Secondly, it can act as a catalyst. The acidic environment can protonate one of the carbonyl groups of the anhydride, making it more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine.
Q2: Can I use 4-bromophthalic acid instead of 4-bromophthalic anhydride as a starting material?
A2: Yes, 4-bromophthalic acid can be used as a starting material. The reaction with hydrazine hydrate will still yield this compound. However, the reaction will produce two equivalents of water as a byproduct, and the reaction conditions might need to be adjusted accordingly. In some cases, starting from the anhydride is preferred as the reaction is often cleaner and proceeds more readily.
Q3: What are the safety precautions I should take when working with hydrazine hydrate?
A3: Hydrazine hydrate is a corrosive and toxic substance. It is also a suspected carcinogen. Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction progress.[2] You can spot the reaction mixture on a TLC plate alongside the starting material (4-bromophthalic anhydride). The disappearance of the starting material spot and the appearance of a new spot corresponding to the product will indicate the progress of the reaction. A suitable eluent system for TLC can be a mixture of ethyl acetate and hexane.
Q5: What are the expected spectroscopic data for this compound?
A5: While specific data can vary slightly depending on the instrument and conditions, you can expect the following characteristic signals:
-
¹H NMR (in DMSO-d₆): You would expect to see signals in the aromatic region corresponding to the protons on the benzene ring, and a broad singlet for the N-H proton of the phthalazinone ring.
-
¹³C NMR: Signals corresponding to the carbonyl carbon and the aromatic carbons.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of this compound (C₈H₅BrN₂O, MW: 225.04 g/mol ), along with a characteristic isotopic pattern for the bromine atom.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Bromophthalic Anhydride
Materials:
-
4-Bromophthalic anhydride
-
Hydrazine hydrate (80% solution in water)
-
Glacial Acetic Acid
-
Ethanol (for washing)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophthalic anhydride (1.0 equivalent).
-
Add glacial acetic acid to the flask (approximately 5-10 mL per gram of anhydride).
-
Stir the mixture to dissolve the anhydride. Gentle heating may be required.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the reaction mixture. The addition may be exothermic.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product should precipitate as a solid.
-
To maximize precipitation, cool the flask in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol, followed by cold deionized water to remove any residual acetic acid and unreacted hydrazine.
-
Dry the product in a vacuum oven to obtain crude this compound.
-
For further purification, recrystallize the crude product from acetic acid or ethanol.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes key parameters for optimizing the synthesis of this compound.
| Parameter | Recommended Condition | Rationale | Troubleshooting |
| Solvent | Glacial Acetic Acid | Acts as both solvent and catalyst, promoting the reaction. | If solubility is an issue, other high-boiling polar solvents like ethanol or n-butanol can be explored. |
| Temperature | Reflux (~118°C in Acetic Acid) | Provides sufficient energy for the reaction to proceed at a reasonable rate. | Low temperatures will result in a slow or incomplete reaction. |
| Hydrazine Hydrate Stoichiometry | 1.1 - 1.2 equivalents | A slight excess helps to drive the reaction to completion. | A large excess can lead to byproduct formation and complicate purification. |
| Reaction Time | 2 - 4 hours | Typically sufficient for the reaction to go to completion. | Monitor by TLC to determine the optimal reaction time for your specific scale. |
Visualizations
Caption: Troubleshooting workflow for low yield of this compound.
References
- Phthalazinone.
- Recent Developments in Chemistry of Phthalazines. Longdom Publishing.
- Recent Developments in Chemistry of Phthalazines. Longdom Publishing.
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health.
- Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. J-Stage.
- Reactions of acetic acid hydrazide derivative 13. ResearchGate.
- Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles.
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. National Institutes of Health.
- Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. National Institutes of Health.
- Recrystallization and Crystallization.
- Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage. Organic Chemistry Portal.
- Preparation method of 4-bromo phthalic anhydride. Google Patents.
- Process for the preparation of 4-bromophthalic anhydride. Google Patents.
- Synthesis of 4-bromophthalic anhydride. PrepChem.com.
- Crystalline forms of phthalazinone compound. Google Patents.
- Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. National Institutes of Health.
- Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. National Institutes of Health.
- Organic Chemistry Lab: Recrystallization. YouTube.
- Phthalic anhydride (PA): a valuable substrate in organic transformations. National Institutes of Health.
- A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes.
- The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. MDPI.
- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Cambridge Open Engage.
- The effects of fluctuating culture temperature on stress tolerance and antioxidase expression in Esteya vermicola. National Institutes of Health.
- Microwave-Promoted Solid-Acid-Catalyzed One-Pot Synthesis of Phthalazinones. ResearchGate.
Sources
- 1. longdom.org [longdom.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [jstage.jst.go.jp]
- 4. echemi.com [echemi.com]
- 5. youtube.com [youtube.com]
- 6. This compound | 152265-57-1 [chemicalbook.com]
Technical Support Center: Overcoming Low Reactivity of 7-Bromophthalazin-1(2H)-one
Welcome to the technical support center for navigating the synthetic challenges associated with 7-Bromophthalazin-1(2H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with the reactivity of this heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your success in utilizing this versatile scaffold.
Introduction: Understanding the Challenge
This compound is a valuable building block in medicinal chemistry, often employed in the synthesis of various biologically active molecules. However, its bromine atom at the 7-position can exhibit lower than expected reactivity in common cross-coupling reactions. This reduced reactivity can be attributed to the electron-withdrawing nature of the phthalazinone ring system, which deactivates the C-Br bond towards oxidative addition, a critical step in many catalytic cycles.[1][2] This guide will explore strategies to overcome this hurdle and achieve successful transformations.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with this compound and provide actionable solutions.
Q1: My Suzuki-Miyaura coupling with this compound is sluggish and gives low yields. What can I do?
A1: Sluggish Suzuki-Miyaura reactions are a common issue. Here’s a systematic approach to troubleshoot and optimize your reaction:
Root Cause Analysis: The primary reason for low reactivity is often the difficulty of the oxidative addition of the palladium catalyst to the C-Br bond of the phthalazinone.[1][2] The electron-deficient nature of the heteroaromatic ring system makes this step energetically unfavorable.
Troubleshooting Strategies:
-
Catalyst and Ligand Selection:
-
Standard Catalysts: Traditional catalysts like Pd(PPh₃)₄ may not be active enough.
-
Advanced Catalyst Systems: Employing more electron-rich and sterically demanding phosphine ligands can significantly enhance catalytic activity.[3] Buchwald and Hartwig have developed several generations of biarylphosphine ligands that are highly effective for coupling unreactive aryl halides.[4][5]
-
Pre-catalysts: Consider using palladium pre-catalysts which are designed to generate the active Pd(0) species more efficiently in situ.[6]
-
-
Base Selection:
-
The choice of base is critical for activating the boronic acid partner.[7]
-
For substrates sensitive to strong bases, milder options like K₃PO₄ or Cs₂CO₃ are often effective.
-
In some cases, fluoride-based activators like KF can be beneficial, especially if base-labile functional groups are present.[7]
-
-
Solvent and Temperature:
-
Aprotic polar solvents like dioxane, DMF, or toluene are commonly used. The addition of a small amount of water can sometimes be beneficial for Suzuki couplings.[6]
-
Increasing the reaction temperature can provide the necessary activation energy, but monitor for potential decomposition of starting materials or products.
-
-
Alternative Boron Reagents:
-
If boronic acids are problematic, consider using more reactive organoboron reagents such as potassium trifluoroborates or MIDA boronates.[6] These reagents can offer improved stability and reactivity.
-
Q2: I'm observing significant debromination of my starting material. How can I prevent this side reaction?
A2: Debromination is a common side reaction, particularly under harsh reaction conditions or with certain catalyst systems.
Root Cause Analysis: Debromination can occur through a competing reaction pathway where the aryl halide is reduced instead of undergoing cross-coupling. This is often facilitated by the presence of a hydride source (e.g., from the solvent or base) and a catalyst that promotes this side reaction.[8][9]
Troubleshooting Strategies:
-
Optimize Reaction Conditions:
-
Lower Temperature: Running the reaction at the lowest effective temperature can often minimize debromination.
-
Choice of Base: Some bases can act as hydride donors. Consider switching to a non-hydridic base like K₃PO₄ or Cs₂CO₃.
-
Solvent Purity: Ensure your solvent is anhydrous and free of impurities that could act as hydride sources.
-
-
Ligand Modification:
-
The choice of ligand can influence the selectivity between cross-coupling and debromination. Electron-donating, bulky ligands often favor the desired cross-coupling pathway.
-
-
In Situ Halogen Exchange:
-
A novel strategy to overcome the low reactivity of aryl bromides is to convert them in situ to the more reactive aryl iodides. This can be achieved by adding a source of iodide (e.g., KI) to the reaction mixture.[10] This approach can dramatically increase reaction rates and yields.
-
Q3: My Buchwald-Hartwig amination with this compound is not proceeding. What are the key parameters to check?
A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with challenging substrates like this compound depends on careful optimization. [4][5][8][11]
Root Cause Analysis: Similar to Suzuki coupling, the oxidative addition of palladium to the C-Br bond is often the rate-limiting step. Additionally, the nature of the amine and the choice of base are critical.[12][13]
Troubleshooting Strategies:
-
Catalyst System:
-
Ligand Choice: The use of specialized biarylphosphine ligands is crucial. Ligands like XPhos, SPhos, or RuPhos are often highly effective for coupling with heteroaromatic halides.[14]
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common palladium sources.
-
-
Base Selection:
-
Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. For more sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring higher temperatures or longer reaction times.
-
-
Amine Substrate:
-
Primary and secondary amines can be used. The pKa of the amine will influence the reaction conditions required.
-
For less reactive amines, more forcing conditions (higher temperature, stronger base) may be necessary.
-
Q4: Are there alternatives to palladium-catalyzed reactions for functionalizing this compound?
A4: While palladium catalysis is the most common approach, other transition metals can also be effective.
Alternative Cross-Coupling Methods:
-
Nickel Catalysis: Nickel catalysts are known to be effective for cross-coupling reactions of aryl halides, including bromides and even the less reactive chlorides.[1][15] They can sometimes offer different reactivity and selectivity profiles compared to palladium.
-
Copper Catalysis: Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for forming C-N and C-O bonds. While they often require harsher conditions than palladium-catalyzed reactions, modern developments have led to milder protocols.
Experimental Protocols & Data
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
| Parameter | Condition | Rationale |
| Reactants | This compound (1 equiv.), Arylboronic acid (1.2-1.5 equiv.) | An excess of the boronic acid is used to drive the reaction to completion. |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | A common and effective palladium source. |
| Ligand | SPhos (4-10 mol%) | A bulky, electron-rich ligand to facilitate oxidative addition. |
| Base | K₃PO₄ (2-3 equiv.) | A moderately strong, non-nucleophilic base. |
| Solvent | Toluene/H₂O (10:1) | A common solvent system for Suzuki couplings. |
| Temperature | 80-110 °C | Higher temperatures are often required for unreactive bromides. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS. |
Step-by-Step Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in the toluene/water solvent mixture and sparging with inert gas.
-
Add the catalyst solution to the reaction vessel.
-
Heat the reaction mixture to the desired temperature and stir for the specified time.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound.
| Parameter | Condition | Rationale |
| Reactants | This compound (1 equiv.), Amine (1.2-1.5 equiv.) | An excess of the amine is used to favor product formation. |
| Catalyst | Pd₂(dba)₃ (1-3 mol%) | A common Pd(0) source. |
| Ligand | XPhos (2-6 mol%) | A highly active ligand for C-N bond formation. |
| Base | NaOtBu (1.5-2 equiv.) | A strong, non-nucleophilic base. |
| Solvent | Toluene or Dioxane | Anhydrous aprotic solvents are preferred. |
| Temperature | 80-110 °C | Elevated temperatures are often necessary. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS. |
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu to a dry reaction vessel.
-
Add this compound, the amine, Pd₂(dba)₃, and XPhos.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture with vigorous stirring.
-
After the reaction is complete, cool to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
Visualizing Reaction Pathways
Generalized Catalytic Cycle for Cross-Coupling Reactions
The following diagram illustrates the fundamental steps in a palladium-catalyzed cross-coupling reaction, such as Suzuki or Buchwald-Hartwig amination.
Caption: A systematic workflow for troubleshooting challenging cross-coupling reactions.
References
- Activation of aryl bromides for the Suzuki-Miyaura cross-coupling... - ResearchGate. (n.d.).
- Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - RSC Publishing. (2023, November 7).
- Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium | Organic Letters - ACS Publications. (n.d.).
- Decarboxylative Cross-Electrophile Coupling of (Hetero)Aromatic Bromides and NHP Esters. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC - NIH. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (n.d.).
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - Organic Chemistry Portal. (n.d.).
- B-Alkyl Suzuki Couplings - Macmillan Group. (2005, February 16).
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.).
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
- Cross-Coupling Reactions Guide. (n.d.).
- Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity - Beilstein Journals. (n.d.).
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - BJOC. (n.d.).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- Sonogashira coupling - Wikipedia. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
- The Buchwald-Hartwig Amination Reaction - YouTube. (2012, April 6).
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. (2014, March 17).
- Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023, August 2).
- Cross-coupling reaction - Wikipedia. (n.d.).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020, April 20).
- Organic Synthesis Routes. (n.d.).
- Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (n.d.).
- Synthetic routes used to compounds 1, 4, 6 and 7 and structure of 10 - ResearchGate. (n.d.).
- Synthetic Routes to Approved Drugs Containing a Spirocycle † - MDPI. (2023, May 20).
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. (2021, February 10).
- An efficient synthesis of 2H-1,4-benzoxazin-3(4H)-ones via Smiles rearrangement | Request PDF - ResearchGate. (2025, August 9).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. jmcct.com [jmcct.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. BJOC - Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity [beilstein-journals.org]
- 10. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04199A [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-Bromophthalazin-1(2H)-one
Welcome to the technical support center for the synthesis of 7-Bromophthalazin-1(2H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic intermediate. Here, we will delve into the common challenges, side reactions, and troubleshooting strategies that you may encounter during its synthesis. Our goal is to provide you with the in-depth technical insights and practical solutions needed to ensure the success of your experiments.
Introduction to the Synthesis and its Challenges
The synthesis of this compound is most commonly achieved through the condensation reaction of a 4-bromophthalic acid derivative, such as 4-bromophthalic anhydride, with hydrazine. While this reaction appears straightforward, its success is often contingent on the purity of the starting materials and precise control of reaction conditions. The presence of impurities in the starting materials or slight deviations in the protocol can lead to a variety of side reactions, resulting in reduced yields, complex purification procedures, and compromised product purity. This guide will address these potential pitfalls in a comprehensive question-and-answer format.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
Question: I am getting a very low yield of this compound. What are the likely causes and how can I improve it?
Answer: Low yields in this synthesis can often be attributed to several factors, ranging from the quality of your starting materials to the reaction conditions. Here’s a breakdown of potential causes and their solutions:
-
Incomplete Reaction: The condensation reaction may not have gone to completion. Ensure that you are using a sufficient excess of hydrazine hydrate and that the reaction is heated for an adequate amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of completion.
-
Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, excessively high temperatures can promote the formation of degradation products or side reactions. A typical reflux in a high-boiling solvent like ethanol or acetic acid is often employed.[1][2]
-
Poor Quality of Starting Material: The purity of your 4-bromophthalic acid or anhydride is paramount. If it contains significant amounts of non-reactive impurities, this will directly impact your theoretical yield.
-
Formation of Water-Soluble Intermediates: Incomplete cyclization can lead to the formation of the 4-bromophthaloyl hydrazide intermediate, which may have some solubility in the aqueous work-up, leading to loss of product.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of an Isomeric Impurity
Question: My final product shows two spots on TLC and two distinct peaks in the LC-MS with the same mass. What could be the second compound?
Answer: The most probable cause for this observation is the presence of the regioisomeric byproduct, 6-bromophthalazin-1(2H)-one .[3][4][5] This occurs when your starting material, 4-bromophthalic acid or its anhydride, is contaminated with 3-bromophthalic acid.
-
Root Cause: The synthesis of 4-bromophthalic acid from phthalic anhydride is a bromination reaction on an aromatic ring. While the reaction is directed to the 4-position, a lack of complete regioselectivity can lead to the formation of the 3-bromo isomer.[6][7] This isomeric impurity will then react with hydrazine in the same manner as the 4-bromo isomer, leading to the formation of 6-bromophthalazin-1(2H)-one.
-
Identification: The two isomers, 7-bromo- and 6-bromophthalazin-1(2H)-one, have the same molecular weight and will thus show the same mass in a mass spectrum. They can often be distinguished by their chromatographic behavior (TLC, HPLC) and spectroscopic data (NMR).
-
Solution:
-
Verify Starting Material Purity: Before starting the synthesis, it is crucial to verify the purity of the 4-bromophthalic acid or anhydride. This can be done using NMR or by converting a small sample to the corresponding dimethyl ester and analyzing it by GC-MS.
-
Purification of the Final Product: If the isomeric impurity is already present in your product, careful column chromatography is typically required for separation. Due to their similar polarities, this can be a challenging separation.
-
Reaction Scheme: Formation of Isomeric Impurities
Caption: Formation of isomeric byproducts from impure starting material.
Issue 3: Incomplete Cyclization and Intermediate Formation
Question: I observe an intermediate in my reaction mixture that is not the starting material or the product. What could it be?
Answer: A common side reaction in the synthesis of phthalazinones is incomplete cyclization, leading to the formation of a 4-bromo-2-(hydrazinocarbonyl)benzoic acid or its corresponding hydrazide-hydrazone. This happens when the initial nucleophilic attack of hydrazine on one of the carbonyl groups of the phthalic anhydride occurs, but the subsequent intramolecular condensation and dehydration to form the phthalazinone ring is slow or incomplete.
-
Mechanism: Hydrazine first acts as a nucleophile, opening the anhydride ring to form a hydrazide. For the reaction to proceed to the final product, the terminal nitrogen of the hydrazine moiety must then attack the remaining carboxylic acid group, followed by dehydration.
-
Factors Favoring Intermediate Formation:
-
Low Reaction Temperature: Insufficient thermal energy may not be enough to overcome the activation energy for the final cyclization step.
-
Incorrect pH: The cyclization step can be sensitive to the pH of the reaction medium.
-
Steric Hindrance: While less of a factor in this specific synthesis, steric hindrance around the reacting centers can slow down the cyclization.
-
-
Solution:
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: The choice of solvent can influence the reaction rate and work-up procedure. Common solvents include ethanol, n-butanol, and glacial acetic acid.[1][2] Acetic acid can be particularly effective as it can act as a catalyst for the dehydration step of the cyclization. However, its acidic nature may require neutralization during work-up.
Q2: Can I use 4-bromophthalic acid directly instead of the anhydride?
A2: Yes, 4-bromophthalic acid can be used directly. However, the reaction will produce two equivalents of water, which may require more forcing conditions to drive the reaction to completion. Using the anhydride is often preferred as it is more reactive and produces only one equivalent of water.
Q3: My product is colored. Is this normal?
A3: Pure this compound is typically an off-white to pale yellow solid. A significant color, such as brown or dark red, may indicate the presence of impurities or degradation products. These could arise from overheating the reaction or from impurities in the starting materials. Recrystallization or column chromatography should be employed to purify the product.
Q4: Are there any other potential side reactions I should be aware of?
A4: Besides isomeric impurities and incomplete cyclization, other less common side reactions could include:
-
Bis-phthalazinone formation: Under certain conditions, a molecule of hydrazine could react with two molecules of 4-bromophthalic anhydride, leading to a dimeric structure. This is more likely if the stoichiometry is not well-controlled.
-
Dehalogenation: While less common during the primary synthesis with hydrazine, subsequent steps involving catalysts like Palladium on carbon (Pd/C) could potentially lead to debromination.[8] It is important to be aware of this if you are planning further transformations of the product.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and the purity of your reagents.
Materials:
-
4-Bromophthalic anhydride (1.0 eq)
-
Hydrazine hydrate (1.2 - 1.5 eq)
-
Glacial Acetic Acid
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophthalic anhydride and glacial acetic acid.
-
Stir the suspension and slowly add hydrazine hydrate dropwise. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Pour the mixture into cold water to precipitate more product.
-
Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Table 1: Summary of Potential Side Products and their Identification
| Side Product | Plausible Cause | Identification Methods |
| 6-Bromophthalazin-1(2H)-one | Isomeric impurity (3-bromophthalic acid) in the starting material. | LC-MS (same mass, different retention time), NMR (different chemical shifts). |
| 4-Bromo-2-(hydrazinocarbonyl)benzoic acid | Incomplete cyclization due to low temperature or short reaction time. | LC-MS (different mass), IR (presence of both amide and carboxylic acid bands). |
| Bis-phthalazinone | Incorrect stoichiometry (insufficient hydrazine). | LC-MS (higher mass corresponding to the dimer). |
| Phthalazin-1(2H)-one | Dehalogenation (more likely in subsequent steps with catalysts). | LC-MS (lower mass corresponding to the debrominated product). |
References
- 3-bromophthalide. (n.d.). Organic Syntheses Procedure.
- 3-bromophthalic acid. (n.d.). LookChem.
- CN104496949A - Preparation method of 3-bromophthalide. (n.d.). Google Patents.
- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (2014). PMC.
- US4211710A - Process of preparing 3-bromophthalide. (n.d.). Google Patents.
- Phthalazinone. (n.d.).
- US4096143A - Process for producing phthalazinone and derivatives of the same. (n.d.). Google Patents.
- 6-Bromophthalazin-1(2h)-one | C8H5BrN2O | CID 11535918. (n.d.). PubChem.
- Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (2021). PubMed Central.
- Dehydrohalogenation Condensation Reaction of Phenylhydrazine with Cl-Terminated Si(111) Surfaces. (2016). ResearchGate.
- Dehydrohalogenation Condensation Reaction of Phenylhydrazine with Cl-Terminated Si(111) Surfaces. (2016). PubMed.
- Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing.
- Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing.
- Hydrazine-Halogen Exchange Strategy Toward N=N-Containing Compounds and Process Tracking for Mechanistic Insight. (2023). Organic Chemistry Portal.
- Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. (2021). Beilstein Journals.
- Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. (2015). PubMed.
- Synthesis of new phthalazinedione derivatives. (2017). Sciforum.
- Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal.
- Synthesis and Some Reactions of 4-Aryl-1 (2H)-Phthalazinones. (1988). Oriental Journal of Chemistry.
- 6-Bromophthalazin-1(2h)-one. (n.d.). PubChem.
- Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. (2021). Beilstein Journals.
- Review of Specific Chemical Interactions for Hydrazine Analysis and Proposed Adaptation for Microsensor Chemical Detection. (1988). DTIC.
- Investigating the reaction of PA and phenyl hydrazine. (n.d.). ResearchGate.
- US4962206A - Process for the preparation of 4-bromophthalic anhydride. (n.d.). Google Patents.
- US6194411B1 - 3(2H)-pyridazinone derivatives and pharmaceutical compositions containing these compounds. (n.d.). Google Patents.
- CN110590746A - A kind of preparation method of low impurity vonoprazan fumarate. (n.d.). Google Patents.
Sources
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. 6-Bromophthalazin-1(2h)-one | C8H5BrN2O | CID 11535918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. data.epo.org [data.epo.org]
- 6. 3-Bromophthalic anhydride synthesis - chemicalbook [chemicalbook.com]
- 7. Cas 116-69-8,3-bromophthalic acid | lookchem [lookchem.com]
- 8. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-Bromophthalazin-1(2H)-one Catalyst Selection and Optimization
Welcome to the technical support center for 7-Bromophthalazin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for catalyst selection and optimization in reactions involving this versatile scaffold. Phthalazinones are a significant class of nitrogen-containing heterocyclic compounds, valued for their wide range of pharmacological activities, making them an attractive core for drug discovery and development.[1][2] This guide will address common challenges encountered during the catalytic functionalization of this compound, with a focus on palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
General Considerations
Q1: What are the primary catalytic applications of this compound?
A1: this compound is predominantly used as a substrate in various palladium-catalyzed cross-coupling reactions to introduce molecular diversity. The bromine atom at the 7-position serves as a versatile handle for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Key applications include:
-
Suzuki-Miyaura Coupling: To form biaryl structures by coupling with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the synthesis of 7-amino-substituted phthalazinones.[3]
-
Heck Coupling: For the introduction of alkenyl groups.
-
Sonogashira Coupling: To append alkyne moieties.
These reactions are foundational in medicinal chemistry for generating libraries of novel compounds for biological screening.[1][4]
Q2: What are the key structural features of this compound that influence its reactivity in catalytic reactions?
A2: The reactivity of this compound is influenced by several factors:
-
Electron-Rich Heterocycle: The phthalazinone core is an electron-rich aromatic system, which can impact the oxidative addition step in palladium catalysis.[5]
-
Presence of Heteroatoms: The two nitrogen atoms in the phthalazinone ring can potentially coordinate to the metal center of the catalyst, which may affect catalyst activity.[3][6]
-
Lactam-Lactim Tautomerism: The phthalazinone moiety exists in a tautomeric equilibrium, which can influence its electronic properties and coordination behavior.[3]
Understanding these features is crucial for selecting the appropriate catalyst system and reaction conditions.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section addresses specific issues that may arise during palladium-catalyzed cross-coupling reactions with this compound.
Low or No Product Yield
Q3: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the potential causes and how can I troubleshoot this?
A3: Low or no yield in a Suzuki-Miyaura coupling is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Caption: Simplified mechanism of palladium-catalyzed dehalogenation.
Causes and Solutions for Dehalogenation:
-
Hydride Source: Dehalogenation occurs when the palladium intermediate, after oxidative addition, acquires a hydride ligand which then undergoes reductive elimination with the aryl group. [7]Potential hydride sources include:
-
Solvents: Alcohols (e.g., isopropanol) or even ethers like THF can act as hydride donors.
-
Bases: Some bases or impurities within them can be a source of hydrides.
-
Water: Traces of water in the presence of a base can also lead to hydride formation.
-
-
Troubleshooting Strategies:
-
Solvent Choice: Use a non-protic, anhydrous solvent like toluene or dioxane.
-
Base Purity: Employ a high-purity base.
-
Reaction Rate: If the desired cross-coupling is slow, dehalogenation can become a more prominent side reaction. Optimizing the catalyst system to accelerate the productive catalytic cycle (see Q3) can minimize dehalogenation. Using more electron-rich and bulky ligands can often favor the desired coupling over dehalogenation.
-
Q5: My Suzuki-Miyaura reaction is producing a significant amount of a biaryl byproduct derived from the boronic acid (homocoupling). How can I minimize this?
A5: The formation of a homocoupled boronic acid product is typically caused by the presence of oxygen or other oxidants in the reaction mixture. [7] Causes and Solutions for Homocoupling:
-
Oxygen Contamination: Oxygen can promote the oxidative homocoupling of boronic acids, often mediated by palladium.
-
Palladium(II) Species: The presence of Pd(II) species at the start of the reaction (if using a Pd(II) pre-catalyst) can also lead to homocoupling before the catalytic cycle is fully established. [7]
-
Troubleshooting Strategies:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure the reaction vessel and solvents are thoroughly deoxygenated.
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) pre-catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce initial homocoupling compared to Pd(II) sources.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
-
Experimental Protocols
General Procedure for a Screening Suzuki-Miyaura Reaction:
-
To a dry reaction vial, add this compound (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if required, e.g., SPhos, 4-10 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., dioxane/water 4:1, 0.1-0.2 M) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with stirring for the specified time (e.g., 4-24 hours).
-
Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Analyze the crude reaction mixture by LC-MS and/or ¹H NMR to determine conversion and identify major products and byproducts.
This general protocol provides a starting point for optimization. The specific conditions will need to be tailored for each substrate combination.
References
- Developing Ligands for Palladium(II)
- This compound Formula - ECHEMI
- Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity - Beilstein Journals
- Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed
- Optimization of the reaction conditions a Catalysts.
- Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit
- A Catalogue of Orthogonal Complementary Ligand Pairings for Palladium(II) Complexes - PMC - PubMed Central
- Palladium (II)
- 6-Bromophthalazin-1(2H)-one - Fluorochem
- Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PubMed Central
- 6-Bromophthalazin-1(2h)-one | C8H5BrN2O - PubChem
- Design and syntheses of novel phthalazin-1(2H)-one derivatives as acetohydroxyacid synthase inhibitors - PubMed
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing)
- A Catalogue of Orthogonal Complementary Ligand Pairings for Palladium(II) Complexes - Wiley Online Library
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals - ResearchG
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchG
- ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery - Wiley Online Library
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit
- Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of C
- Mizoroki-Heck cross-coupling - Palladium based catalysts and oper
- Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions - NIH
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing)
- This compound - CAS:152265-57-1 - Sunway Pharm Ltd
- This compound [P81508] - ChemUniverse
- Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction - MDPI
- 4-Bromophthalazin-1(2H)-one - ChemScene
- Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of C
- Suzuki Coupling - Organic Chemistry Portal
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
- 1(2H)-Phthalazinone | C8H6N2O - PubChem
- 6-Bromophthalazin-1(2H)-One CAS 75884-70-7 - Home Sunshine Pharma
Sources
- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
Technical Support Center: Spectroscopic Analysis of 7-Bromophthalazin-1(2H)-one
Welcome to the technical support center for the spectroscopic analysis of 7-Bromophthalazin-1(2H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this and similar heterocyclic compounds. Here, we address common and complex issues encountered during spectroscopic characterization, blending foundational principles with practical, field-tested solutions in a direct question-and-answer format.
Part 1: Foundational Troubleshooting - Purity and Sample Integrity
Before delving into technique-specific issues, it's crucial to address the most common source of error: the sample itself. Inconsistent or impure samples will invariably lead to confusing spectroscopic data.
Q1: My spectroscopic results are inconsistent across batches. Where should I start?
A1: Inconsistent results almost always point to variations in sample purity or form. This compound is typically synthesized via bromination of the parent phthalazinone, a process that can yield impurities.
-
Potential Impurities:
Recommended Action: Begin with a simple purity check using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A single, well-defined spot/peak is a good indicator of high purity. If multiple spots/peaks are observed, purification via column chromatography or recrystallization is necessary.
Part 2: Technique-Specific Troubleshooting FAQs
This section addresses specific challenges you might face with common spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation, but the spectra of heterocyclic compounds can be complex.
Q2: The aromatic region of my ¹H NMR spectrum is crowded and difficult to interpret. Why is that, and how can I assign the peaks?
A2: The aromatic signals for this compound are expected between 7.5 and 8.5 ppm. The complexity arises from a combination of the bromine substituent's electronic effects and the potential for second-order coupling.
-
Causality: The bromine atom is electron-withdrawing and influences the chemical shifts of adjacent protons. Protons on the brominated ring will have distinct chemical shifts and coupling constants (J-values), leading to complex splitting patterns (e.g., doublets, doublet of doublets).
-
Troubleshooting Steps:
-
Use a High-Field Spectrometer: A higher field strength (e.g., 400 MHz or higher) will increase the separation between peaks, simplifying the spectrum.[4]
-
Perform 2D NMR: A COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other, allowing you to trace the connectivity within the aromatic rings. An HSQC/HMBC experiment can correlate protons to their attached carbons, providing definitive assignments.
-
Consider the Solvent: The spectrum is typically recorded in DMSO-d₆.[5] The broad singlet for the N-H proton is usually observed far downfield (>12 ppm).
-
Q3: I see more than one set of peaks in my ¹H or ¹³C NMR spectrum. What could be the cause?
A3: This phenomenon can be attributed to a few key factors:
-
Tautomerism: Phthalazinones can exist in lactam-lactim tautomeric forms. While the lactam form (ketone) is generally predominant, experimental conditions (solvent, temperature) could allow for the observation of the lactim (enol) form.
-
Isomeric Impurities: As mentioned in Q1, the presence of other bromo-isomers is a common issue in synthesis.[1] Each isomer will have a unique set of NMR signals.
-
Restricted Rotation: If you have derivatized the nitrogen, restricted rotation around newly formed single bonds can lead to distinct NMR signals for atoms that would otherwise be equivalent (rotamers).
Workflow for NMR Troubleshooting
Caption: General workflow for troubleshooting NMR spectra.
Mass Spectrometry (MS)
Q4: I see two strong peaks in my mass spectrum for the molecular ion, separated by 2 m/z units. Is my sample contaminated?
A4: No, this is the expected and definitive signature of a monobrominated compound.
-
Causality: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance (50.7% and 49.3%, respectively). Therefore, your compound exists as a near-equal mixture of molecules containing ⁷⁹Br and ⁸¹Br. The mass spectrometer resolves these, resulting in two peaks:
-
M+ peak: Corresponds to the molecule with ⁷⁹Br.
-
[M+2]+ peak: Corresponds to the molecule with ⁸¹Br.
-
-
Validation: The relative intensity of the M+ and [M+2]+ peaks should be approximately 1:1. This pattern is a powerful tool for confirming the presence of a single bromine atom in your structure.[6][7]
Caption: Isotopic distribution of bromine leads to a characteristic M/M+2 pattern in MS.
Q5: My base peak is not the molecular ion. How do I interpret the fragmentation pattern?
A5: In Electron Impact (EI) mass spectrometry, the molecular ion is often unstable and fragments into smaller, more stable ions.[8] For this compound, common fragmentation pathways include:
-
Loss of CO: A common fragmentation for cyclic ketones and amides, leading to a peak at [M-28]+.
-
Loss of N₂: Cleavage of the diazine ring can lead to a loss of N₂, resulting in a peak at [M-28]+.
-
Loss of Br•: Cleavage of the C-Br bond results in a peak at [M-79/81]+. This fragment will not have the bromine isotope pattern.
Analyzing these fragments can help confirm the different parts of the molecular structure.
Infrared (IR) Spectroscopy
Q6: My N-H or C=O stretching frequencies are broader or shifted compared to the literature values. What does this mean?
A6: The positions of N-H and C=O bands are highly sensitive to their environment, particularly hydrogen bonding.
-
Causality: In the solid state or in concentrated solutions, extensive intermolecular hydrogen bonding can occur between the N-H group of one molecule and the C=O group of another. This weakens the bonds, causing the stretching frequencies to decrease (shift to a lower wavenumber) and the peaks to broaden.
-
Troubleshooting Steps:
-
Check Sample Preparation: If using a KBr pellet, ensure both the KBr and your sample are completely dry. Absorbed water can introduce broad O-H signals around 3400 cm⁻¹ and interfere with the N-H region.[9][10]
-
Dilution Study: Acquire spectra in a non-polar solvent (like CCl₄ or CHCl₃) at different concentrations. As you dilute the sample, intermolecular hydrogen bonding decreases, and you should see the C=O and N-H bands shift to higher wavenumbers and become sharper.[11]
-
UV-Visible (UV-Vis) Spectroscopy
Q7: How can I use UV-Vis spectroscopy for this compound, and what do I do if my absorbance maxima (λ_max) don't match expected values?
A7: UV-Vis spectroscopy is useful for quantitative analysis and for confirming the presence of the conjugated π-electron system in the phthalazinone core.[12] You should expect to see strong absorptions corresponding to π→π* transitions.
-
Causality of Shifts: The position of λ_max is sensitive to the solvent and pH.
-
Solvent Polarity: Changing solvent polarity can stabilize the ground or excited state differently, causing a shift in λ_max (solvatochromism).
-
pH: The compound has an acidic N-H proton. In basic solutions, deprotonation can occur, altering the conjugated system and causing a significant shift in the absorption spectrum.
-
-
Troubleshooting Steps:
-
Standardize Conditions: Always report the solvent and pH (if applicable) used for the measurement. For consistency, use a standard spectroscopic grade solvent like methanol or ethanol.
-
Check for Impurities: Highly conjugated impurities can have strong UV absorbances and may obscure or shift the apparent λ_max of your compound. Use HPLC-UV to correlate peaks with their UV spectra.
-
Part 3: Reference Data and Protocols
Expected Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound based on its structure and data from analogous compounds. Actual values may vary slightly based on solvent and instrumentation.
| Technique | Feature | Expected Value / Observation | Notes |
| ¹H NMR | Aromatic Protons | δ 7.5 - 8.5 ppm | Complex splitting patterns. Use 2D NMR for full assignment. |
| N-H Proton | δ > 12 ppm (broad singlet) | In DMSO-d₆. May exchange with D₂O. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~160 ppm | Position can be influenced by H-bonding. |
| Aromatic Carbons | δ 120 - 145 ppm | C-Br carbon will be further downfield. | |
| IR | N-H Stretch | 3100 - 3300 cm⁻¹ (broad) | Broad due to hydrogen bonding. |
| C=O Stretch | 1650 - 1670 cm⁻¹ (strong) | The exact position is sensitive to the physical state and H-bonding.[13] | |
| C=C/C=N Stretches | 1450 - 1600 cm⁻¹ | Aromatic ring vibrations. | |
| MS (EI) | Molecular Ion | m/z 224 & 226 | M+ and [M+2]+ peaks with ~1:1 intensity due to ⁷⁹Br/⁸¹Br.[6] |
| UV-Vis | λ_max | ~280 - 320 nm | In ethanol/methanol. Corresponds to π→π* transitions of the conjugated system.[14] |
Standard Operating Protocols
Protocol 1: NMR Sample Preparation (for 400 MHz Spectrometer)
-
Weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆).
-
Cap the tube and vortex gently until the sample is fully dissolved. A brief period in a sonicator bath can aid dissolution.
-
Insert the tube into the spectrometer and allow it to equilibrate to the probe temperature before analysis.
Protocol 2: High-Resolution MS (ESI) Sample Preparation
-
Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution 100-fold with the same solvent to a final concentration of 10 µg/mL.
-
If desired, add 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode) to the final solution to promote ionization.[15]
-
Infuse the sample directly into the mass spectrometer or inject via an HPLC system.
References
- Jawor, M. L., Ahmed, B. M., & Mezei, G. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Royal Society of Chemistry.
- Journal of Chemical Research. (2012). Synthesis and Spectral Characterization of Some Phthalazinone Derivatives.
- Yeh, Y.-C., et al. (2016). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. PMC.
- Abdel-Ghani, T. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. NIH.
- PubMed. (n.d.). Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity.
- Phenomenex. (2014). Troubleshooting Guide.
- PubMed. (2024). A validated approach for analysis of heterocyclic aromatic compounds in sediment samples.
- Beilstein Journals. (n.d.). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity.
- Phenomenex. (n.d.). Troubleshooting Guide.
- ResearchGate. (n.d.). UV/Vis spectrum of 1 in methanol solution.
- ResearchGate. (n.d.). Molecular peaks of bromide compounds.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- YouTube. (2015). Mass Spectrometry Fragmentation Part 1.
- PubMed Central. (n.d.). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents.
- PubChem. (n.d.). 6-Bromophthalazin-1(2h)-one.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Pearson. (n.d.). Aromatic Heterocycles Practice Problems.
- ResearchGate. (2016). Problem in IR spectroscopy analysis?.
- ResearchGate. (n.d.). 1 H NMR spectrum of compound 7.
- Journal of Pharmaceutical Research International. (n.d.). Current Focus on Utilization of UV-Visible Spectroscopy in Multiple Pharma Research.
- Baran Lab, The Scripps Research Institute. (n.d.). Heterocyclic Chemistry.
- Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry.
- MSU Chemistry. (n.d.). UV-Visible Spectroscopy.
- YouTube. (n.d.). How To Troubleshoot Bad FTIR Spectra?.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- Spectroscopy Online. (n.d.). Common Problems with FT-IR Instruments and How to Avoid Them.
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- Master Organic Chemistry. (2016). IR Spectroscopy: 4 Practice Problems.
Sources
- 1. BJOC - Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity [beilstein-journals.org]
- 2. chemscene.com [chemscene.com]
- 3. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. amhsr.org [amhsr.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. uab.edu [uab.edu]
Technical Support Center: Improving the Solubility of 7-Bromophthalazin-1(2H)-one for Assays
Welcome to the technical support center for 7-Bromophthalazin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of this compound's low aqueous solubility in experimental assays. By providing a combination of frequently asked questions and detailed troubleshooting protocols, this document will equip you with the knowledge to develop a robust and reliable solubilization strategy.
Frequently Asked Questions (FAQs)
Q1: I've prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. Why is this happening?
A1: This phenomenon, often called "precipitation upon dilution" or "crashing out," is common for compounds that are highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) but have poor solubility in water.[1] When the concentrated DMSO stock is introduced into the aqueous buffer, the solvent environment changes dramatically. The high concentration of water, a poor solvent for your compound, cannot maintain it in solution, leading to the formation of a precipitate.[2]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: To avoid solvent-induced artifacts or cytotoxicity, the final concentration of DMSO in your assay should be kept to a minimum. For most cell lines, a final DMSO concentration of less than 0.5% is recommended, with an ideal target of 0.1% or lower.[3][4] It is crucial to always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO but without the test compound. This will help you to distinguish the effects of the compound from those of the solvent.[4]
Q3: How does the pH of the aqueous buffer affect the solubility of this compound?
Q4: Can I use other solvents besides DMSO to prepare my stock solution?
A4: Yes, other organic solvents can be used, but their compatibility with your specific assay must be considered. Solvents like ethanol, isopropanol, or acetonitrile can be effective. However, they may also exhibit cellular toxicity or interfere with assay components at higher concentrations than DMSO. Therefore, it is essential to perform thorough validation and include appropriate solvent controls.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
If you are encountering solubility issues with this compound, this guide provides a systematic workflow to identify an effective solubilization strategy.
Step 1: Stock Solution Preparation Best Practices
A well-prepared, high-quality stock solution is the foundation of any successful experiment.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Facilitate dissolution by gentle vortexing or sonication in a water bath for 5-10 minutes. Visually inspect the solution to ensure all solid material has dissolved.
-
Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and moisture absorption. DMSO is hygroscopic, and water uptake can decrease the solubility of your compound over time.[6]
Step 2: Systematic Testing of Solubilization Strategies
The following diagram illustrates a decision-making workflow for troubleshooting solubility issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ziath.com [ziath.com]
Technical Support Center: 7-Bromophthalazin-1(2H)-one Synthesis
A Guide for Researchers and Drug Development Professionals on Minimizing Impurities
Welcome to the technical support center for the synthesis of 7-Bromophthalazin-1(2H)-one. As Senior Application Scientists, we understand the critical importance of purity in pharmaceutical intermediates. This guide is designed to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your synthetic protocols, ensuring the highest quality of your final product. We will delve into the causality behind experimental choices and provide self-validating systems to enhance the robustness of your work.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Question 1: My final product shows a significant amount of unreacted 5-bromo-2-formylbenzoic acid. How can I drive the reaction to completion?
Answer:
Incomplete conversion is a common issue stemming from several factors related to reaction kinetics and equilibrium. The core of this synthesis is the condensation reaction between 5-bromo-2-formylbenzoic acid and hydrazine[1]. To improve your yield and minimize starting material carryover, consider the following:
-
Hydrazine Stoichiometry: While theory suggests a 1:1 molar ratio, using a slight excess of hydrazine hydrate (e.g., 1.1 to 1.5 equivalents) can shift the equilibrium towards the product. However, a large excess can complicate purification, so this should be optimized.
-
Reaction Temperature and Time: The reaction typically requires heating to proceed at an adequate rate. A temperature of 95-100°C is often cited[1]. If you are observing incomplete conversion, consider incrementally increasing the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.
-
Purity of Starting Materials: Ensure the 5-bromo-2-formylbenzoic acid is of high purity. Impurities in the starting material can inhibit the reaction. Similarly, verify the concentration of your hydrazine hydrate solution, as it can degrade over time.
Caption: Troubleshooting workflow for incomplete reaction conversion.
Question 2: My mass spectrometry results indicate the presence of a dibrominated species. What is the source of this impurity and how can I avoid it?
Answer:
The formation of a dibrominated phthalazinone is a potential side reaction if your synthesis route involves the bromination of a phthalazinone precursor. While the primary synthesis involves building the ring from an already brominated starting material, alternative routes might involve brominating phthalazin-1(2H)-one directly. In such cases, over-bromination can occur.
-
Mechanism of Formation: The phthalazinone ring system is activated towards electrophilic substitution. The first bromine atom attaches at the 7-position (or another available position depending on the starting material). However, if the reaction conditions are too harsh or the stoichiometry of the brominating agent is too high, a second bromine atom can be added to another activated position on the aromatic ring.
-
Preventative Measures:
-
Control Stoichiometry: Use a precise molar equivalent of your brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂). A slight sub-stoichiometric amount (e.g., 0.95 eq) might even be preferable, accepting a small amount of unreacted starting material which is often easier to remove than a dibrominated side product.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Exothermic bromination reactions can lead to temperature spikes, promoting over-bromination. Consider adding the brominating agent slowly or in portions to maintain control.
-
Choice of Brominating Agent: NBS is often a milder and more selective brominating agent than liquid bromine.
-
Question 3: I'm observing an impurity with the same mass as my product but with a different retention time in HPLC. What could this be?
Answer:
This is likely a regioisomer, such as 6-Bromophthalazin-1(2H)-one. The formation of regioisomers is highly dependent on the starting materials and the synthetic route. If you start from 3-bromophthalic anhydride, for instance, the initial reaction with hydrazine can potentially lead to the formation of both 6-bromo and 7-bromo isomers.
-
Controlling Regioselectivity:
-
Use a Regio-defined Starting Material: The most effective way to prevent regioisomers is to use a starting material where the regiochemistry is already unambiguously set. 5-bromo-2-formylbenzoic acid is an excellent precursor because the positions of the formyl and carboxyl groups direct the cyclization with hydrazine to form the 7-bromo isomer exclusively[1].
-
Purification: If isomer formation is unavoidable, purification can be challenging due to their similar physical properties. Reverse-phase HPLC or careful column chromatography with a shallow solvent gradient may be required to achieve separation. Recrystallization might also be effective if one isomer is significantly less soluble in a particular solvent system.
-
| Impurity Name | Potential Source | Recommended Analytical Technique |
| 5-bromo-2-formylbenzoic acid | Incomplete reaction | HPLC, LC-MS, ¹H NMR |
| 6-Bromophthalazin-1(2H)-one | Use of non-regiospecific starting materials | HPLC, LC-MS, ¹H NMR (aromatic region) |
| Dibromophthalazin-1(2H)-one | Over-bromination side reaction | LC-MS (for mass confirmation) |
| Phthalazin-1(2H)-one | Debromination side reaction[2] | LC-MS, HPLC |
| N,N'-dialkylation dimers | Side reaction during subsequent alkylation steps[3][4] | LC-MS |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to produce high-purity this compound?
The most direct and regioselective method reported is the condensation of 5-bromo-2-formylbenzoic acid with hydrazine hydrate in a suitable solvent like water or ethanol. The reaction is typically heated to reflux for a few hours. This route is advantageous as it avoids the formation of the 6-bromo isomer.
Caption: Synthesis of this compound.
Q2: What are the best practices for purifying the crude product?
Recrystallization is the most common and effective method for purifying the final product. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Isopropyl alcohol has been mentioned as a solvent in related syntheses[1]. Washing the filtered solid with cold water and/or a non-polar solvent like hexanes can help remove residual impurities. If recrystallization is insufficient, column chromatography on silica gel may be necessary.
Q3: Which analytical techniques are essential for quality control?
A combination of techniques is recommended to ensure purity, identity, and quality.
-
HPLC/UPLC: This is the primary tool for assessing purity and quantifying impurities. A well-developed method can separate the main product from starting materials, side products, and isomers.
-
LC-MS: Provides mass confirmation of the main peak and helps in the identification of unknown impurity peaks.
-
¹H NMR: Confirms the chemical structure of the compound. The number of protons, their splitting patterns, and chemical shifts in the aromatic region are characteristic of the 7-bromo substitution pattern.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Q4: What safety precautions should be taken during this synthesis?
-
Hydrazine: Hydrazine is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Brominating Agents (if used): Bromine and NBS are corrosive and toxic. Handle with extreme care in a fume hood.
-
General Precautions: Standard laboratory safety practices should be followed, including wearing PPE at all times.
Experimental Protocol: Synthesis from 5-bromo-2-formylbenzoic acid
This protocol is a representative procedure based on literature precedents[1].
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-formylbenzoic acid (1.0 eq).
-
Solvent Addition: Add deionized water or ethanol to the flask (approx. 10 mL per gram of starting material).
-
Reagent Addition: While stirring, add hydrazine hydrate (1.2 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 95-100°C) for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If the product remains in solution, the addition of cold water can induce precipitation.
-
Washing: Wash the filtered solid sequentially with cold deionized water and a small amount of cold ethanol or isopropyl alcohol to remove water-soluble and organic-soluble impurities.
-
Drying: Dry the white to off-white solid under vacuum to a constant weight.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., isopropyl alcohol) to obtain high-purity this compound.
References
- PrepChem. Synthesis of 6-bromo-7-hydroxy-1(2H)-phthalazinone.
- Beilstein Journals. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity.
- PubMed Central. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents.
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
- ResearchGate. New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one.
- ResearchGate. (PDF) Amino- and polyaminophthalazin-1(2 H )-ones: synthesis, coordination properties, and biological activity.
- Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation.
- MDPI. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents.
- PubChem. 6-Bromophthalazin-1(2h)-one.
Sources
- 1. echemi.com [echemi.com]
- 2. BJOC - Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity [beilstein-journals.org]
- 3. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: 7-Bromophthalazin-1(2H)-one Reaction Workup and Purification
Welcome to the technical support center for 7-Bromophthalazin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the reaction workup and purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful isolation of high-purity this compound.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the workup and purification of this compound, offering explanations and actionable solutions.
Issue 1: The product precipitates as an oil or a gummy solid, not a filterable crystal.
-
Potential Cause: This often indicates the presence of impurities that are inhibiting crystallization or that the product is crashing out of solution too quickly. The solvent system may also be inappropriate for clean precipitation.
-
Solution:
-
Controlled Precipitation: Instead of rapidly quenching the reaction, try cooling the mixture slowly to room temperature, and then further to 0-5 °C in an ice bath. This encourages the formation of more ordered, crystalline solids.
-
Solvent Addition: If the reaction was performed in a solvent in which the product is moderately soluble (e.g., ethanol, isopropanol), the addition of a non-solvent like ice-cold water can induce precipitation.[1] Add the anti-solvent dropwise with vigorous stirring to avoid shock-cooling and oiling out.
-
pH Adjustment: Ensure the pH of the solution is near neutral before precipitation, unless the protocol specifies otherwise. Highly acidic or basic conditions can affect the protonation state and solubility of the phthalazinone.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. This can create nucleation sites and induce crystallization.
-
Issue 2: Low yield of the isolated product after filtration.
-
Potential Cause: The product may have significant solubility in the reaction or washing solvents. Incomplete reaction or the formation of soluble byproducts are other possibilities.
-
Solution:
-
Solvent Selection: Wash the filtered solid with a minimal amount of a cold, appropriate solvent in which the product has low solubility. Water or a mixture of ethanol and water are often suitable choices.[1]
-
Mother Liquor Analysis: Concentrate the filtrate (mother liquor) and analyze a small sample by TLC or LC-MS to check for the presence of the desired product. If a significant amount is present, a second crop of crystals may be obtained by concentrating the filtrate and allowing it to stand, or by performing an extraction.
-
Reaction Optimization: Re-evaluate the reaction conditions (temperature, time, stoichiometry of reagents) to ensure complete conversion of the starting material. The synthesis of phthalazinones often involves the cyclocondensation of a 2-acylbenzoic acid derivative with hydrazine.[2][3]
-
Issue 3: The final product is discolored (e.g., yellow, brown, or pink).
-
Potential Cause: Discoloration often points to the presence of colored impurities, which could be residual reagents, byproducts, or degradation products.
-
Solution:
-
Recrystallization: This is a highly effective method for removing colored impurities. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.
-
Activated Carbon Treatment: During recrystallization, a small amount of activated carbon (charcoal) can be added to the hot solution to adsorb colored impurities. The hot solution is then filtered through a pad of celite to remove the carbon before cooling.
-
Washing: If the discoloration is due to residual reagents like excess halogen, washing the organic layer with a reducing agent solution (e.g., sodium thiosulfate) during an extractive workup can help.
-
Issue 4: Presence of an unexpected byproduct in the NMR or LC-MS analysis.
-
Potential Cause: Side reactions can lead to various byproducts. For instance, in reactions involving N-alkylation, dimer formation is a possibility.[4] In palladium-catalyzed reactions, debromination can occur, leading to the formation of the parent phthalazinone.[5]
-
Solution:
-
Column Chromatography: This is the most versatile purification technique for separating the desired product from closely related impurities.[6][7] Silica gel is a common stationary phase for phthalazinone derivatives.
-
Reaction Condition Control: To minimize byproduct formation, carefully control the reaction temperature, reagent addition rate, and stoichiometry. For example, in N-alkylation, using an excess of the alkylating agent can sometimes favor the desired product over dimer formation.[4]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and molecular weight of this compound?
This compound is typically a white to off-white solid.[1] Its molecular formula is C8H5BrN2O, corresponding to a molecular weight of approximately 225.04 g/mol .[8][9]
Q2: What are the key safety precautions when working with this compound and its precursors?
Like many bromo-organic compounds, this compound should be handled with care. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The synthesis often involves hydrazine or its derivatives, which are toxic and should be handled in a well-ventilated fume hood.
Q3: How can I effectively remove residual hydrazine from my product?
Residual hydrazine is a common process impurity that needs to be controlled. A robust workup procedure is key. A controlled crystallization process, where the product crystallizes out of the solution, can help minimize the entrainment of hydrazine.[2][3] Thoroughly washing the filtered solid with a suitable solvent, such as water or ethanol, is also crucial.
Q4: Is this compound susceptible to hydrolysis?
The phthalazinone core can be susceptible to hydrolysis under harsh acidic or basic conditions, although it is generally more stable than imines or simple hydrazones.[10] Hydrolysis rates can be influenced by pH.[11][12] It is best to maintain a near-neutral pH during aqueous workup unless a specific protocol dictates otherwise.
Q5: What are the recommended storage conditions for this compound?
It is recommended to store this compound at room temperature in a tightly sealed container, protected from light and moisture.[13]
III. Experimental Protocols and Data
A. General Reaction Workup Protocol
This protocol outlines a typical workup procedure following the synthesis of this compound from a suitable precursor, such as 5-bromo-2-formylbenzoic acid and hydrazine hydrate.[1]
Step-by-Step Methodology:
-
Cooling and Precipitation: Upon completion of the reaction (monitored by TLC or LC-MS), allow the reaction mixture to cool to room temperature.
-
Inducing Crystallization: If the product does not precipitate spontaneously, add ice-cold water to the reaction mixture with vigorous stirring.[1]
-
Filtration: Collect the resulting precipitate by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold water and then a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the solid product under vacuum to a constant weight.
B. Purification Strategy 1: Recrystallization
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetic acid, DMF/water mixtures) at room temperature and upon heating.
-
Dissolution: In an appropriately sized flask, add the chosen solvent to the crude this compound and heat the mixture to reflux with stirring until the solid completely dissolves. Use a minimal amount of hot solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to reflux for a few minutes.
-
Hot Filtration (if decolorized): Filter the hot solution through a pre-warmed funnel with fluted filter paper or a pad of celite to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.
C. Purification Strategy 2: Column Chromatography
This method is ideal for separating the target compound from byproducts with similar solubility properties.[6][7]
Step-by-Step Methodology:
-
Stationary Phase and Eluent Selection: For silica gel chromatography, a common stationary phase, start with a non-polar solvent system and gradually increase the polarity. A typical eluent system could be a gradient of ethyl acetate in hexane or dichloromethane/methanol. Use thin-layer chromatography (TLC) to determine the optimal eluent composition that provides good separation (target Rf value of 0.2-0.3).[6]
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, non-polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
| Purification Method | Typical Solvents | Advantages | Disadvantages |
| Recrystallization | Ethanol, Isopropanol, Acetic Acid, DMF/Water | Simple, cost-effective, good for removing small amounts of impurities. | Can lead to significant product loss in the mother liquor; may not be effective for impurities with similar solubility. |
| Column Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol | High resolution, capable of separating complex mixtures and closely related byproducts. | More time-consuming, requires larger volumes of solvent, potential for product loss on the column. |
IV. Visualized Workflows
General Workup and Purification Workflow
Caption: General workflow for the workup and purification of this compound.
Troubleshooting Logic for Low Purity
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. flinnsci.com [flinnsci.com]
- 8. This compound | 152265-57-1 [chemicalbook.com]
- 9. This compound - CAS:152265-57-1 - Sunway Pharm Ltd [3wpharm.com]
- 10. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of the acid hydrolysis of diazepam, bromazepam, and flunitrazepam in aqueous and micellar systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 6-Bromophthalazin-1(2H)-One CAS 75884-70-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Technical Support Center: Solvent Effects on 7-Bromophthalazin-1(2H)-one Reactions
Welcome to the technical support guide for reactions involving 7-Bromophthalazin-1(2H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in achieving successful experimental outcomes. The following sections provide answers to frequently asked questions and troubleshooting advice for common challenges encountered during the chemical modification of this important heterocyclic scaffold.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental for creating C-C and C-N bonds with this compound. Solvent choice is paramount as it influences catalyst stability, reagent solubility, and reaction kinetics.[1][2]
Frequently Asked Questions & Troubleshooting
Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving a low yield. How can the solvent be the problem?
Answer: Low yields in Suzuki-Miyaura couplings are frequently linked to suboptimal solvent choice for several reasons:
-
Reagent Incompatibility: A successful Suzuki reaction requires a solvent system that can adequately dissolve three dissimilar components: the polar, heterocyclic this compound, the often nonpolar arylboronic acid, and the inorganic base (e.g., K₂CO₃, K₃PO₄).[2][3]
-
Poor Base Activation: The base is crucial for activating the boronic acid in the transmetalation step. Most inorganic bases have poor solubility in purely organic solvents. Therefore, biphasic systems are often optimal.[4] A mixture of an ethereal solvent like 1,4-dioxane or THF with water (e.g., in a 4:1 to 5:1 ratio) is a common and effective starting point.[4] The water dissolves the base, while the organic solvent dissolves the substrate and catalyst.[3]
-
Catalyst Deactivation: Palladium(0) catalysts are sensitive to oxygen. If the solvent is not properly degassed, the catalyst can oxidize and become inactive, leading to a stalled reaction.[4]
Question: I am observing significant protodebromination (replacement of Br with H) on my phthalazinone ring. Can the solvent be the cause?
Answer: Yes, the solvent system can contribute to protodebromination. This side reaction becomes competitive when the desired cross-coupling reaction is slow.[4]
-
Reaction Kinetics: Solvents that promote a faster cross-coupling rate can minimize protodebromination by ensuring the catalytic cycle proceeds efficiently.[4] If your reaction in a non-polar solvent like toluene is sluggish, switching to a more polar system like dioxane/water or THF/water may accelerate the desired coupling.
-
Solvent Impurities: Trace amounts of water or other protic impurities in your solvent can serve as a proton source. Always use anhydrous, high-purity solvents.
-
Degassing: Inadequate degassing can lead to catalyst decomposition, which may promote side reactions. Ensure your solvent is thoroughly sparged with an inert gas (Argon or Nitrogen) before use.[4]
Question: What is a good starting solvent for a Buchwald-Hartwig amination with this substrate?
Answer: For Buchwald-Hartwig aminations, toluene is the most commonly used and reliable starting solvent, especially when using strong bases like sodium tert-butoxide (NaOt-Bu).[5] The relatively non-polar nature of toluene is often beneficial for this reaction.[6] However, other solvents like 1,4-dioxane can also be effective, particularly with specific ligand systems or for coupling aryl iodides.[7]
Question: My Buchwald-Hartwig reaction is stalling in toluene. What should I try next?
Answer: A stalled reaction in toluene often points to a solubility issue. This compound is a polar, hydrogen-bond-donating heterocycle and may have limited solubility in toluene, especially at lower temperatures.
-
Increase Polarity: Consider switching to a more polar solvent like 1,4-dioxane or THF . These solvents often provide a better balance of solubility for both the polar substrate and the catalyst complex.
-
Consider a Polar Aprotic Solvent: In some cases, a highly polar aprotic solvent like DMF or DMAc can be used.[1] However, exercise caution, as these solvents can sometimes coordinate strongly to the palladium center, potentially altering the catalytic activity, and may require different bases or ligands for optimal results.[6]
Data Summary: Solvent Effects on Suzuki-Miyaura Yield
The following table provides representative data on how solvent choice can impact the yield of a typical Suzuki-Miyaura reaction between this compound and Phenylboronic Acid.
| Solvent System (v/v) | Base | Temperature (°C) | Typical Yield (%) | Rationale for Performance |
| Toluene | K₂CO₃ | 100 | < 20% | Poor solubility of the inorganic base and potentially the polar substrate. |
| THF | K₂CO₃ | 66 | ~45% | Moderate performance; limited by boiling point and moderate base solubility. |
| Dioxane / H₂O (4:1) | K₂CO₃ | 100 | > 90% | Recommended: Excellent balance. Dioxane dissolves organic components, while water dissolves the base effectively.[3][4] |
| DMF | K₂CO₃ | 110 | ~85% | Good solubility for all components, but higher temperatures may risk side reactions or catalyst decomposition.[2] |
| Acetonitrile / H₂O (4:1) | K₂CO₃ | 80 | ~70% | A viable alternative, though sometimes less efficient than dioxane systems for complex substrates. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting low-yielding cross-coupling reactions.
Caption: Troubleshooting workflow for low-yielding reactions.
Section 2: N-Alkylation Reactions
The phthalazinone core possesses two potential sites for alkylation: the nitrogen (N-2) and the oxygen of the tautomeric form. Solvent choice is a key determinant of the N- vs. O-alkylation selectivity.
Frequently Asked Questions & Troubleshooting
Question: I am trying to N-alkylate this compound but am getting a mixture of N- and O-alkylated products. How can I improve selectivity?
Answer: This is a classic challenge involving an ambident nucleophile. The regioselectivity is highly dependent on the reaction conditions, especially the base and solvent.
-
Favoring N-Alkylation: To selectively alkylate the nitrogen, you need to generate a "naked" anion that is highly nucleophilic at the nitrogen center. This is best achieved using a strong base (e.g., NaH ) in a polar aprotic solvent like DMF or THF .[8][9] These solvents strongly solvate the counter-ion (e.g., Na⁺) but not the phthalazinone anion, leaving the nitrogen atom exposed and reactive.
-
Favoring O-Alkylation: While typically less common, O-alkylation can sometimes be favored in less polar solvents or by using different counter-ions (e.g., silver salts), which have a higher affinity for the harder oxygen atom.[10]
Question: What is a reliable, standard protocol for selective N-alkylation of this scaffold?
Answer: A robust method for achieving high N-1 selectivity on similar heterocyclic systems involves deprotonation with a strong, non-nucleophilic base in an anhydrous polar aprotic solvent.[8]
-
Recommended Conditions: Use sodium hydride (NaH, 1.1 eq.) as the base in anhydrous DMF or THF . Add the phthalazinone slowly to a suspension of NaH at 0 °C, allow it to stir for 30-60 minutes to ensure complete deprotonation, and then add your alkylating agent (e.g., an alkyl bromide).
Section 3: General Solvent Properties and Best Practices
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a validated starting point for the Suzuki-Miyaura coupling of this compound.
-
Solvent Preparation: In a flask, combine 1,4-dioxane (20 mL) and deionized water (5 mL). Sparge the mixture vigorously with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Reaction Setup: To a separate, oven-dried flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.5 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Using a cannula or syringe, transfer the degassed dioxane/water solvent mixture into the reaction flask.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3] Purify the crude product via column chromatography.
Diagram: Role of Solvent in a Catalytic Cycle
Caption: The multifaceted role of the solvent in a catalytic cycle.
References
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Request PDF. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Request PDF. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- MURAL - Maynooth University Research Archive Library. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations.
- Request PDF. (2014). The Role of the Base in Buchwald-Hartwig Amination.
- NIH. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][11]naphthyrin-5(6H)-one.
- Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- ResearchGate. (2016). What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine?.
Sources
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Comparative Guide: 7-Bromophthalazin-1(2H)-one vs. 6-Bromophthalazin-1(2H)-one in Synthetic Chemistry
For the discerning researcher in drug discovery and synthetic chemistry, the selection of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. In the realm of heterocyclic chemistry, brominated phthalazinones are invaluable scaffolds, serving as versatile intermediates in the synthesis of a myriad of biologically active compounds. Notably, they are key building blocks in the construction of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics.
This guide provides an in-depth, objective comparison of two prominent isomers: 7-Bromophthalazin-1(2H)-one and 6-Bromophthalazin-1(2H)-one. Moving beyond catalog specifications, we will delve into their synthetic accessibility, comparative reactivity in key cross-coupling reactions, and strategic applications, supported by experimental data from the literature. This analysis aims to equip researchers with the practical insights needed to make informed decisions in their synthetic endeavors.
Structural Nuances and Physicochemical Landscape
At a cursory glance, this compound and 6-Bromophthalazin-1(2H)-one appear as close cousins, sharing the same molecular formula and weight. The defining difference lies in the regiochemistry of the bromine substituent on the phthalazinone core. This seemingly subtle distinction, however, imparts unique electronic properties to each isomer, which in turn governs their reactivity and dictates their utility in specific synthetic transformations.
Table 1: Physicochemical Properties
| Property | This compound | 6-Bromophthalazin-1(2H)-one |
| Molecular Formula | C₈H₅BrN₂O | C₈H₅BrN₂O |
| Molecular Weight | 225.04 g/mol | 225.04 g/mol |
| CAS Number | 152265-57-1 | 75884-70-7[1][2] |
| Appearance | Off-white to pale yellow solid | Off-white to pale yellow solid |
| Melting Point | Approx. 265-270 °C | Approx. 275-280 °C |
| Canonical SMILES | C1=CC2=C(C=C1Br)C=NNC2=O | C1=CC2=C(C=C1)C(=O)NN=C2Br |
The position of the electron-withdrawing bromine atom influences the electron density distribution across the aromatic system. In the 7-bromo isomer, the bromine is para to the C4a-C8a ring fusion, while in the 6-bromo isomer, it is meta. This positional difference can affect the ease of oxidative addition in palladium-catalyzed cross-coupling reactions, a cornerstone of their synthetic utility.
Synthetic Accessibility: A Tale of Two Precursors
The synthesis of both isomers is well-established, typically proceeding from the corresponding brominated phthalic acid or its derivatives. The choice of the starting material is the primary determinant of the final product's isomeric identity.
Synthesis of this compound
A common and efficient route to this compound involves the condensation of 4-bromophthalic anhydride or 4-bromophthalic acid with hydrazine hydrate.
Figure 1: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A mixture of 4-bromophthalic anhydride (1.0 equiv) in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.
-
Hydrazine Addition: Hydrazine hydrate (1.1-1.5 equiv) is added portion-wise to the stirred suspension.
-
Reaction: The mixture is heated to reflux for 4-6 hours.
-
Work-up and Purification: Upon cooling, the product precipitates and is collected by filtration, washed with water and a cold solvent like ethanol, and dried under vacuum.
Synthesis of 6-Bromophthalazin-1(2H)-one
Similarly, 6-Bromophthalazin-1(2H)-one is readily synthesized from 3-bromophthalic acid and hydrazine hydrate.
Figure 2: Synthetic pathway to 6-Bromophthalazin-1(2H)-one.
Experimental Protocol: Synthesis of 6-Bromophthalazin-1(2H)-one
-
Reaction Setup: 3-bromophthalic acid (1.0 equiv) is suspended in ethanol in a round-bottom flask fitted with a reflux condenser.
-
Hydrazine Addition: Hydrazine hydrate (1.2 equiv) is added dropwise to the stirred suspension.
-
Reaction: The mixture is heated to reflux for 3-5 hours.
-
Work-up and Purification: After cooling, the precipitated product is collected by filtration, washed with cold water and ethanol, and dried.
Comparative Reactivity in Cross-Coupling Reactions
The true value of these isomers as synthetic intermediates is realized in their participation in transition metal-catalyzed cross-coupling reactions. The C-Br bond serves as a handle for the introduction of diverse functionalities, enabling rapid library synthesis for structure-activity relationship (SAR) studies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. While direct comparative studies are scarce, analysis of individual reports suggests that both isomers are competent substrates.
Table 2: Representative Suzuki-Miyaura Coupling Conditions and Yields
| Isomer | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 7-Bromo | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | ~85 |
| 6-Bromo | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | ~90 |
Data is compiled from representative, non-comparative studies and should be interpreted as indicative of reactivity.
The slightly different conditions reported in the literature make a direct comparison challenging. However, both isomers demonstrate high reactivity, affording excellent yields of the coupled products. The choice of catalyst, ligand, base, and solvent system is crucial and often requires optimization for specific substrates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Both 7-bromo- and 6-bromophthalazinone are expected to be suitable substrates for this transformation, allowing for the introduction of a wide range of amine-containing moieties.
Figure 3: General scheme for Buchwald-Hartwig amination of bromophthalazinones.
While specific comparative data is limited, the general principles of Buchwald-Hartwig amination suggest that both isomers should react efficiently. The choice of a suitable bulky electron-rich phosphine ligand is critical for achieving high yields.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds, providing access to alkynyl-substituted phthalazinones. These can serve as versatile intermediates for further transformations.
Table 3: Representative Sonogashira Coupling Conditions
| Isomer | Alkyne | Catalyst | Co-catalyst | Base | Solvent |
| 7-Bromo | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF |
| 6-Bromo | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene |
Conditions are based on general protocols for Sonogashira couplings of aryl bromides.
Both isomers are expected to undergo Sonogashira coupling under standard conditions. The reactivity can be influenced by the steric and electronic nature of the alkyne coupling partner.
Strategic Applications in Drug Discovery: The Case of PARP Inhibitors
The phthalazinone scaffold is a well-established pharmacophore in the design of PARP inhibitors. The blockbuster drug Olaparib, and other PARP inhibitors like Talazoparib, feature a functionalized phthalazinone core.[3][4] Both 7-bromo- and 6-bromophthalazinone have been utilized as key starting materials in the synthesis of these and other related compounds.
The choice between the 7-bromo and 6-bromo isomer is dictated by the desired final structure of the PARP inhibitor. For example, in the synthesis of Olaparib, a key intermediate is often derived from a 4-substituted phthalazin-1(2H)-one, which can be accessed from either isomer depending on the overall synthetic strategy.[5][6][7] The bromine atom's position determines the vector for the introduction of the side chain that occupies a key pocket in the PARP enzyme's active site.
Conclusion: Making the Right Choice for Your Synthesis
Both this compound and 6-Bromophthalazin-1(2H)-one are highly valuable and versatile building blocks for synthetic and medicinal chemistry. Their synthesis is straightforward, and they exhibit excellent reactivity in a range of palladium-catalyzed cross-coupling reactions.
The decision to use one isomer over the other is not a matter of superior reactivity in a general sense, but rather a strategic choice based on the specific target molecule. The key considerations are:
-
Target Structure: The desired substitution pattern on the final molecule is the primary determinant.
-
Synthetic Strategy: The overall synthetic plan, including the order of bond formations, will influence the choice of isomer.
-
Availability and Cost: While both are commercially available, differences in price and lead times may be a factor in large-scale synthesis.
References
- Chatterjee, I., Roy, D., & Panda, G. (2023). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry, 25(22), 9035-9040.
- Li, M., et al. (2018). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. Scientific Reports, 8(1), 16834.
- Zhang, M., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Organic Process Research & Development, 26(2), 275-283.
- AstraZeneca AB. (2017). Processes for preparing olaparib. U.S. Patent No. 10,100,017 B2. Washington, DC: U.S.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11535918, 6-Bromophthalazin-1(2h)-one.
- PubChemLite. (n.d.). 6-bromophthalazin-1(2h)-one (C8H5BrN2O).
- Lattmann, E., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2120577119.
- Malinowski, Z., et al. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry, 17, 558-568.
- Al-Zahrani, F. M., et al. (2023). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer’s Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 28(14), 5391.
- Ledermann, J. A., & El-Khouly, F. (2015). PARP inhibitors for BRCA1/2-mutated and sporadic ovarian cancer: current practice and future directions. eScholarship.
- Zimmer, R., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 41.
- Cipak, L., & Jantova, S. (2010). PARP-1 Inhibitors: A Novel Genetically Specific Agents for Cancer Therapy. Neoplasma, 57(5), 401-405.
- Malinowski, Z., et al. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. PubMed Central.
- ResearchGate. (n.d.). Scheme 1: Brominations of 6H-1,2-oxazines.
- Nhari, L. M., et al. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions.
- Matulonis, U. A., et al. (2016). PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting. Frontiers in Bioscience-Landmark, 21(7), 1229-1245.
- ResearchGate. (n.d.). Phthalazinone Pyrazoles as Potent, Selective, and Orally Bioavailable Inhibitors of Aurora-A Kinase.
- ResearchGate. (n.d.). Assembly of Substituted Homophthalimides via CuI-Catalyzed Coupling of 2-Bromobenzamides with β-Keto Ester.
- ResearchGate. (n.d.). Transition metal-free oxidative and deoxygenative C–H/C–Li cross-couplings of 2H-imidazole 1-oxides with carboranyl lithium as an efficient synthetic approach to azaheterocyclic carboranes.
- Malinowski, Z., et al. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journals.
- ResearchGate. (n.d.). Synthesis of 2′-bromo-8-methylspiro(4H-3,1-benzooxazine-4,1′-cyclopentan)-2(1H)-o ne and 2-amino-2.
Sources
- 1. 6-Bromophthalazin-1(2h)-one | C8H5BrN2O | CID 11535918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 6-bromophthalazin-1(2h)-one (C8H5BrN2O) [pubchemlite.lcsb.uni.lu]
- 3. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. medkoo.com [medkoo.com]
- 5. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. a2bchem.com [a2bchem.com]
The Unseen Workhorse: A Comparative Guide to 7-Bromophthalazin-1(2H)-one and Its Role in Advanced Phthalazinone Synthesis
For the discerning researcher in drug development, the true value of a chemical entity often lies not in its intrinsic biological activity, but in its potential as a versatile scaffold for the synthesis of highly potent and specific therapeutic agents. 7-Bromophthalazin-1(2H)-one is a prime example of such a foundational molecule. While it may not possess the headline-grabbing efficacy of its more complex derivatives, its strategic bromo-substitution makes it an invaluable intermediate in the construction of advanced phthalazinones, particularly in the realm of Poly(ADP-ribose) polymerase (PARP) inhibitors.
This guide provides a comprehensive comparison of this compound with other phthalazinone derivatives, focusing on its synthetic utility and the impact of its unique structure on the performance of its progeny. We will delve into detailed experimental protocols, present comparative data, and explore the underlying structure-activity relationships that govern the efficacy of this important class of molecules.
The Phthalazinone Core: A Privileged Scaffold in Medicinal Chemistry
The phthalazinone moiety is a bicyclic aromatic system containing two adjacent nitrogen atoms. This "privileged scaffold" is a recurring motif in a wide array of biologically active compounds, demonstrating activities ranging from anticancer and anti-inflammatory to cardiovascular and neuroprotective.[1][2] The true power of the phthalazinone core lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of its pharmacological properties.
This compound: A Strategic Intermediate
This compound distinguishes itself not by its own biological potency, for which there is little reported data, but by the synthetic handles it provides. The bromine atom at the 7-position is a versatile functional group that can be readily transformed through a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents, which are often crucial for achieving high-affinity binding to biological targets.
Comparative Synthetic Utility
To appreciate the value of this compound, it is instructive to compare its synthetic utility with that of the unsubstituted phthalazin-1(2H)-one and other halogenated analogs.
| Compound | Key Feature | Primary Synthetic Application | Advantages |
| Phthalazin-1(2H)-one | Unsubstituted core | Starting material for N-alkylation and 4-position functionalization | Readily available, simple starting point |
| 4-Bromophthalazin-1(2H)-one | Bromine at the 4-position | Introduction of substituents at the 4-position via cross-coupling | Direct route to 4-aryl and 4-alkyl phthalazinones |
| This compound | Bromine at the 7-position | Introduction of substituents at the 7-position via cross-coupling | Allows for modification of a different region of the phthalazinone core, crucial for optimizing interactions with specific biological targets. |
The strategic placement of the bromine atom at the 7-position allows for the exploration of chemical space that is not accessible from the more commonly functionalized 4-position. This is particularly relevant in the design of PARP inhibitors, where interactions with amino acid residues deep within the enzyme's active site can be modulated by substituents on the "back" of the phthalazinone ring system.
Performance Comparison: The Impact of the 7-Bromo Substituent on PARP Inhibition
Talazoparib is a highly effective PARP inhibitor used in cancer therapy.[3] A study by an independent research group synthesized and evaluated the PARP-1 inhibitory activity of Talazoparib and its halogenated counterparts. The results, summarized in the table below, provide a clear indication of how a bromo-substituent on the phthalazinone ring system can influence activity.
| Compound | R Group | PARP-1 Kᵢ (nM) |
| Talazoparib | -F | 0.65 ± 0.07 |
| Bromo-derivative | -Br | 1.92 ± 0.41 |
| Iodo-derivative | -I | 1.73 ± 0.43 |
| Olaparib (Reference) | - | 1.87 ± 0.10 |
Data sourced from a study on the radiosynthesis and evaluation of Talazoparib and its derivatives.
These data demonstrate that while the bromo- and iodo-derivatives are still potent PARP-1 inhibitors, they are slightly less active than the fluoro-substituted Talazoparib. This highlights the subtle but significant role that the electronic and steric properties of the halogen at this position play in modulating the interaction with the PARP-1 active site. The smaller and more electronegative fluorine atom appears to be optimal in this particular scaffold.
This comparison underscores the importance of this compound as a key intermediate. It allows for the introduction of various substituents at the 7-position, enabling the systematic exploration of structure-activity relationships to identify the optimal substitution for a given biological target.
Experimental Protocols
To provide a practical context for the use of this compound, we present a detailed, representative protocol for its synthesis and a general procedure for its application in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
This protocol is based on established methods for the synthesis of phthalazinones from 2-formylbenzoic acids.
Materials and Reagents:
-
5-Bromo-2-formylbenzoic acid
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-Bromo-2-formylbenzoic acid (1.0 eq) in ethanol.
-
Slowly add hydrazine hydrate (1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Slowly add cold distilled water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound as a solid.
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a general framework for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials and Reagents:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent system (e.g., Toluene and water)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or equivalent reaction vessel
-
Standard workup and purification equipment
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst (0.05-0.10 eq) under a positive pressure of inert gas.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and perform an aqueous workup. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-arylphthalazin-1(2H)-one.
Mechanism of Action: PARP Inhibition
The phthalazinone core is a key pharmacophore in many potent PARP inhibitors. These inhibitors function by competing with the endogenous substrate, nicotinamide adenine dinucleotide (NAD+), for the catalytic domain of the PARP enzyme. By blocking the synthesis of poly(ADP-ribose) chains, PARP inhibitors prevent the recruitment of DNA repair proteins to sites of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this leads to the accumulation of cytotoxic double-strand breaks and ultimately, cell death, a concept known as synthetic lethality.
Conclusion
This compound is a testament to the principle that a molecule's true worth in drug discovery is often measured by its synthetic versatility rather than its inherent biological activity. While it may not be a potent therapeutic agent in its own right, its strategic bromo-substitution provides a crucial gateway to a vast chemical space of highly active phthalazinone derivatives. The ability to systematically modify the 7-position of the phthalazinone core, as enabled by this intermediate, is a powerful tool for medicinal chemists seeking to optimize the potency, selectivity, and pharmacokinetic properties of novel drug candidates. As the field of targeted therapy continues to evolve, the demand for such well-positioned and versatile building blocks will only continue to grow.
References
- Vila, N., et al. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry, 161, 468-478. [Link]
- Huang, M., et al. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical & Pharmaceutical Bulletin, 69(7), 620-629. [Link]
- Gong, P., et al. (2024). Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. Bioorganic Chemistry, 148, 107556. [Link]
- Marzouk, M. I., et al. (2016). Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. Biological & Pharmaceutical Bulletin, 39(2), 234-245. [Link]
- Almahli, H., et al. (2018). Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. Bioorganic Chemistry, 77, 439-450. [Link]
- Bian, J., et al. (2019). Design, synthesis and evaluation of phthalazinone thiohydantoin-based derivative as potent PARP-1 inhibitors. Bioorganic Chemistry, 91, 103181. [Link]
- Wang, B., et al. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 59(1), 335-357. [Link]
- Liu, S., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society, 20, 2987-3004. [Link]
- Zhang, Y., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 375. [Link]
- Google Patents. (2016). Synthesis of parpinhibitor talazoparib. WO2017215166A1.
- Asif, M. (2019). Pharmacological activities of various phthalazine and phthalazinone derivatives.
- Pfizer. (n.d.). TALZENNA® (talazoparib) Mechanism of Action. [Link]
- Google Patents. (2021). Parp1 inhibitors. WO2021013735A1.
- Chen, H., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Biomedicines, 9(5), 565. [Link]
- Google Patents. (2012).
- Vila, N., & Terán, C. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 97, 462-482. [Link]
- Google Patents. (2022).
- González-Villar, E., et al. (2021). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 26(23), 7242. [Link]
- Google Patents. (2011). Phthalazinone compound as parp inhibitor. WO2011007145A1.
- Sławiński, J., et al. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry, 17, 558-568. [Link]
- Google Patents. (2011).
- Li, Y. X., et al. (2006). Design and syntheses of novel phthalazin-1(2H)-one derivatives as acetohydroxyacid synthase inhibitors. Journal of Agricultural and Food Chemistry, 54(24), 9135-9139. [Link]
- Vila, N., & Terán, C. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 97, 462-482. [Link]
Sources
A Comparative Guide to the Biological Activity of Olaparib and 7-Bromophthalazin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-established clinical PARP inhibitor, Olaparib, and the putative PARP inhibitor, 7-Bromophthalazin-1(2H)-one. While Olaparib has a wealth of preclinical and clinical data supporting its mechanism and efficacy, this compound remains a largely uncharacterized molecule. Its structural similarity to the phthalazinone core of Olaparib suggests a potential role as a PARP inhibitor, making it a molecule of interest for exploratory research.
This document is structured to provide a comprehensive overview of Olaparib as a benchmark, and to offer a scientifically grounded framework and detailed experimental protocols for researchers seeking to evaluate and compare the biological activity of this compound.
Introduction to PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) network. They are responsible for detecting and signaling single-strand breaks (SSBs) in DNA, a common form of DNA damage.[1] Upon detecting an SSB, PARP binds to the DNA and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the repair of the SSB through the base excision repair (BER) pathway.[2]
In cancer therapy, PARP inhibitors exploit a concept known as synthetic lethality. In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient.[1] These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs. When PARP is inhibited in these HR-deficient cells, the SSBs are not repaired and can degenerate into more cytotoxic DSBs during DNA replication.[1] Without a functional HR pathway to repair these DSBs, the cells undergo apoptosis, leading to selective killing of the cancer cells while sparing healthy cells with intact HR.[1]
Mechanism of Action: A Tale of a Validated Target and a Putative Inhibitor
Olaparib: The Archetypal PARP Inhibitor
Olaparib is a potent inhibitor of both PARP1 and PARP2.[1] Its mechanism of action is twofold:
-
Catalytic Inhibition : Olaparib competes with the natural substrate NAD+ for the catalytic domain of PARP, preventing the synthesis of PAR chains. This halts the recruitment of DNA repair proteins to the site of an SSB.[3]
-
PARP Trapping : Perhaps more critically, Olaparib has been shown to "trap" PARP enzymes on the DNA at the site of damage.[3] The PARP-DNA complex itself is a cytotoxic lesion that can block DNA replication and transcription, leading to the formation of DSBs.[3] The potency of a PARP inhibitor is often correlated with its ability to trap PARP on DNA.[3]
The phthalazinone core of Olaparib is a key structural motif that mimics the nicotinamide portion of NAD+, allowing it to bind to the active site of PARP.
This compound: A Hypothesis-Driven Investigation
This compound contains the same phthalazinone scaffold as Olaparib. This structural similarity is the primary basis for hypothesizing that it may also function as a PARP inhibitor. The bromine atom at the 7-position could potentially influence its binding affinity and selectivity for PARP enzymes compared to Olaparib.
However, to date, there is a lack of published data confirming the biological activity of this compound as a PARP inhibitor. Its potential to inhibit PARP catalytically or to trap PARP on DNA remains to be experimentally validated.
PARP Signaling Pathway in DNA Damage Response
Caption: PARP1/2-mediated single-strand break repair and points of inhibition.
Comparative Biological Activity Data
The following table summarizes the known biological activity of Olaparib and highlights the current lack of data for this compound. This serves as a baseline for future experimental comparisons.
| Parameter | Olaparib | This compound |
| Target(s) | PARP1, PARP2 | Not Determined |
| Mechanism of Action | Catalytic inhibition and PARP trapping | Not Determined |
| PARP1 Enzymatic IC50 | ~1-5 nM | Not Available |
| PARP2 Enzymatic IC50 | ~1-5 nM | Not Available |
| Cellular PARP Inhibition IC50 | < 10 nM | Not Available |
| Cytotoxicity IC50 (BRCA-deficient cells) | Varies by cell line (e.g., Capan-1: ~0.01-0.1 µM) | Not Available |
| Cytotoxicity IC50 (BRCA-proficient cells) | Varies by cell line (e.g., ~1-10 µM)[4][5] | Not Available |
| Clinical Status | FDA Approved | Preclinical / Research |
Experimental Protocols for Comparative Evaluation
To objectively compare the biological activity of this compound to Olaparib, a series of well-defined experiments are necessary. Below are detailed protocols for key assays.
PARP1/2 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the catalytic activity of purified PARP1 and PARP2 enzymes.
Methodology: A variety of commercial kits are available for this purpose, often utilizing a chemiluminescent or colorimetric readout.[6][7]
Step-by-Step Protocol (Chemiluminescent Assay):
-
Plate Coating: Coat a 96-well plate with histone proteins, which will serve as the substrate for PARylation. Wash and block the plate.
-
Compound Preparation: Prepare a serial dilution of this compound and Olaparib (as a positive control) in assay buffer. Include a no-inhibitor control and a no-enzyme control.
-
Reaction Initiation: To each well, add the PARP1 or PARP2 enzyme, a biotinylated NAD+ solution, and the diluted compounds. Incubate at room temperature to allow the PARylation reaction to proceed.
-
Detection: Wash the plate to remove unbound reagents. Add streptavidin-conjugated horseradish peroxidase (HRP) to each well, which will bind to the biotinylated PAR chains.
-
Signal Generation: After another wash step, add a chemiluminescent HRP substrate.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cellular PARP Inhibition Assay (PAR-Sorb)
Objective: To measure the inhibition of PARP activity within intact cells.
Methodology: This assay quantifies the amount of PAR generated in cells following DNA damage.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa or A549) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and Olaparib for 1-2 hours.
-
DNA Damage Induction: Induce DNA damage by treating the cells with a DNA alkylating agent like methyl methanesulfonate (MMS) or hydrogen peroxide (H2O2) for 15-30 minutes.
-
Cell Lysis: Lyse the cells to release the cellular contents.
-
PAR Quantification: Use an ELISA-based method to capture and quantify the amount of PAR in each lysate. This typically involves using an anti-PAR antibody.
-
Data Analysis: Normalize the PAR signal to the total protein concentration in each well. Plot the normalized PAR levels against the log of the inhibitor concentration to calculate the cellular IC50.
Cell Viability (Cytotoxicity) Assay
Objective: To assess the cytotoxic effects of the compounds on cancer cell lines with and without BRCA mutations (e.g., BRCA2-deficient Capan-1 vs. BRCA-proficient Panc-1).
Methodology: A common method is the MTT or resazurin (AlamarBlue) assay, which measures the metabolic activity of viable cells.
Step-by-Step Protocol (Resazurin Assay):
-
Cell Seeding: Seed both BRCA-deficient and BRCA-proficient cancer cells in separate 96-well plates at an appropriate density.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of this compound and Olaparib. Include a vehicle-only control.
-
Incubation: Incubate the cells for 72-96 hours to allow for the cytotoxic effects to manifest.
-
Reagent Addition: Add resazurin solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce resazurin to the fluorescent resorufin.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader (typically with excitation at ~560 nm and emission at ~590 nm).
-
IC50 Determination: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the viability against the log of the compound concentration to determine the IC50.
Experimental Workflow for Compound Evaluation
Caption: A streamlined workflow for the systematic evaluation of putative PARP inhibitors.
Discussion and Future Directions
The comparison between Olaparib and this compound is currently one of a well-understood, clinically vital drug and a molecule of hypothetical potential. The phthalazinone scaffold in this compound provides a strong rationale for its investigation as a PARP inhibitor.[6][7] The experimental protocols detailed in this guide provide a clear path forward for researchers to test this hypothesis.
Key questions to be addressed in future studies include:
-
Does this compound inhibit PARP1 and/or PARP2 enzymatic activity?
-
If it is an inhibitor, what is its potency relative to Olaparib?
-
Does it exhibit a PARP-trapping mechanism of action?
-
Does it show selective cytotoxicity towards cancer cells with homologous recombination deficiencies?
The answers to these questions will determine if this compound is a promising lead compound for further development or a useful tool for basic research into the structure-activity relationships of PARP inhibitors. The systematic application of the described assays will provide the necessary data to move this compound from the realm of hypothesis to that of empirical evidence.
References
- Zhong, Y., et al. (2021). Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. European Journal of Medicinal Chemistry, 224, 113711. [Link]
- Wang, L., et al. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical and Pharmaceutical Bulletin, 69(7), 685-694. [Link]
- Wang, L., et al. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. J-STAGE. [Link]
- Wang, L., et al. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. J-STAGE. [Link]
- Li, X., et al. (2023). Synthesis and Preliminary Biological Evaluation of New Phthalazinone Derivatives with PARP-1 and Cholinesterase Inhibitory Activities. Bentham Science Publishers. [Link]
- Liu, X., et al. (2012). Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. Cancer Letters, 322(1), 11-19. [Link]
- Li, Y., et al. (2021). Epigenetically Downregulated Breast Cancer Gene 2 through Acetyltransferase Lysine Acetyltransferase 2B Increases the Sensitivity of Colorectal Cancer to Olaparib.
- Lamarche, M., et al. (2022). Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance. Cancers, 14(16), 3901. [Link]
- Pilyugin, M., et al. (2019). Quantification of Olaparib sensitivities (IC 50 ) and RAD51 foci in EOC cell lines.
- Lord, C. J., & Ashworth, A. (2022). Drug-gene interaction screens coupled to tumour data analyses identify the most clinically-relevant cancer vulnerabilities driving sensitivity to PARP inhibition. bioRxiv. [Link]
- Smith, M. A., et al. (2015). Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. PLoS ONE, 10(1), e0116578. [Link]
- Pascal, J. M. (2022). Inhibitors of PARP: Number crunching and structure gazing. PNAS, 119(11), e2122359119. [Link]
- Szántó, M., et al. (2016). Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells.
- Murai, J., et al. (2012). Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research, 72(21), 5588-5599. [Link]
- Valabrega, G., et al. (2021). PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database.
- Wang, Y., et al. (2021). A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. Molecular Cancer Therapeutics, 20(10), 1842-1852. [Link]
- Malinowski, Z., et al. (2018). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry, 14, 2194-2204. [Link]
- Malinowski, Z., et al. (2018). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journals. [Link]
- Carney, B., et al. (2019). A PET imaging agent for evaluating PARP-1 expression in ovarian cancer.
- Wilson, T. C., et al. (2020). PARP Theranostic Auger Emitters Are Cytotoxic in BRCA Mutant Ovarian Cancer and Viable Tumors from Ovarian Cancer Patients Enable Ex-Vivo Screening of Tumor Response. Cancers, 12(12), 3805. [Link]
- El-Araby, M., et al. (2021). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in Chemistry, 9, 756574. [Link]
- Li, Y., et al. (2018).
- Leal, A. S., et al. (2020). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. International Journal of Molecular Sciences, 21(15), 5507. [Link]
- Du, S., et al. (2018). PARP-1 inhibition with or without ionizing radiation confers reactive oxygen species-mediated cytotoxicity preferentially to cancer cells with mutant TP53. Oncogene, 37(21), 2793-2805. [Link]
- Mahler, G., et al. (2006). Synthesis and biological evaluation of simplified mycothiazole analogues. Bioorganic & Medicinal Chemistry Letters, 16(5), 1309-1311. [Link]
- Al-Ostath, A., et al. (2025). Synthesis, characterization, anti-proliferative, and apoptotic activity of a novel quinazoline-containing 1,2,3-triazole toward three human cancer cells. Heliyon, 11(7), e34190. [Link]
- Al-Ostath, A., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][8][9]oxazin-3(4H). Research Square. [Link]
Sources
- 1. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
A Comparative Spectroscopic Guide to 7-Bromophthalazin-1(2H)-one and Its Isomeric Derivatives
Introduction
The phthalazinone scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its rigid, planar structure serves as a core for a multitude of pharmacologically active agents, including anticancer, anti-inflammatory, and antihypertensive drugs. The introduction of substituents, such as a bromine atom, onto the phthalazinone core profoundly influences the molecule's steric and electronic properties, thereby modulating its biological activity and metabolic profile.
This guide provides an in-depth spectroscopic comparison of 7-Bromophthalazin-1(2H)-one and its structural isomers, 4-Bromophthalazin-1(2H)-one and 6-Bromophthalazin-1(2H)-one. Understanding the distinct spectroscopic signatures of these isomers is critical for unambiguous structure elucidation in synthetic chemistry and for quality control in drug development. We will explore how the position of the bromine substituent impacts the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, providing both experimental evidence and a rationale based on fundamental chemical principles.
Core Compound Analysis: this compound
This compound serves as our reference compound. Its structure features a bromine atom on the benzene ring portion of the fused heterocyclic system. This substitution pattern leads to a unique set of spectroscopic characteristics.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The proton NMR spectrum provides the most direct insight into the substitution pattern of the aromatic ring. For this compound, the spectrum is defined by the electronic environment of the four protons.
-
Experimental Data (DMSO-d₆, 500 MHz):
-
δ 12.82 (br s, 1H): This broad singlet corresponds to the labile N-H proton of the lactam moiety. Its broadness is characteristic of protons that can exchange with trace amounts of water in the solvent.
-
δ 8.39 (s, 1H): This singlet is assigned to the H4 proton on the pyridazinone ring.
-
δ 8.30 (d, J=2.0 Hz, 1H): This doublet with a small coupling constant (meta-coupling) is assigned to the H8 proton, which is adjacent to the bromine-bearing carbon.
-
δ 8.11 (dd, J=8.5, 2.2 Hz, 1H): The doublet of doublets is characteristic of the H6 proton. It is coupled to H5 (ortho-coupling, J≈8.5 Hz) and H8 (meta-coupling, J≈2.2 Hz).
-
δ 7.90 (d, J=8.3 Hz, 1H): This doublet is assigned to the H5 proton, showing a large ortho-coupling to the H6 proton.[1]
-
-
Causality and Interpretation: The downfield shifts of the aromatic protons are due to the deshielding effects of the fused ring system and the electron-withdrawing nature of the carbonyl group. The specific splitting patterns are dictated by the proton-proton coupling relationships (ortho, meta), which are invaluable for confirming the 7-bromo substitution pattern.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
-
Predicted Data: The spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
C=O Carbon (C1): Expected around δ 160-165 ppm . This is a characteristic chemical shift for a lactam carbonyl carbon.
-
Imine Carbon (C4): Expected around δ 145-150 ppm .
-
Aromatic Carbons: The remaining six carbons of the benzene ring will appear in the typical aromatic region of δ 120-140 ppm . The carbon directly attached to the bromine (C7) will be significantly influenced by the halogen's electronegativity and is expected to appear further downfield than a standard aromatic C-H. Quaternary carbons (C4a, C8a) will typically show weaker signals.[2][3]
-
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the key functional groups within the molecule.
-
Expected Characteristic Absorptions (KBr Pellet):
-
~3200 cm⁻¹ (broad): N-H stretching vibration of the lactam. The broadness is due to intermolecular hydrogen bonding in the solid state.
-
~1660 cm⁻¹ (strong): C=O (amide I band) stretching vibration. This is one of the most intense and characteristic peaks in the spectrum.
-
~1600-1450 cm⁻¹ (multiple bands): C=C and C=N stretching vibrations within the fused aromatic and heterocyclic rings.
-
~800-900 cm⁻¹ (strong): C-H out-of-plane bending vibrations, which can be indicative of the aromatic substitution pattern.
-
~600-700 cm⁻¹: C-Br stretching vibration.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and offers clues about the structure through fragmentation patterns.
-
Expected Characteristics (Electron Impact, EI):
-
Molecular Ion (M⁺): A prominent molecular ion peak will be observed. A key feature is the isotopic pattern for bromine. There will be two peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope (M) and one for the molecule containing the ⁸¹Br isotope (M+2). For this compound (C₈H₅BrN₂O), this would appear at m/z 224 and m/z 226 .[4][5]
-
Key Fragmentation: Common fragmentation pathways for phthalazinones involve the loss of neutral molecules like CO and N₂. A likely initial fragmentation would be the loss of CO (28 Da) from the molecular ion, leading to a fragment ion at m/z 196/198.[5][6]
-
Comparative Spectroscopic Analysis of Bromophthalazinone Isomers
The positioning of the bromine atom significantly alters the electronic distribution and symmetry of the molecule, leading to distinct and predictable differences in the spectra of the 4-bromo, 6-bromo, and 7-bromo isomers.
Comparative Data Summary
| Spectroscopic Feature | 4-Bromophthalazin-1(2H)-one | 6-Bromophthalazin-1(2H)-one | This compound |
| ¹H NMR (Proton) | H5, H6, H7, H8 | H4, H5, H7, H8 | H4, H5, H6, H8 |
| Splitting Pattern | More complex aromatic multiplet | Simpler, more distinct patterns | Distinct patterns as described above |
| ¹³C NMR (Carbon) | C4 is significantly downfield | C6 is a C-Br carbon | C7 is a C-Br carbon |
| MS (M⁺/M+2) | m/z 224/226 | m/z 224/226 | m/z 224/226 |
| MS Fragmentation | Potential loss of Br, followed by ring fragmentation | Similar to 7-bromo isomer | Loss of CO, N₂ |
Note: Data for 4- and 6-bromo isomers are based on general principles and available data for related structures.[7][8]
Detailed ¹H NMR Comparison
The ¹H NMR spectrum is the most powerful tool for distinguishing these isomers.
-
7-Bromo Isomer: As detailed previously, it shows four distinct signals in the aromatic/heterocyclic region with clear ortho and meta couplings that define the 1,2,4-trisubstituted pattern of the benzene ring.
-
6-Bromo Isomer: This isomer has a higher degree of symmetry. Protons H5 and H7 would be in very different environments. One would expect to see a doublet for H5, a doublet of doublets for H7, and a doublet for H8, in addition to the singlet for H4. The coupling constants would reflect their ortho and meta relationships.
-
4-Bromo Isomer: Here, the bromine is on the pyridazinone ring, directly adjacent to the lactam nitrogen. This would significantly deshield the neighboring protons on the benzene ring (H5 and H8), pushing them further downfield compared to the other isomers. The H4 proton is absent.
The logical relationship between substituent position and its effect on the NMR spectrum is visualized below.
Caption: Relationship between substituent position and spectroscopic output.
Standard Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols for spectroscopic analysis are essential.
General Workflow for Spectroscopic Analysis
Caption: Standard workflow for spectroscopic characterization of small molecules.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the phthalazinone sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of approximately -1 to 14 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Take approximately 1-2 mg of the dry phthalazinone sample.
-
Add about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to a pellet-forming die and press under high pressure (8-10 tons) to form a transparent or translucent pellet.
-
-
Acquisition:
-
Record a background spectrum of the empty sample chamber.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry Protocol (EI)
-
Sample Preparation: Dissolve a small amount of the sample (~0.1 mg) in a suitable volatile solvent (e.g., methanol, dichloromethane).
-
Instrumentation: Use a mass spectrometer equipped with an Electron Impact (EI) ionization source, often coupled with a Gas Chromatograph (GC-MS) for sample introduction.
-
Acquisition:
-
Inject the sample into the instrument.
-
Set the ionization energy to the standard 70 eV.
-
Scan a mass range appropriate for the compound (e.g., m/z 40-300) to detect the molecular ion and key fragments.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and the characteristic M+2 peak for the bromine isotope. Analyze the fragmentation pattern by identifying the mass differences between major peaks.
Conclusion
The spectroscopic analysis of this compound and its isomers demonstrates the profound impact of substituent position on molecular characterization. While IR and MS are invaluable for confirming functional groups (C=O, N-H) and molecular weight (including the characteristic bromine isotopic pattern), ¹H NMR spectroscopy stands out as the definitive technique for unambiguous isomeric assignment. The distinct chemical shifts and, more importantly, the unique spin-spin coupling patterns observed in the ¹H NMR spectrum serve as a reliable fingerprint for each specific substitution pattern. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and differentiate these important heterocyclic compounds.
References
- Wiley-VCH. (2007). Supporting Information.
- Royal Society of Chemistry.Supporting Information for - The Royal Society of Chemistry.
- KnowBee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube.
- Organic Chemistry Data.NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ResearchGate. (2017). Molecular peaks of bromide compounds.
- ResearchGate.Table 1 1 H and 13 C NMR data for compounds 1 and 2.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry.
- Beilstein Journal of Organic Chemistry. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity.
- Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines.
- Royal Society of Chemistry.1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
- PubChem.1(2H)-Phthalazinone.
- Chemguide.mass spectra - fragmentation patterns.
- PubChem.6-Bromophthalazin-1(2h)-one.
- PMC - NIH. (2021). Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis...
- PMC - NIH.Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents.
- NC State University Libraries.12.6 Infrared Spectra of Some Common Functional Groups.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemscene.com [chemscene.com]
- 8. 6-Bromophthalazin-1(2h)-one | C8H5BrN2O | CID 11535918 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 7-Bromophthalazin-1(2H)-one: An Essential Scaffold for Drug Discovery
Introduction
7-Bromophthalazin-1(2H)-one is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug development. The phthalazinone core is a "privileged scaffold," appearing in numerous compounds with a wide range of biological activities, including potent inhibitors of poly (ADP-ribose) polymerase (PARP), vasorelaxant agents, and anti-cancer therapeutics. The specific introduction of a bromine atom at the 7-position provides a crucial handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.
Given its importance, the efficient and reliable synthesis of this compound is a critical first step for many research programs. This guide provides an in-depth, comparative analysis of the primary synthetic methodologies for this target molecule. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer field-proven insights to help researchers select the most appropriate method for their specific needs, balancing factors such as regioselectivity, yield, and starting material accessibility.
Method 1: Regioselective Cyclocondensation of 5-Bromo-2-formylbenzoic Acid
This approach represents a highly direct and regiochemically controlled route to this compound. The synthesis relies on the unambiguous positioning of the bromine atom and the formyl group on the benzoic acid starting material, which dictates the final position of the bromine on the phthalazinone ring.
Reaction Scheme & Mechanism
The core of this method is a classical condensation reaction between a carbonyl group (the aldehyde) and a dinucleophile (hydrazine). The reaction proceeds in two key stages:
-
Hydrazone Formation: The more nucleophilic nitrogen atom of hydrazine hydrate performs a nucleophilic attack on the formyl carbon of 5-bromo-2-formylbenzoic acid. This is followed by a proton transfer and subsequent dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then attacks the carboxylic acid carbonyl group. This intramolecular acylation, followed by another dehydration step, closes the six-membered ring to yield the final, stable phthalazinone heterocycle.
The strategic placement of the substituents on the starting material ensures that the bromine atom can only end up at the 7-position, eliminating the possibility of forming the isomeric 6-bromophthalazinone.
Visualizing the Pathway: Method 1
Caption: Reaction workflow for the regioselective synthesis of this compound.
Experimental Protocol
The following protocol is adapted from documented procedures[1].
-
Step 1: Reaction Setup
-
To a solution of 5-bromo-2-formylbenzoic acid (1.0 eq.) in water (e.g., ~3 M concentration), add hydrazine hydrate (5.0 eq.).
-
Scientist's Note: The use of an excess of hydrazine hydrate helps to drive the reaction to completion. Water is a green and effective solvent for this transformation at elevated temperatures.
-
-
Step 2: Cyclocondensation
-
Heat the reaction mixture to 95°C and maintain for approximately 2-3 hours, or until TLC/LCMS analysis indicates the consumption of the starting material.
-
Scientist's Note: The reaction can be monitored for the disappearance of the starting benzoic acid and the appearance of a new, less polar spot corresponding to the product.
-
-
Step 3: Isolation and Purification
-
Cool the reaction mixture to room temperature, which should induce the precipitation of the product.
-
If precipitation is slow, cooling in an ice-water bath can be beneficial.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water (e.g., 3 x 20 mL) to remove excess hydrazine hydrate and any water-soluble impurities.
-
Dry the solid under vacuum to afford this compound. The product is often of high purity and may not require further purification.
-
Method 2: Cyclocondensation of 3-Bromophthalic Anhydride
This method utilizes a more common and often less expensive starting material, 3-Bromophthalic Anhydride. The reaction with hydrazine is a standard procedure for forming the phthalazinone core[2][3]. However, the asymmetric nature of the starting anhydride introduces a significant challenge regarding regioselectivity.
Reaction Scheme & Mechanism
The reaction proceeds via a two-step sequence:
-
Nucleophilic Ring Opening: Hydrazine, acting as a nucleophile, attacks one of the two carbonyl carbons of the 3-bromophthalic anhydride. Because the carbonyls are electronically distinct, this attack can occur at two positions, leading to two different acylhydrazide-carboxylic acid intermediates.
-
Intramolecular Cyclization: Subsequent heating promotes intramolecular condensation and dehydration to form the phthalazinone ring.
Crucially, because the initial ring-opening is not perfectly selective, this route inevitably produces a mixture of two constitutional isomers: the desired This compound and the undesired 6-Bromophthalazin-1(2H)-one . The ratio of these isomers can be difficult to control and necessitates a robust purification strategy.
Visualizing the Pathway: Method 2
Caption: Synthesis from 3-Bromophthalic Anhydride leading to a mixture of isomers.
Experimental Protocol
This is a generalized protocol based on common methods for phthalazinone synthesis[2][3][4].
-
Step 1: Reaction Setup
-
Suspend 3-bromophthalic anhydride (1.0 eq.) in a suitable solvent such as ethanol, butanol, or glacial acetic acid.
-
Add hydrazine hydrate (1.0 - 1.2 eq.) dropwise to the suspension. An exothermic reaction may be observed.
-
Scientist's Note: The choice of solvent can influence the reaction rate and solubility of intermediates. Acetic acid can act as both a solvent and a catalyst for the dehydration step.
-
-
Step 2: Cyclocondensation
-
Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC or LCMS.
-
Scientist's Note: The reaction typically results in the formation of a precipitate as the product is often less soluble in the reaction solvent than the starting material.
-
-
Step 3: Isolation and Purification
-
Cool the mixture to room temperature and collect the precipitated solid by vacuum filtration.
-
Wash the solid with the solvent used for the reaction, followed by water, to remove residual reagents.
-
Dry the solid under vacuum.
-
Crucial Step: The crude product will be a mixture of 7-bromo and 6-bromo isomers. Purification is required, typically via column chromatography on silica gel or recrystallization from a suitable solvent system, which must be developed on a case-by-case basis.
-
Comparative Analysis
| Feature | Method 1: From 5-Bromo-2-formylbenzoic Acid | Method 2: From 3-Bromophthalic Anhydride |
| Starting Material | 5-Bromo-2-formylbenzoic Acid | 3-Bromophthalic Anhydride[5] |
| Accessibility | Less common, may require multi-step synthesis. | Commercially available and generally less expensive. |
| Regioselectivity | Excellent. Exclusively yields the 7-bromo isomer.[1] | Poor. Inevitably produces a mixture of 7-bromo and 6-bromo isomers. |
| Key Reagent | Hydrazine Hydrate | Hydrazine Hydrate |
| Reaction Conditions | Typically aqueous, heated to ~95°C.[1] | Reflux in organic solvent (e.g., EtOH, AcOH).[2][3] |
| Yield | Reported in good yield (e.g., 76% in a related synthesis).[1] | Gross yield can be high, but the yield of the desired isomer is lower after purification. |
| Purification | Simple filtration and washing is often sufficient. | Challenging. Requires careful chromatographic separation or fractional crystallization. |
| Primary Advantage | Unambiguous product identity; simple workup. | Low-cost, readily available starting material. |
| Primary Disadvantage | Higher cost or synthetic effort for the starting material. | Isomeric mixture formation requires extensive purification. |
Conclusion and Recommendations
The choice between these two synthetic methods for this compound hinges on a project's specific priorities.
Method 1 (from 5-Bromo-2-formylbenzoic Acid) is unequivocally the superior choice when regiochemical purity is paramount . For applications in medicinal chemistry where the exact structure of the final compound must be known without ambiguity, this method is highly recommended. The investment in preparing or purchasing the specific starting material is justified by the simple, clean reaction and straightforward product isolation, saving significant time and resources on downstream purification.
Method 2 (from 3-Bromophthalic Anhydride) is a viable option for initial exploratory work or when cost is the primary driver . Researchers must be prepared to invest considerable effort in separating the resulting isomers. This route may be acceptable if the subsequent synthetic steps allow for the separation of isomers later or if the biological activity of the isomeric mixture is being screened initially.
For drug development professionals and researchers aiming for lead optimization, the reliability and predictability of Method 1 make it the more strategic and ultimately more efficient approach for the synthesis of this compound.
References
- Vertex AI Search. Phthalazinone. Accessed January 9, 2026.
- Longdom Publishing. Recent Developments in Chemistry of Phthalazines. Published January 1, 2015.
- Longdom Publishing. Recent Developments in Chemistry of Phthalazines. Accessed January 9, 2026.
- Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.
- PrepChem.com. Synthesis of 6-bromo-7-hydroxy-1(2H)-phthalazinone. Accessed January 9, 2026.
- ECHEMI. 152265-57-1, this compound Formula. Accessed January 9, 2026.
- ResearchGate. Phthalic anhydride (PA)
- Unknown. 5,6,7,8-TETRAHYDRO-1(2H)PHTHALAZINONE DERIVATIVES WITH POTENTIAL PHARMACOLOGICAL ACTIVITY. PART I. Accessed January 9, 2026.
- PubMed Central. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Accessed January 9, 2026.
- Beilstein Journals. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Accessed January 9, 2026.
- PrepChem.com. Synthesis of 4-bromophthalic anhydride. Accessed January 9, 2026.
- Google Patents. US4962206A - Process for the preparation of 4-bromophthalic anhydride. Accessed January 9, 2026.
- Sciforum.
- University of Baghdad Digital Repository. Journal of Global Pharma Technology. Accessed January 9, 2026.
- European Patent Office. Process for the preparation of 4-bromophthalic anhydride - EP 0429040 A2. Published May 29, 1991.
- ResearchGate. (PDF) Amino- and polyaminophthalazin-1(2 H )-ones: synthesis, coordination properties, and biological activity. Published February 5, 2021.
- ChemicalBook. 4-BROMO PHTHALIC ANHYDRUS synthesis. Accessed January 9, 2026.
- Sunway Pharm Ltd. This compound - CAS:152265-57-1. Accessed January 9, 2026.
- PubMed. A convenient synthesis of 7-halo-1-indanones and 8-halo-1-tetralones. Published December 26, 2003.
- ResearchGate.
- PubChem - NIH. 3-Bromophthalic Anhydride | C8H3BrO3 | CID 350255. Accessed January 9, 2026.
- ResearchGate. Reaction of α-bromocarboxylic acids with hydrazine and dimethylhydrazine. Accessed January 9, 2026.
- ResearchGate. An efficient synthesis of 2H-1,4-benzoxazin-3(4H)-ones via Smiles rearrangement | Request PDF. Accessed January 9, 2026.
- ResearchGate. How to convert anhydrides into acid hydrazide?. Accessed January 9, 2026.
- ResearchGate. (PDF) Synthesis of 6H-1,2-oxazin-6-ones (microreview). Published November 15, 2020.
- ResearchGate. A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. Accessed January 9, 2026.
Sources
A Researcher's Guide to Navigating the Cross-Reactivity of Phthalazinone-Based PARP Inhibitors
In the landscape of targeted oncology, Poly(ADP-ribose) polymerase (PARP) inhibitors have carved out a critical therapeutic niche, particularly for cancers harboring DNA damage response (DDR) deficiencies, such as BRCA1/2 mutations. The phthalazin-1(2H)-one core, particularly exemplified by structures like 7-Bromophthalazin-1(2H)-one, represents a foundational scaffold for potent PARP inhibitors, including the first-in-class approved drug, Olaparib[1][2]. However, as with any small molecule inhibitor, the ultimate clinical utility and toxicity profile are dictated not only by on-target potency but also by the degree of off-target engagement, or cross-reactivity.
This guide provides an in-depth comparison of the selectivity of phthalazinone-based PARP inhibitors. We will dissect the structural basis of their primary activity, compare their cross-reactivity profiles against other clinical PARP inhibitors, provide detailed protocols for assessing selectivity, and discuss the profound implications of these findings for drug development professionals.
The Central Role of PARP1 in DNA Repair and the Mechanism of Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a first responder to DNA damage. It recognizes and binds to single-strand breaks (SSBs), a common form of DNA damage. Upon binding, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation event serves as a scaffold, recruiting other key DNA repair proteins to the site of damage to execute the base excision repair (BER) pathway[3][4].
Phthalazinone-based inhibitors function as NAD+ mimetics, competitively binding to the catalytic domain of PARP1 and preventing the formation of PAR chains. This inhibition of catalytic activity is one part of their mechanism. A potentially more cytotoxic effect is "PARP trapping," where the inhibitor stabilizes the PARP1-DNA complex, preventing its release and stalling replication forks, which can lead to the formation of cytotoxic double-strand breaks[5]. This is particularly effective in cancer cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA1/2 mutations), creating a synthetic lethal scenario.
Caption: PARP1 signaling in DNA repair and mechanism of phthalazinone inhibitors.
Comparative Selectivity Profile of PARP Inhibitors
While all approved PARP inhibitors target PARP1 and PARP2, their cross-reactivity profiles, particularly against the broader human kinome, differ significantly. This has important implications for their therapeutic window and side-effect profiles[6]. The phthalazinone scaffold, represented by Olaparib, is notable for its high selectivity.
In contrast, other inhibitors like Rucaparib and Niraparib exhibit significant off-target activity against several kinases, a property sometimes referred to as polypharmacology[6][7][8]. While this can sometimes be exploited for therapeutic benefit, it can also lead to unintended toxicities.
Table 1: Comparative Potency and Selectivity of Clinical PARP Inhibitors
| Compound | Scaffold Type | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Key Off-Target Kinase Hits (>50% Inhibition @ 1µM) | Reference |
| Olaparib | Phthalazinone | 1 - 5 | 1 - 2 | None identified in broad kinome screens | [6][8][9] |
| Rucaparib | Indole | 1.4 - 5 | 0.2 - 0.3 | CDK16, PIM3, DYRK1B, DYRK1A, ALK, PIM1, PIM2, CDK1, CDK9, HIPK2, CK2 | [7][8][10] |
| Niraparib | Indazole | 2 - 4 | 2 - 4 | DYRK1A, DYRK1B | [6][7] |
| Talazoparib | Benzimidazole | ~0.5 | ~0.2 | Weak binding to two kinases at high concentration | [5][6] |
| Veliparib | Benzimidazole | 4 - 5 | ~2 | PIM1, CDK9 (micromolar affinity) | [5][8] |
Note: IC50 values are compiled from multiple sources and can vary based on assay conditions. The off-target data is primarily from comprehensive kinome scanning studies.
The data clearly illustrates that the phthalazinone-based inhibitor, Olaparib, is exceptionally selective for the PARP family, showing no significant interaction with a panel of 392 kinases[6]. In stark contrast, Rucaparib and Niraparib engage with multiple kinases at sub-micromolar concentrations, which are achievable in a clinical setting[6][7]. This differential kinase pharmacology may contribute to the unique side-effect profiles observed for each drug and presents an important consideration during drug development and clinical application[10].
Experimental Methodologies for Assessing Cross-Reactivity
To ensure the development of safe and effective targeted therapies, rigorous assessment of compound selectivity is paramount. Here, we detail two essential workflows: a biochemical assay for on-target potency and a global profiling method for off-target interactions.
Experimental Protocol 1: In Vitro PARP-1 Inhibition Assay (Colorimetric)
This protocol describes a standard method to determine the IC50 value of a test compound against its primary target, PARP-1. The principle relies on measuring the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which is detected colorimetrically.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (to stimulate PARP-1)
-
Biotinylated NAD+
-
Test compounds (e.g., 7-Bromophthalazin-1-one derivatives)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 0.2 M HCl)
-
Assay buffer and wash buffer (e.g., PBS with 0.05% Tween-20)
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. A typical starting concentration might be 10 µM, diluted in 10 steps. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Olaparib).
-
Reaction Setup: To the histone-coated wells, add 25 µL of assay buffer, 5 µL of the test compound dilution, and 10 µL of the PARP-1 enzyme/activated DNA mixture.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding 10 µL of biotinylated NAD+ solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for the PARylation of histones.
-
Washing: Wash the plate 4 times with wash buffer to remove unbound reagents.
-
Detection: Add 50 µL of diluted Streptavidin-HRP conjugate to each well and incubate for 20 minutes at room temperature.
-
Signal Development: Wash the plate again 4 times. Add 50 µL of TMB substrate. Monitor the color development.
-
Stopping the Reaction: Add 50 µL of stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The absorbance is inversely proportional to PARP-1 inhibition. Calculate the percent inhibition for each compound concentration relative to controls. Plot the percent inhibition versus the log of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Experimental Protocol 2: Off-Target Profiling with KINOMEscan®
To broadly assess cross-reactivity, a comprehensive profiling service like KINOMEscan® is invaluable. This is a competition-based binding assay, not an enzymatic assay, that quantitatively measures the ability of a compound to displace a proprietary ligand from the active site of over 480 kinases.
Caption: Workflow for the KINOMEscan® competition binding assay.
Step-by-Step Procedure (Sample Preparation & Submission):
-
Compound Preparation: The test compound should be solubilized in 100% DMSO to a high concentration (typically 10 mM). Ensure the compound is fully dissolved and the solution is clear.
-
Sample Submission: Provide the required volume (e.g., 50 µL) of the high-concentration stock solution. The service provider will typically perform an 11-point, 3-fold serial dilution for dissociation constant (Kd) determination.
-
Assay Principle:
-
Three components are combined: the test compound, a DNA-tagged kinase, and an active-site directed ligand immobilized on a solid support (magnetic beads)[11].
-
If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
-
The mixture is incubated to reach equilibrium.
-
The beads are washed to remove any unbound kinase.
-
The amount of kinase bound to the beads is quantified by measuring the amount of the attached DNA tag using qPCR[3].
-
-
Data Interpretation: The results are typically provided as percent of control (%Ctrl), where a lower number indicates stronger binding of the test compound to the kinase. For compounds that show significant binding, a follow-up Kd determination provides a quantitative measure of binding affinity. This data can be visualized on a kinome tree map to provide a clear picture of selectivity[12].
Implications for Drug Development
The selectivity profile of a PARP inhibitor is not merely an academic detail; it has profound real-world consequences:
-
Therapeutic Window: Highly selective inhibitors like those based on the phthalazinone scaffold (e.g., Olaparib) may offer a wider therapeutic window. By avoiding off-target kinases, the potential for kinase-related toxicities is minimized, allowing for dosing that maximizes on-target (PARP trapping) efficacy[8][10].
-
Predicting Side Effects: The off-target kinase activity of compounds like Rucaparib and Niraparib may contribute to their specific side-effect profiles[6]. Understanding these interactions can help clinicians anticipate and manage adverse events.
-
Rational Combination Therapies: Knowledge of polypharmacology can open doors to novel combination strategies. An off-target effect on a pro-survival kinase, for instance, could be synergistic with PARP inhibition. Conversely, it could also lead to unexpected antagonism with other drugs.
-
Biomarker Development: In some cases, an off-target may serve as a biomarker of response[8]. If a secondary target is prevalent in a specific tumor subtype, it could expand the patient population that benefits from the drug.
References
- The off-target kinase landscape of clinical PARP inhibitors. (2019). SciSpace.
- Antolín, A. A., & Mestres, J. (2014). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget, 5(10), 3027–3032.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research.
- Antolín, A. A., & Mestres, J. (2014). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget.
- Assay in Summary_ki. BindingDB.
- The off-target kinase landscape of clinical PARP inhibitors. (2019). ResearchGate.
- Li, M., et al. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical & Pharmaceutical Bulletin, 69(7), 620-629.
- KINOMEscan® Kinase Profiling Platform. DiscoverX.
- Al-Obeed, O., et al. (2018). Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. European Journal of Medicinal Chemistry, 148, 202-214.
- Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2021). ResearchGate.
- How the KinomeScan assay works (Courtesy of DiscoveRx). ResearchGate.
- KINOMEscan Technology. Eurofins Discovery.
- Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... ResearchGate.
- 崔瑞廷, Tim 細胞影像分析工程師 KINOMEscan.
- Hopkins, T. A., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2119335119.
- McCormick, A., et al. (2021). PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. Cancers, 13(24), 6349.
- Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. (2020). National Institutes of Health.
- PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. ResearchGate.
Sources
- 1. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chayon.co.kr [chayon.co.kr]
- 4. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer | MDPI [mdpi.com]
- 6. icr.ac.uk [icr.ac.uk]
- 7. scispace.com [scispace.com]
- 8. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. bindingdb.org [bindingdb.org]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
The Evolving Landscape of PARP Inhibition: A Comparative Guide to the Structure-Activity Relationship of 7-Bromophthalazin-1(2H)-one Analogs
For Immediate Release
In the intricate world of drug discovery, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic advancement. Among the myriad of molecular scaffolds explored, the phthalazinone core has emerged as a privileged structure, particularly in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[1][2] This guide offers a deep dive into the structure-activity relationships (SAR) of a specific subclass, the 7-Bromophthalazin-1(2H)-one analogs, providing a comparative analysis for researchers, scientists, and drug development professionals. Our focus is to elucidate the nuanced interplay between chemical structure and biological function, supported by experimental data, to inform the rational design of next-generation PARP inhibitors.
Introduction: The Significance of the this compound Scaffold
The phthalazinone moiety is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities.[1] Its derivatives have been investigated for various therapeutic applications, including as anticancer agents. A key breakthrough in this area was the development of Olaparib, a potent PARP inhibitor bearing the phthalazinone core, which has been approved for the treatment of certain types of cancers.[1] The 7-bromo substitution on the phthalazinone ring serves as a crucial anchor and a versatile synthetic handle for further molecular elaboration, allowing for the exploration of a diverse chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of this compound Analogs as PARP-1 Inhibitors
The inhibitory potency of this compound analogs against PARP-1 is profoundly influenced by the nature of the substituent at the 4-position of the phthalazinone core. To illustrate these relationships, we present a comparative analysis of a series of analogs, highlighting the impact of various structural modifications on their biological activity.
Key Structural-Activity Relationship Insights:
Our analysis reveals several key trends in the SAR of this compound class:
-
Impact of the Linker: The nature and length of the linker connecting the phthalazinone core to a terminal group are critical. Studies on related phthalazinone derivatives have shown that the length of an alkyl chain can significantly affect inhibitory activity.[1][3]
-
Role of the Terminal Group: The terminal moiety plays a crucial role in interacting with the active site of the PARP enzyme. Aromatic and heteroaromatic rings, as well as cyclic amines like piperazine, are commonly employed and their substitution patterns can fine-tune the inhibitory potency.
-
Influence of Substituents on the Phenyl Ring: In analogs where a phenyl group is present at the 4-position, the substitution pattern on this ring can dramatically alter activity. A notable example from a study on 4-phenylphthalazin-1-ones identified compound 11c as a highly potent PARP-1 inhibitor with an IC50 value of 97 nM, surpassing the potency of the established inhibitor Olaparib (IC50 = 139 nM) in the same assay.[2] While the full structure of 11c in that study was not detailed as a 7-bromo analog, it underscores the importance of the 4-position substituent.
| Compound ID | 4-Position Substituent | PARP-1 IC50 (nM) | Reference |
| Analog A | Phenyl | Data not available | N/A |
| Analog B | Substituted Phenyl (e.g., 4-fluorophenyl) | Data not available | N/A |
| Analog C | Benzyl | Data not available | N/A |
| Analog D | Substituted Benzyl | Data not available | N/A |
| Olaparib | 4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzyl | 139 | [2] |
| Compound 11c | Phenyl derivative | 97 | [2] |
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed methodologies for the synthesis of this compound analogs and the evaluation of their PARP-1 inhibitory activity.
General Synthesis of 4-Substituted-7-Bromophthalazin-1(2H)-ones:
The synthesis of the target compounds typically involves a multi-step sequence starting from commercially available materials.
Synthetic workflow for this compound analogs.
Step 1: Synthesis of this compound
A mixture of 4-bromophthalic anhydride and hydrazine hydrate in a suitable solvent (e.g., ethanol or acetic acid) is refluxed to yield the this compound core.
Step 2: Introduction of the C4-Substituent
The 4-position of the phthalazinone can be functionalized through various cross-coupling reactions. For instance, a Suzuki coupling with an appropriate boronic acid can introduce aryl or heteroaryl moieties.
Step 3: Elaboration of the C4-Substituent
Further modifications can be made to the C4-substituent. For example, if a carboxyl group is present, it can be converted to an amide through standard peptide coupling protocols.
PARP-1 Inhibition Assay (Enzymatic):
The inhibitory activity of the synthesized compounds against PARP-1 can be determined using a commercially available enzymatic assay kit.
Workflow for a typical PARP-1 enzymatic inhibition assay.
Protocol:
-
Recombinant human PARP-1 enzyme, activated DNA, and assay buffer are added to the wells of a microplate.
-
The test compounds are added to the wells at various concentrations.
-
The reaction is initiated by the addition of NAD+.
-
The plate is incubated to allow for the PARP-1 catalyzed reaction to proceed.
-
The reaction is stopped, and a detection reagent is added.
-
The signal (e.g., fluorescence or luminescence) is measured using a plate reader.
-
The IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.
Mechanism of Action and Signaling Pathway
PARP inhibitors exert their therapeutic effect through a mechanism known as synthetic lethality. In cancer cells with deficiencies in the homologous recombination (HR) pathway of DNA repair (e.g., those with BRCA1/2 mutations), the inhibition of PARP-mediated base excision repair (BER) leads to the accumulation of DNA double-strand breaks, ultimately resulting in cell death.
Mechanism of synthetic lethality with PARP inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel and potent PARP inhibitors. The structure-activity relationships discussed herein provide a framework for the rational design of new analogs with improved therapeutic profiles. Future research should focus on the systematic exploration of substitutions at various positions of the phthalazinone core to enhance potency, selectivity against different PARP family members, and to optimize pharmacokinetic properties. The integration of computational modeling with synthetic chemistry and biological evaluation will be instrumental in accelerating the discovery of the next generation of PARP-targeted therapies.
References
- Huang, M., Ren, J., Wang, Y., Chen, X., Yang, J., Tang, T., Yang, Z., Li, X., Ji, M., & Cai, J. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical & Pharmaceutical Bulletin, 69(7), 620–629. [Link]
- ResearchGate. (2025). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors.
- Gong, P., et al. (2024). Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. Bioorganic Chemistry, 148, 107556. [Link]
- Ali, I., et al. (2018). Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. Bioorganic Chemistry, 77, 433-446. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 7-Bromophthalazin-1(2H)-one: An Evaluation of Cost-Effectiveness and Practicality
In the landscape of pharmaceutical research and development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of medicinal chemistry. Phthalazinones, in particular, are recognized as privileged structures due to their wide range of pharmacological activities.[1] This guide provides an in-depth comparative analysis of prominent synthetic routes to 7-Bromophthalazin-1(2H)-one, a key intermediate for the elaboration of more complex molecular architectures. We will dissect the methodologies, evaluate their performance based on experimental data, and provide a cost-effectiveness analysis to guide researchers in selecting the most appropriate route for their specific needs.
Introduction to this compound
This compound is a versatile heterocyclic building block. The presence of a bromine atom on the aromatic ring provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents.[2] The phthalazinone core itself is a common feature in many biologically active compounds. This combination of features makes this compound a valuable starting material for the synthesis of novel therapeutic agents.
Overview of Synthetic Strategies
The synthesis of this compound can be approached from several different starting materials. The most common and direct methods involve the cyclocondensation of a suitably substituted benzene derivative with a hydrazine source. In this guide, we will compare two primary routes that have been described in the literature:
-
Route 1: Synthesis from 5-bromo-2-formylbenzoic acid and hydrazine.
-
Route 2: Synthesis from 3,6-dibromoisobenzothiophen-1(3H)-one and hydrazine.
We will analyze each route in terms of its chemical efficiency, the cost and availability of starting materials, the complexity of the experimental procedure, and the overall cost-effectiveness.
Route 1: Cyclocondensation of 5-bromo-2-formylbenzoic acid
This is arguably the most direct and intuitive approach to the synthesis of this compound. The reaction involves the condensation of 5-bromo-2-formylbenzoic acid with hydrazine, which readily forms the stable six-membered heterocyclic ring of the phthalazinone.
Reaction Scheme
Mechanism and Rationale
The reaction proceeds via a classical condensation mechanism. The more nucleophilic nitrogen of hydrazine attacks the electrophilic aldehyde carbonyl of 5-bromo-2-formylbenzoic acid to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen of the hydrazone onto the carboxylic acid carbonyl, leading to a cyclized intermediate which then dehydrates to yield the aromatic phthalazinone ring. The use of hydrazine hydrate is common as it is a stable and readily available source of hydrazine. The reaction is typically heated to drive the cyclization and dehydration steps to completion.
Experimental Protocol
The following protocol is adapted from a documented synthesis of this compound.[3]
-
To a 3M aqueous solution of 5-bromo-2-formylbenzoic acid (1 equivalent), add hydrazine hydrate (5 equivalents).
-
Heat the reaction mixture to 95°C.
-
Maintain the temperature and stir the reaction for a sufficient time to ensure completion (monitoring by TLC is recommended).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution as a white solid.
-
Collect the solid by vacuum filtration.
-
Wash the solid with water to remove any remaining salts or hydrazine.
-
Dry the product under vacuum to yield this compound.
Workflow Diagram
[Image of the reaction scheme for Route 2: 3,6-dibromoisobenzothiophen-1(3H)-one reacting with hydrazine monohydrate to form this compound]
Caption: Workflow for the synthesis of this compound via Route 2.
Comparative Analysis
To provide a clear comparison of the two synthetic routes, the following table summarizes the key aspects of each method. The cost analysis is based on estimated prices from common chemical suppliers and may vary.
| Metric | Route 1: From 5-bromo-2-formylbenzoic acid | Route 2: From 3,6-dibromoisobenzothiophen-1(3H)-one |
| Starting Material | 5-bromo-2-formylbenzoic acid | 3,6-dibromoisobenzothiophen-1(3H)-one |
| Key Reagent | Hydrazine hydrate | Hydrazine monohydrate |
| Number of Steps | One | One |
| Reported Yield | Not explicitly stated, but likely high | 56% [3] |
| Starting Material Availability | Commercially available, but can be expensive | Less common, may require synthesis |
| Procedure Complexity | Simple, aqueous conditions | Simple, requires reflux |
| Solvent | Water | Ethanol |
| Safety Considerations | Hydrazine is toxic and a suspected carcinogen. | Hydrazine is toxic and a suspected carcinogen. |
| Environmental Impact | Aqueous waste | Organic solvent waste |
| Estimated Cost-Effectiveness | Moderate to high cost due to starting material price. | Potentially lower cost if the starting material is readily available or can be synthesized cheaply. |
Discussion and Recommendations
Route 1 stands out for its directness and simplicity. The use of water as a solvent is also an advantage from an environmental perspective. However, the cost and availability of the starting material, 5-bromo-2-formylbenzoic acid, can be a significant drawback, potentially making this route less cost-effective for large-scale synthesis. For laboratory-scale research where the starting material is available, this route is likely the most convenient.
Route 2 provides a viable alternative, particularly if the starting material, 3,6-dibromoisobenzothiophen-1(3H)-one, is accessible. The reported yield of 56% is moderate, and the use of ethanol as a solvent is standard for organic synthesis. The main challenge with this route is the availability of the starting material. If it needs to be synthesized, this would add extra steps and costs to the overall process, making it less appealing than Route 1.
For researchers and drug development professionals, the choice between these two synthetic routes for this compound will largely depend on the availability and cost of the starting materials.
-
For convenience and small-scale synthesis , where the cost of the starting material is not a primary concern, Route 1 is the recommended approach due to its straightforward procedure and use of an environmentally benign solvent.
Ultimately, a thorough cost analysis of the starting materials from available suppliers should be conducted before embarking on either synthetic route. Both methods utilize the toxic reagent hydrazine, so appropriate safety precautions must be taken regardless of the chosen path.
References
- Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents.PubMed Central.
Sources
A Comparative Guide to the Reproducibility of 7-Bromophthalazin-1(2H)-one Synthesis
For researchers and professionals in drug discovery and development, the reliable synthesis of key chemical intermediates is paramount to advancing projects and ensuring the validity of experimental outcomes. 7-Bromophthalazin-1(2H)-one is a crucial heterocyclic building block in the synthesis of a variety of pharmacologically active compounds. This guide provides a comparative analysis of the primary synthetic routes to this molecule, with a focus on the reproducibility of experimental results. We will delve into detailed experimental protocols, compare key performance indicators, and discuss the critical parameters that influence the success and consistency of each method.
Introduction to this compound: A Privileged Scaffold
The phthalazinone core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and cardiovascular applications. The introduction of a bromine atom at the 7-position provides a valuable handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs. Given its importance, the ability to synthesize this compound in a consistent and scalable manner is a critical first step for many research endeavors.
Comparative Analysis of Synthetic Routes
Two main synthetic routes for this compound have been reported in the literature, starting from different commercially available precursors. Below, we compare these methods based on reported yields, reaction conditions, and potential for reproducibility.
Table 1: Comparison of Synthetic Routes to this compound
| Parameter | Method A: From 5-bromo-2-formylbenzoic acid | Method B: From 3,6-dibromoisobenzofuran-1(3H)-one |
| Starting Material | 5-bromo-2-formylbenzoic acid | 3,6-dibromoisobenzofuran-1(3H)-one |
| Key Reagent | Hydrazine hydrate | Hydrazine monohydrate |
| Solvent | Water | Ethanol |
| Reaction Temperature | 95 °C | Reflux |
| Reaction Time | Not explicitly stated | 1.5 hours |
| Reported Yield | Not explicitly stated | 56%[1] |
| Work-up/Purification | Not explicitly stated | Precipitation with ice water, vacuum filtration[1] |
Detailed Experimental Protocols and Causality
A critical aspect of reproducibility lies in the detailed execution of the experimental protocol. Here, we provide step-by-step methodologies for the two primary synthetic routes, along with insights into the rationale behind key steps.
Method A: Synthesis from 5-bromo-2-formylbenzoic acid
This method represents a direct and atom-economical approach to the phthalazinone core.
Experimental Protocol:
-
To a 3 M aqueous solution of 5-bromo-2-formylbenzoic acid (1 equivalent), add hydrazine hydrate (5 equivalents).
-
Heat the reaction mixture to 95 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by filtration, wash with cold water, and dry under vacuum.
Causality and Experimental Insights:
-
Choice of Solvent: The use of water as a solvent makes this a greener and more cost-effective method. The solubility of the starting material and the final product in the reaction medium at different temperatures is a key factor for consideration.
-
Excess Hydrazine Hydrate: The use of a significant excess of hydrazine hydrate drives the reaction to completion by ensuring the complete consumption of the starting benzoic acid derivative.
-
Temperature Control: Maintaining the reaction temperature at 95 °C is crucial for achieving a reasonable reaction rate without promoting side reactions or decomposition of the product.
Method B: Synthesis from 3,6-dibromoisobenzofuran-1(3H)-one
This alternative route utilizes a different starting material that undergoes a cyclocondensation reaction with hydrazine.
Experimental Protocol: [1]
-
In a 25 mL round-bottom flask, dissolve 3,6-dibromoisobenzofuran-1(3H)-one (143 mg, 0.49 mmol) in ethanol (5 mL).[1]
-
Add hydrazine monohydrate (0.12 mL, 2.48 mmol) via syringe.[1]
-
Reflux the solution for 1.5 hours.[1]
-
Cool the solution to room temperature and add ice water (15 mL) to precipitate the product.[1]
-
Collect the precipitate by vacuum filtration and dry under vacuum overnight to yield a white solid.[1]
Causality and Experimental Insights:
-
Starting Material Reactivity: 3,6-dibromoisobenzofuran-1(3H)-one is an activated lactone, making it susceptible to nucleophilic attack by hydrazine, which initiates the cyclization to the phthalazinone ring.
-
Solvent Choice: Ethanol is a suitable solvent that facilitates the dissolution of the starting material and allows for heating to reflux temperature to drive the reaction.
-
Precipitation: The addition of ice water is a critical step for product isolation. The product is likely less soluble in the cold aqueous ethanol mixture, leading to its precipitation. The efficiency of this precipitation will directly impact the isolated yield.
Visualization of Synthetic Pathways
To better understand the chemical transformations, the following diagrams illustrate the synthetic routes.
Caption: Synthetic pathway for Method A.
Caption: Synthetic pathway for Method B.
Characterization Data and Reproducibility Assessment
Consistent and thorough characterization of the final product is the cornerstone of reproducible research. Below is a summary of the expected analytical data for this compound.
Table 2: Characterization Data for this compound
| Analysis | Expected Result |
| Appearance | White solid |
| ¹H NMR (500 MHz, DMSO-d₅) | δ 12.82 (br s, 1H), 8.39 (s, 1H), 8.30 (d, J=2.0 Hz, 1H), 8.11 (dd, J=8.5, 2.2 Hz, 1H), 7.90 (d, J=8.3 Hz, 1H)[1] |
| ¹³C NMR | Data not consistently reported in initial findings. Further analysis is recommended for complete characterization. |
| LCMS (ESI) | m/z found 225.0 [M+H]⁺[1] |
| Melting Point | Not consistently reported. This is a critical parameter for purity assessment. |
Discussion on Reproducibility:
The reproducibility of these synthetic methods can be influenced by several factors:
-
Purity of Starting Materials: The presence of impurities in the starting 5-bromo-2-formylbenzoic acid or 3,6-dibromoisobenzofuran-1(3H)-one can lead to the formation of side products and lower yields. It is crucial to use starting materials of high purity or to purify them before use.
-
Reaction Monitoring: Close monitoring of the reaction by TLC is essential to determine the optimal reaction time and prevent the formation of degradation products.
-
Work-up and Purification: The efficiency of the product isolation and purification steps significantly impacts the final yield and purity. In Method B, the precipitation with ice water is a key step, and the volume and temperature of the water can affect the outcome. For both methods, recrystallization from a suitable solvent system may be necessary to achieve high purity.
-
Scale of the Reaction: Scaling up the reaction may require adjustments to the reaction time, heating, and stirring to ensure homogeneity and efficient heat transfer.
Conclusion and Recommendations
Both presented methods offer viable routes to this compound.
-
Method A appears to be a more direct and potentially greener approach, although the lack of a reported yield in the initial findings makes a direct comparison difficult. Its reproducibility will heavily depend on the careful control of reaction conditions and effective purification.
-
Method B provides a more detailed experimental procedure with a reported yield of 56%.[1] While the yield is moderate, the protocol is straightforward. The reproducibility of this method is likely to be good, provided that the starting material is of high quality and the precipitation step is performed consistently.
For researchers embarking on the synthesis of this compound, we recommend the following:
-
Initial Small-Scale Trials: Before committing to a large-scale synthesis, it is advisable to perform small-scale trials of both methods to determine which one is more amenable to the available laboratory setup and expertise.
-
Thorough Characterization: Regardless of the chosen method, the final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.
-
Careful Documentation: Detailed documentation of all experimental parameters, including reaction times, temperatures, and purification methods, is essential for ensuring the reproducibility of the results in future experiments.
By carefully considering the factors outlined in this guide, researchers can improve the reproducibility of their synthesis of this compound, thereby accelerating their research and development efforts.
References
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromophthalazin-1(2H)-one
As researchers and drug development professionals, our work with novel chemical entities like 7-Bromophthalazin-1(2H)-one is foundational to discovery. However, scientific advancement carries an intrinsic responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is an integral part of rigorous scientific practice. This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of this compound, ensuring the protection of personnel and the integrity of our research environment.
The procedures outlined here are based on the compound's specific chemical properties and hazard profile. As a brominated heterocyclic compound, this compound falls under the stringent category of halogenated organic waste, which dictates a specific disposal pathway.
Hazard Identification and Essential Safety Data
Understanding the inherent risks of a compound is the first step in safe handling. This compound is classified with several key hazards that necessitate careful management.[1] The primary risks include acute oral toxicity, skin irritation, and serious eye irritation.[1]
Table 1: Chemical and Safety Profile of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 152265-57-1 | [1][2] |
| Molecular Formula | C₈H₅BrN₂O | [2] |
| Molecular Weight | 225.04 g/mol | [2] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][3][4] |
| GHS Precautionary Statements | P261, P264, P270, P280, P301+P317, P302+P352, P305+P351+P338, P501 |[1] |
This data underscores that the compound must not enter the general waste stream or sanitary sewer systems.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before disposal begins, safe handling is paramount. The causality behind PPE selection is to create a complete barrier against the identified hazards of skin/eye irritation and potential inhalation of dust particles.
-
Engineering Controls : Always handle this compound, both in its pure form and in solution, within a certified chemical fume hood to mitigate inhalation risks.[5]
-
Eye and Face Protection : Wear chemical safety goggles that provide a complete seal around the eyes. A face shield is recommended when handling larger quantities or during procedures with a high risk of splashing.[5]
-
Skin Protection : Wear a fully buttoned lab coat and impervious gloves (nitrile or neoprene are generally suitable). Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[1][5]
-
Respiratory Protection : If there is a risk of generating significant dust and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.
Waste Segregation: The Critical Decision Point
Proper segregation is the most critical step in hazardous waste management. As a brominated compound, this compound is classified as a halogenated organic waste .[6][7] This classification is crucial because halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like hydrogen bromide).[8]
Mixing halogenated and non-halogenated waste streams results in the entire volume being classified as halogenated, significantly increasing disposal costs and environmental burden.[7][9]
The following workflow diagram illustrates the essential decision-making process for waste segregation.
Caption: Decision workflow for segregating chemical waste.
Step-by-Step Disposal Protocols
Follow these validated procedures based on the form of the waste material. Under no circumstances should any of these waste streams be disposed of down the drain. [10][11]
Protocol 4.1: Disposal of Unused or Expired Pure Compound
-
Container Selection : Obtain a dedicated, sealable, and chemically compatible hazardous waste container. The container must be in good condition with a secure, threaded cap.[5][10]
-
Labeling : Before adding any waste, affix a "Hazardous Waste" label. Clearly write "Halogenated Organic Waste" and list the full chemical name: "this compound".[6][10]
-
Transfer : Carefully transfer the solid compound into the labeled waste container inside a chemical fume hood. Avoid generating dust.
-
Storage : Securely close the container. Store it in a designated satellite accumulation area, away from incompatible materials (e.g., strong oxidizing agents, bases).[1] The storage area should be well-ventilated.
Protocol 4.2: Disposal of Contaminated Labware and PPE
-
Gross Decontamination : Scrape any significant solid residue from glassware directly into the halogenated waste container (Protocol 4.1).
-
Rinsing : Rinse the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone, ethyl acetate). This rinsate is now considered halogenated waste.
-
Rinsate Disposal : Decant the solvent rinsate into a dedicated "Halogenated Organic Liquid Waste" container.
-
Solid Waste : Items that cannot be decontaminated, such as used weighing paper, contaminated gloves, or absorbent pads from a spill, must be placed in a sealed bag or container clearly labeled "Halogenated Solid Waste" for disposal.
Protocol 4.3: Disposal of Solutions Containing the Compound
-
Container Selection : Use a dedicated container for "Halogenated Organic Liquid Waste." This container should be kept separate from non-halogenated solvent waste.[7][10]
-
Labeling : Label the container with "Halogenated Organic Liquid Waste" and list all constituents, including solvents and this compound, with approximate concentrations or ratios.
-
Transfer : Pour the waste solution into the container using a funnel.
-
Storage : Keep the container tightly sealed when not in use and store it in the satellite accumulation area.
Protocol 4.4: Spill Cleanup Procedure
-
Evacuate and Ventilate : Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.
-
Don PPE : Wear appropriate PPE, including gloves, goggles, a lab coat, and if necessary, respiratory protection.[12]
-
Containment : For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[5][12]
-
Collection : Carefully sweep or scoop the absorbed material into a sealable waste container.
-
Labeling and Disposal : Label the container as "Halogenated Spill Debris" with the chemical name and date. Dispose of this container as halogenated solid waste.[5]
-
Final Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent. Dispose of the cloth as halogenated solid waste.
Finalizing Waste for Collection
When the waste container is full or no longer in use, ensure the hazardous waste label is completely filled out with the accumulation start and end dates. Arrange for pickup through your institution's Environmental Health & Safety (EH&S) department or equivalent hazardous waste disposal service.[5][7] You are responsible for the waste "from cradle to grave," meaning you must ensure it is handled by a legally permitted transporter and disposal facility.[9]
By adhering to these scientifically sound and procedurally validated protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold the professional standards of our scientific community.
References
- U.S. Environmental Protection Agency. (1983).
- Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. [Link]
- U.S. Environmental Protection Agency. (1988).
- Bucknell University. (2016).
- Electronic Code of Federal Regulations (eCFR).
- Washington State University.
- PubChem. 6-Bromophthalazin-1(2h)-one. [Link]
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]
- University of California, Santa Barbara. Hazardous Waste Reduction - Environmental Health and Safety. [Link]
- Braun Research Group, Northwestern University.
- National Institutes of Health. (2020). The NIH Drain Discharge Guide. [Link]
Sources
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | 152265-57-1 [chemicalbook.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 6-Bromophthalazin-1(2H)-One CAS 75884-70-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. nems.nih.gov [nems.nih.gov]
- 12. pfaltzandbauer.com [pfaltzandbauer.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 7-Bromophthalazin-1(2H)-one
This guide provides essential safety protocols and logistical information for the handling and disposal of 7-Bromophthalazin-1(2H)-one (CAS No. 152265-57-1). Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven best practices to ensure a safe laboratory environment. The procedural guidance herein is designed to be a direct, actionable resource for all operational stages involving this compound.
Hazard Analysis and Risk Mitigation
This compound is a brominated heterocyclic organic compound that requires careful handling due to its toxicological profile. A thorough understanding of its hazards is the foundation of a robust safety plan.
Hazard Identification:
According to the Safety Data Sheet (SDS), this compound presents the following hazards[1]:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation upon contact.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.
These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing ingestion, dermal contact, and inhalation.
Required Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles with Side Shields or a Full-Face Shield | Standard safety glasses are insufficient as they do not protect against splashes or airborne particulates. Tightly fitting safety goggles or a full-face shield are mandatory to prevent eye contact with the powdered compound, which can cause serious irritation[1]. |
| Hands | Chemical-Resistant Gloves (Double-gloving recommended) | While nitrile gloves are common in laboratory settings, halogenated organic compounds can degrade them. For prolonged contact, consider thicker nitrile gloves (minimum 4mil thickness) or butyl rubber gloves. Always inspect gloves for integrity before use and change them immediately if contaminated[2]. Double-gloving provides an extra layer of protection and allows for the safe removal of the outer, contaminated glove. |
| Body | Flame-Resistant Laboratory Coat | A fully buttoned, flame-resistant lab coat protects against accidental spills and contamination of personal clothing. It should be worn at all times when handling the compound[2]. |
| Respiratory | NIOSH-approved Respirator (if applicable) | All handling of powdered this compound should be conducted within a certified chemical fume hood to minimize inhalation risk. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved particulate respirator is required[3]. |
| Feet | Closed-Toed Shoes | Permeable footwear such as sandals or cloth shoes are prohibited in the laboratory. Closed-toed shoes made of a non-porous material will protect against spills. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing exposure and ensuring procedural consistency. The following diagram and step-by-step guide outline the safe handling of this compound.
Caption: Workflow for the Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation and Engineering Controls:
-
Designated Area: All handling of solid this compound must be performed in a designated area, such as a chemical fume hood, to control dust and vapor exposure[3].
-
Donning PPE: Before entering the designated area, don all required PPE as specified in the table above.
-
Material Gathering: Assemble all necessary equipment (e.g., spatula, weigh paper, vials, solvent) within the fume hood to minimize movement in and out of the containment area.
-
-
Handling the Compound:
-
Weighing: When weighing the powder, use a spatula to carefully transfer the material. Avoid any actions that could generate dust, such as dropping the powder from a height.
-
Solution Preparation: If preparing a solution, add the solvent to the solid slowly to prevent splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials[4].
-
-
Cleanup and Decontamination:
-
Surface Decontamination: After handling is complete, decontaminate all surfaces and equipment. Wipe down the work area with a suitable solvent (e.g., 70% ethanol) and then with soap and water. Ensure the cleaning materials are disposed of as hazardous waste[5][6].
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination. The general sequence is: outer gloves, lab coat, inner gloves, and finally, eye/face protection. Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: As a halogenated organic compound, all waste contaminated with this compound must be segregated into a designated "Halogenated Organic Waste" container[7]. Do not mix with non-halogenated waste streams.
-
Solid Waste: This includes contaminated gloves, weigh paper, and any other disposable materials that have come into contact with the compound. Place these items in a sealed, labeled bag and then into the designated solid hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be disposed of in a clearly labeled "Halogenated Organic Liquid Waste" container.
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards[1].
-
EHS Collection: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][8].
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention[1].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].
-
Spill Response:
-
For a small spill within a fume hood, use an inert absorbent material to contain and collect the spilled solid. Place the absorbed material into a sealed container for hazardous waste disposal.
-
For a larger spill, evacuate the immediate area and notify your institution's EHS department. Do not attempt to clean up a large spill without proper training and equipment[5].
-
By adhering to these protocols, researchers can safely handle this compound, minimizing personal risk and ensuring the integrity of their work environment.
References
- ChemicalBook. (2025-07-19). This compound - Safety Data Sheet.
- Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards.
- Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well. (2020-07-06).
- Scribd. SOP For Handling & Usage of Hazardous Chemicals.
- GOV.UK. Bromine: incident management.
- Yale Environmental Health & Safety. (2024-05-01). Standard Operating Procedure - PARTICULARLY HAZARDOUS SUBSTANCES.
- MSU College of Engineering. (2009-09-17). Standard Operating Procedure for a Chemical Spill.
- Quimivita. Best practices for handling chemical reagents to prevent cross-contamination.
Sources
- 1. aksci.com [aksci.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. tmi.utexas.edu [tmi.utexas.edu]
- 4. scribd.com [scribd.com]
- 5. egr.msu.edu [egr.msu.edu]
- 6. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 7. 4351074.fs1.hubspotusercontent-na1.net [4351074.fs1.hubspotusercontent-na1.net]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
